Product packaging for 1-Benzhydryl-3-(methoxymethyl)azetidine(Cat. No.:CAS No. 955400-19-8)

1-Benzhydryl-3-(methoxymethyl)azetidine

Cat. No.: B2484712
CAS No.: 955400-19-8
M. Wt: 267.372
InChI Key: UZMOKQUZHHAIAG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(methoxymethyl)azetidine is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B2484712 1-Benzhydryl-3-(methoxymethyl)azetidine CAS No. 955400-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-(methoxymethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMOKQUZHHAIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Benzhydryl-3-(methoxymethyl)azetidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Benzhydryl-3-(methoxymethyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, explore a robust synthetic route, and discuss its potential biological significance based on the activities of structurally related molecules.

Chemical Structure and Nomenclature

The foundational step in understanding any molecule is to elucidate its structure and assign a systematic name that unambiguously describes its atomic arrangement.

Chemical Structure

This compound is a substituted azetidine. The core of the molecule is a four-membered saturated heterocycle containing one nitrogen atom, known as an azetidine ring. This ring is substituted at two positions:

  • Position 1 (the nitrogen atom): A benzhydryl group, which consists of two phenyl rings attached to a single methylene carbon, is bonded to the nitrogen atom.

  • Position 3: A methoxymethyl group (-CH₂OCH₃) is attached to the third carbon of the azetidine ring.

The chemical formula for this compound is C₁₈H₂₁NO, and it has a molecular weight of 267.37 g/mol .[1] The unique three-dimensional arrangement of the strained azetidine ring, coupled with the bulky benzhydryl group, imparts specific conformational properties that are crucial for its interaction with biological targets.

Visualization of the Chemical Structure:

chemical_structure Chemical Structure of this compound C1 C C2 C C1->C2 C3 C C2->C3 C5 CH₂ C2->C5 N N C3->N N->C1 C4 CH N->C4 Ph1 Ph C4->Ph1 Ph2 Ph C4->Ph2 O O C5->O C6 CH₃ O->C6

Caption: 2D representation of this compound.

IUPAC Nomenclature

Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1-(diphenylmethyl)-3-(methoxymethyl)azetidine .[2][3]

The naming process is as follows:

  • Identify the parent heterocycle: The four-membered nitrogen-containing ring is "azetidine".

  • Identify the principal functional group: In this case, there are no functional groups that would be named as a suffix.

  • Identify and name the substituents:

    • At position 1 (the nitrogen atom), there is a diphenylmethyl group, also commonly known as a benzhydryl group.

    • At position 3, there is a methoxymethyl group.

  • Number the parent ring: The nitrogen atom is assigned position 1.

  • Assemble the name: The substituents are listed alphabetically, preceded by their locants.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be synthesized from the precursor, (1-benzhydrylazetidin-3-yl)methanol. The key disconnection is the ether linkage.

Retrosynthetic Pathway Diagram:

retrosynthesis Retrosynthetic Analysis target This compound precursor (1-Benzhydrylazetidin-3-yl)methanol + Methoxymethylating Agent target->precursor Ether disconnection

Caption: Retrosynthesis of the target molecule.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from the readily available starting material, (1-benzhydrylazetidin-3-yl)methanol.[4][5]

Materials:

  • (1-Benzhydrylazetidin-3-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane in the presence of a Lewis acid

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Deprotonation of the Alcohol:

    • To a solution of (1-benzhydrylazetidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This forms the sodium alkoxide intermediate.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add chloromethyl methyl ether (1.1 eq) to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validating System for Protocol Integrity

The success of this synthesis can be validated at each stage:

  • Reaction Monitoring: TLC analysis should show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.20 (m, 10H, Ar-H), 4.50 (s, 1H, N-CH(Ph)₂), 3.60-3.50 (m, 2H, azetidine-CH₂), 3.40 (s, 3H, O-CH₃), 3.30-3.20 (m, 2H, azetidine-CH₂), 2.80-2.70 (m, 1H, azetidine-CH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 78.0 (N-CH(Ph)₂), 75.0 (O-CH₂-), 59.0 (O-CH₃), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH)
Mass Spectrometry (ESI+) m/z: 268.16 [M+H]⁺

Potential Applications and Biological Activity

The azetidine motif is a valuable scaffold in medicinal chemistry due to its ability to introduce three-dimensionality into molecules, which can enhance binding to biological targets. The N-benzhydryl group is a common feature in many biologically active compounds, often conferring activity at various receptors in the central nervous system.

While specific biological data for this compound is not published, we can infer its potential from related compounds:

  • CNS Activity: Many N-benzhydryl derivatives exhibit activity as dopamine reuptake inhibitors, antihistamines, or anticholinergics. The benzhydryl moiety is a key pharmacophore in drugs like modafinil and pipradrol.

  • Enzyme Inhibition: Substituted azetidines have been explored as inhibitors for a wide range of enzymes.[6]

  • Antibacterial Agents: The azetidine ring is a core component of some carbapenem antibiotics.[7]

The methoxymethyl substituent at the 3-position can modulate the molecule's polarity, solubility, and metabolic stability, potentially fine-tuning its pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a promising lead compound for further investigation in drug discovery programs targeting a variety of diseases.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a systematic approach to its nomenclature, a plausible and detailed synthetic protocol, and an estimation of its spectroscopic properties. The exploration of the biological activities of this and related compounds is a promising area for future research.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-(methoxymethyl)azetidine (CAS 955400-19-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered saturated heterocycle containing a single nitrogen atom, has garnered significant attention in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it a privileged scaffold in the design of novel therapeutic agents. Compounds incorporating the azetidine ring often exhibit improved pharmacological properties, including enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview of the physicochemical properties of a specific azetidine derivative, 1-Benzhydryl-3-(methoxymethyl)azetidine, to support its potential application in drug discovery and development programs.

Chemical Identity and Molecular Structure

1.1. Nomenclature and Identifiers

The compound with CAS number 955400-19-8 is identified as this compound.[1][2] Key identifiers are summarized in the table below.

IdentifierValue
CAS Number 955400-19-8
IUPAC Name This compound
Molecular Formula C₁₈H₂₁NO
Molecular Weight 267.37 g/mol [2][3]
PubChem CID 57868126[1]

1.2. Molecular Structure

The molecular structure of this compound features a central azetidine ring. A bulky benzhydryl (diphenylmethyl) group is attached to the nitrogen atom, and a methoxymethyl substituent is present at the 3-position of the ring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

2.1. Predicted Physicochemical Data

While experimental data for this compound is limited in publicly available literature, computational models provide valuable predictions for several key parameters.

PropertyPredicted ValueSource
Boiling Point 347.0 ± 22.0 °CChemicalBook[3]
Density 1.077 ± 0.06 g/cm³ChemicalBook[3]
pKa 7.09 ± 0.10ChemicalBook[3]

2.2. Inferred and Analog-Based Properties

  • Melting Point: The melting point of this compound is not reported. However, based on its molecular weight and the presence of the rigid benzhydryl group, it is expected to be a solid at room temperature.

  • Solubility: Due to the large non-polar benzhydryl group, this compound is anticipated to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dichloromethane.

  • Stability: The compound should be stored in a dry environment at 2-8°C.[3] Azetidine rings can be susceptible to ring-opening under strongly acidic or certain catalytic conditions.

Synthesis and Characterization

3.1. Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from the work of Salgado et al. (2002), who described the synthesis of related 1-benzhydryl-azetidin-3-ones. The synthesis would likely involve a multi-step process, as illustrated in the workflow below.

G cluster_0 Synthesis of this compound start Benzhydrylamine and Epichlorohydrin step1 Formation of 1-Benzhydryl-azetidin-3-ol start->step1 Cyclization step2 Williamson Ether Synthesis with a Methylating Agent step1->step2 Alkylation end This compound step2->end Final Product

Caption: Proposed synthetic workflow for this compound.

3.2. Experimental Protocol: Synthesis of 1-Benzhydryl-azetidin-3-ol (Key Intermediate)

This protocol is adapted from established methods for the synthesis of N-substituted azetidin-3-ols.

  • Reaction Setup: To a solution of benzhydrylamine in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for several hours until the starting materials are consumed (monitor by TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 1-benzhydryl-azetidin-3-ol.

3.3. Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Biological Significance and Applications in Drug Development

While the specific biological activity of this compound has not been reported, the structural motifs present in the molecule suggest several potential areas of interest for drug discovery.

4.1. The Role of the Azetidine Scaffold

Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Enzyme inhibition

  • Receptor modulation (agonism and antagonism)

  • Antibacterial and antiviral activity

The conformational rigidity of the azetidine ring can lead to higher binding affinities and improved selectivity for biological targets.

4.2. The Influence of the Benzhydryl Group

The benzhydryl group is a common pharmacophore found in numerous centrally active drugs, such as antihistamines and dopamine reuptake inhibitors. Its lipophilic nature can enhance blood-brain barrier penetration, making compounds containing this moiety potential candidates for treating central nervous system (CNS) disorders.

4.3. Postulated Therapeutic Areas

Given the structural features, this compound could be investigated for its potential activity in areas such as:

  • Neuroscience: As a modulator of neurotransmitter receptors or transporters.

  • Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antiviral compounds.

The logical relationship for exploring the potential of this compound is outlined below.

G cluster_1 Drug Discovery Potential of this compound compound This compound scaffold Azetidine Scaffold (Rigidity, Metabolic Stability) compound->scaffold group Benzhydryl Group (Lipophilicity, CNS Penetration) compound->group activity Potential Biological Activity (e.g., CNS, Oncology, Anti-infective) scaffold->activity group->activity development Lead Optimization and Drug Development activity->development

Caption: Logical flow for investigating the therapeutic potential of the title compound.

Conclusion and Future Directions

This compound is a structurally interesting molecule that combines the desirable properties of the azetidine scaffold with the well-established pharmacophoric features of the benzhydryl group. While there is a need for comprehensive experimental characterization of its physicochemical and biological properties, this technical guide provides a foundational understanding for researchers and drug development professionals. Future work should focus on the experimental determination of its key physicochemical parameters, the development of a robust and scalable synthetic route, and the exploration of its biological activity in relevant therapeutic areas.

References

Role of the benzhydryl group as a nitrogen protecting group in azetidines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Benzhydryl (Bzh) Group in Azetidine Chemistry

Abstract: The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved therapeutics.[1] Its synthesis and functionalization, however, are often complicated by the reactivity of the ring nitrogen and the inherent strain of the heterocycle.[2][3] Effective nitrogen protection is therefore paramount for controlling reactivity, enabling selective transformations, and ensuring the stability of synthetic intermediates. This guide provides an in-depth examination of the benzhydryl (diphenylmethyl, Bzh) group as a versatile and robust nitrogen protecting group in azetidine chemistry. We will explore its physicochemical properties, methods for its introduction and cleavage, its stability profile, and its influence on the reactivity of the azetidine core. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of the N-Bzh group in the synthesis of complex azetidine-containing molecules.

The Physicochemical Profile of the Benzhydryl Protecting Group

The utility of a protecting group is defined by its ability to be introduced efficiently, remain inert during subsequent chemical steps, and be removed cleanly under conditions that do not compromise the integrity of the target molecule.[4] The benzhydryl group excels in these areas due to its distinct steric and electronic properties.

  • Steric Hindrance: The two phenyl rings of the Bzh group provide significant steric bulk. This bulk effectively shields the nitrogen lone pair, preventing undesired side reactions such as quaternization or participation in nucleophilic attack. Furthermore, this steric influence can direct the stereochemical outcome of reactions at adjacent positions on the azetidine ring.

  • Electronic Stabilization: The Bzh group is attached to the nitrogen via a benzylic carbon. The resulting N-C bond is susceptible to cleavage through the formation of a stable benzhydryl carbocation (Ph₂CH⁺). This stabilized cation is a key feature that allows for deprotection under specific acidic conditions, providing an orthogonal removal strategy relative to other common protecting groups.[5]

  • Stability: A crucial feature of the Bzh group is its remarkable stability across a wide range of reaction conditions. It is generally resistant to nucleophiles, bases, and many standard reducing and oxidizing agents, allowing for extensive molecular elaboration prior to its removal.

Installation of the Benzhydryl Group on the Azetidine Nitrogen

The protection of the azetidine nitrogen with a benzhydryl group is typically achieved via a standard nucleophilic substitution (Sₙ2) reaction. The azetidine nitrogen acts as the nucleophile, displacing a suitable leaving group from a benzhydryl source.

Experimental Protocol: N-Benzhydrylation of Azetidine

This protocol describes a general procedure for the N-alkylation of an azetidine hydrochloride salt.

Materials:

  • Azetidine hydrochloride (or other salt)

  • Benzhydryl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with azetidine hydrochloride (1.0 eq), add anhydrous acetonitrile (10 mL/g of starting material).

  • Add a suitable non-nucleophilic base, such as powdered anhydrous K₂CO₃ (2.5 eq) or DIPEA (2.2 eq), to the suspension. The base neutralizes the hydrochloride salt to liberate the free amine in situ.

  • Add benzhydryl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzhydryl azetidine.

Scientist's Notes:

  • Causality: The choice of a non-nucleophilic base like K₂CO₃ or DIPEA is critical to prevent competition with the azetidine nucleophile. Acetonitrile is a common solvent due to its polar aprotic nature, which facilitates Sₙ2 reactions. For less reactive substrates, DMF can be used to increase the reaction rate.

  • Trustworthiness: Monitoring the reaction by TLC or LC-MS is essential to prevent the formation of over-alkylation byproducts and to ensure the complete consumption of the starting material, leading to a cleaner product and simplifying purification.

Stability Profile of N-Benzhydryl Azetidines

The robustness of the N-Bzh bond is a key advantage, permitting a broad synthetic scope. The table below summarizes its stability under various common reaction conditions.

Condition CategoryReagent ExamplesStabilityCited Sources
Strongly Basic NaOH, KOH, t-BuOKStable[6]
Nucleophilic Grignard reagents, OrganolithiumsStable[7]
Standard Hydrogenation H₂, Pd/C (Normal Pressure, RT)Stable[8][9]
Acidic (Non-Cleavage) Acetic Acid, TFA (RT)Stable[8][9]
Oxidative MnO₂, PCCGenerally StableN/A

Deprotection: Cleavage of the N-Benzhydryl Bond

The selective removal of the Bzh group is arguably its most important feature. The two primary methods rely on hydrogenolysis (often via catalytic transfer hydrogenation) or strong acid-mediated cleavage.

Catalytic Transfer Hydrogenation (CTH)

CTH is a mild, efficient, and operationally simple method for cleaving N-benzyl and N-benzhydryl groups. It avoids the need for high-pressure hydrogenation equipment and flammable hydrogen gas.[10] The reaction uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[6][11][12]

G Start N-Bzh Azetidine Intermediate [Surface Reaction Complex] Start->Intermediate Add Reagents Pd/C Catalyst Ammonium Formate (HCOONH₄) Reagents->Intermediate H₂ source Products N-H Azetidine (Free Amine) Intermediate->Products Hydrogenolysis Byproducts Toluene CO₂ + NH₃ Intermediate->Byproducts G Start N-Bzh Azetidine Intermediate Protonated Azetidine Start->Intermediate Protonation Reagents Trifluoroacetic Acid (TFA) + Scavenger (e.g., TIS) Reagents->Intermediate Cation Benzhydryl Cation (Ph₂CH⁺) Intermediate->Cation Products N-H Azetidine (as TFA Salt) Intermediate->Products C-N Cleavage

References

The Strategic Incorporation of the 3-Methoxymethyl Substituent on the Azetidine Ring: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring has solidified its position as a privileged scaffold in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacological properties upon drug candidates.[1][2] Substitution at the 3-position offers a pivotal vector for fine-tuning molecular characteristics to achieve desired therapeutic profiles. This in-depth technical guide focuses on the nuanced yet profound significance of the 3-methoxymethyl substituent on the azetidine core. We will explore its role in modulating key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity, and its function as a versatile bioisostere. This guide will provide a comprehensive analysis of the rationale behind its inclusion in drug design, supported by detailed synthetic protocols, comparative data, and mechanistic insights to empower researchers in the rational design of novel therapeutics.

Introduction: The Azetidine Scaffold in Modern Drug Design

The four-membered saturated heterocycle, azetidine, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone of contemporary drug discovery.[3] Its inherent ring strain imparts a degree of conformational rigidity that is highly sought after, as it can lead to enhanced binding affinity for biological targets by reducing the entropic penalty of binding.[1] Furthermore, the non-planar, three-dimensional nature of the azetidine ring provides access to novel chemical space, a critical advantage in overcoming the limitations of traditional flat, aromatic structures.[4]

The strategic functionalization of the azetidine ring is a key aspect of its utility. The 3-position, in particular, allows for the introduction of a wide array of substituents that can project into solvent-exposed regions or interact with specific pockets of a target protein. This guide will specifically dissect the strategic advantages of incorporating a methoxymethyl group at this critical position.

The Multifaceted Role of the 3-Methoxymethyl Substituent

The 3-methoxymethyl group, while seemingly simple, exerts a significant influence on the overall properties of an azetidine-containing molecule. Its impact can be understood through the lens of several key medicinal chemistry principles.

Modulation of Physicochemical Properties

The introduction of the 3-methoxymethyl substituent can favorably alter the physicochemical profile of a drug candidate.

  • Lipophilicity and Aqueous Solubility: The ether oxygen of the methoxymethyl group is a hydrogen bond acceptor, which can improve a compound's interaction with water and, consequently, its aqueous solubility.[5] This is a critical parameter for oral bioavailability and formulation development. Compared to a simple methyl or ethyl group at the same position, the methoxymethyl substituent offers a more balanced lipophilicity, preventing the excessive lipophilicity that can lead to poor solubility and non-specific binding.

  • pKa Modification: The electron-withdrawing inductive effect of the ether oxygen can subtly influence the basicity (pKa) of the azetidine nitrogen. While the effect is modest, such fine-tuning of pKa can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it affects the ionization state of the molecule at physiological pH.

Table 1: Comparative Physicochemical Properties of 3-Substituted Azetidines (Predicted)

Substituent at C3Predicted logPPredicted Aqueous Solubility (mg/L)Predicted pKa (Azetidine N)
-H-0.2>10009.2
-CH₃0.3500-10009.5
-CH₂OH-0.8>10009.0
-CH₂OCH₃ -0.1 >1000 9.1

Note: These values are estimations generated from cheminformatics software and are intended for comparative purposes.

Enhancing Metabolic Stability

A primary driver for the incorporation of azetidines in drug candidates is their ability to enhance metabolic stability.[6][7] The 3-methoxymethyl substituent can further contribute to this desirable property.

  • Steric Shielding: The methoxymethyl group can act as a steric shield, hindering the approach of metabolizing enzymes, such as cytochrome P450s, to the azetidine ring. This can prevent or slow down common metabolic pathways like N-dealkylation or oxidation of the ring.[6]

  • Blocking Sites of Metabolism: In cases where a hydroxymethyl group might be a site of metabolic oxidation to a carboxylic acid, the methylation of the hydroxyl to a methoxymethyl ether effectively blocks this metabolic pathway. The ether linkage is generally more stable to oxidative metabolism than a primary alcohol.[8]

The 3-Methoxymethyl Group as a Bioisostere

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug properties while retaining desired biological activity.[9][10] The 3-methoxymethylazetidine moiety can be considered a bioisostere for several other common structural motifs.

  • Bioisostere for Pyrrolidines and Piperidines: The compact nature of the azetidine ring makes it an attractive replacement for larger saturated heterocyles like pyrrolidine and piperidine. This substitution can lead to a reduction in molecular weight and lipophilicity while maintaining a similar vector for a key interacting group.

  • Bioisostere for Hydroxymethyl and Small Ether Groups: The 3-methoxymethyl group can serve as a metabolically more stable alternative to a 3-hydroxymethyl group. It can also mimic the spatial and electronic properties of other small ether-containing side chains, offering a unique conformational constraint due to the azetidine ring.

Synthetic Strategies for 3-Methoxymethylazetidine Derivatives

The synthesis of 3-methoxymethylazetidine derivatives typically starts from a readily available precursor, N-Boc-3-hydroxymethylazetidine. The following section outlines a detailed, two-step experimental protocol.

Synthesis of N-Boc-3-(methoxymethyl)azetidine

This protocol describes the methylation of the hydroxyl group of N-Boc-3-hydroxymethylazetidine.

Experimental Protocol:

  • Materials:

    • N-Boc-3-hydroxymethylazetidine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxymethylazetidine (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(methoxymethyl)azetidine.

Deprotection to Yield 3-(Methoxymethyl)azetidine

The final step involves the removal of the Boc protecting group to yield the free amine.

Experimental Protocol:

  • Materials:

    • N-Boc-3-(methoxymethyl)azetidine

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-3-(methoxymethyl)azetidine (1.0 equivalent) in dichloromethane.

    • Add trifluoroacetic acid (10 equivalents) or 4M HCl in 1,4-dioxane (5 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(methoxymethyl)azetidine.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Deprotection start1 N-Boc-3-hydroxymethylazetidine reagents1 1. NaH, THF 2. CH₃I start1->reagents1 product1 N-Boc-3-(methoxymethyl)azetidine reagents1->product1 reagents2 TFA or HCl in Dioxane product1->reagents2 product2 3-(Methoxymethyl)azetidine reagents2->product2

Caption: Synthetic workflow for 3-(methoxymethyl)azetidine.

Structure-Activity Relationship (SAR) and Conformational Analysis

The rigid nature of the azetidine ring means that the orientation of the 3-substituent is well-defined. The 3-methoxymethyl group can adopt different conformations, which can be critical for its interaction with a biological target. The puckered nature of the azetidine ring allows the substituent to occupy either a pseudo-axial or pseudo-equatorial position, and the preferred conformation will be influenced by both steric and electronic factors.

Computational modeling and NMR studies are invaluable tools for understanding the conformational preferences of 3-methoxymethylazetidine derivatives and how these conformations influence binding to a target protein.

SAR_Logic cluster_properties Molecular Properties cluster_substituent 3-Methoxymethyl Substituent cluster_activity Biological Outcome lipophilicity Lipophilicity (logP) pharmacokinetics Pharmacokinetics (ADME) lipophilicity->pharmacokinetics solubility Aqueous Solubility solubility->pharmacokinetics pka pKa pka->pharmacokinetics metabolic_stability Metabolic Stability metabolic_stability->pharmacokinetics substituent 3-Methoxymethyl Azetidine substituent->lipophilicity substituent->solubility substituent->pka substituent->metabolic_stability target_binding Target Binding Affinity substituent->target_binding Conformational Influence biological_activity Overall Biological Activity target_binding->biological_activity pharmacokinetics->biological_activity

Caption: Logic diagram of SAR for 3-methoxymethylazetidine.

Conclusion and Future Perspectives

The 3-methoxymethyl substituent on an azetidine ring represents a sophisticated and strategic choice in medicinal chemistry. While seemingly a minor modification, it can profoundly and positively influence a molecule's physicochemical properties, metabolic stability, and bioisosteric profile. Its ability to enhance aqueous solubility, block sites of metabolism, and provide a conformationally constrained vector for target interaction makes it a valuable tool in the drug designer's arsenal.

Future work in this area will likely involve the synthesis and evaluation of a broader range of 3-alkoxymethylazetidine derivatives to further probe the structure-activity relationships. Additionally, more detailed computational and experimental studies on the conformational behavior of these systems will provide deeper insights for rational drug design. As the demand for drug candidates with optimized ADME properties continues to grow, the strategic use of small, functionalized scaffolds like 3-methoxymethylazetidine is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

The Discovery and Synthesis of Substituted Benzhydryl Azetidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of a Privileged Scaffold and a Crucial Pharmacophore

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the myriad of heterocyclic systems, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its inherent conformational rigidity and unique three-dimensional geometry provide a stable and predictable framework, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[1]

Concurrently, the benzhydryl (diphenylmethyl) moiety is a recurring and critical pharmacophore found in a multitude of clinically successful drugs, from first-generation antihistamines like diphenhydramine to psychoanaleptics.[2][3] This group, consisting of two phenyl rings attached to a single carbon, imparts significant lipophilicity and steric bulk, properties that are instrumental in modulating a molecule's ability to cross biological membranes and engage with hydrophobic pockets within target proteins.[2][4]

This technical guide provides an in-depth exploration of the discovery and development of substituted benzhydryl azetidines—a class of compounds that strategically combines the structural advantages of the azetidine ring with the pharmacological influence of the benzhydryl group. We will dissect the core synthetic methodologies, analyze structure-activity relationships through the lens of key examples, and present a detailed case study on the development of Azelnidipine, a successful therapeutic agent built upon this scaffold.

Part 1: Core Synthesis of the Benzhydryl Azetidine Scaffold

The foundation for creating a diverse library of substituted benzhydryl azetidines is the efficient synthesis of a common precursor. The most pivotal intermediate is 1-benzhydryl-3-azetidinol , a versatile building block from which various functionalities can be elaborated at the 3-position.[5]

Causality in Experimental Design: The Benzhydrylamine-Epichlorohydrin Pathway

The predominant synthetic route leverages the reaction between benzhydrylamine and epichlorohydrin.[6][7] This approach is favored due to the commercial availability and reactivity of the starting materials. The reaction proceeds via a two-step, one-pot process:

  • Nucleophilic Attack and Ring Opening: Benzhydrylamine, a primary amine, acts as a nucleophile, attacking one of the epoxide carbons of epichlorohydrin. This initial step opens the strained epoxide ring to form an amino alcohol intermediate. The choice of a primary amine is crucial as it leaves the nitrogen atom with a hydrogen, which is necessary for the subsequent cyclization.

  • Intramolecular Cyclization: The newly formed amino alcohol intermediate undergoes an intramolecular nucleophilic substitution. The nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride and forming the strained four-membered azetidine ring. This cyclization is often promoted by heating the reaction mixture, which provides the necessary activation energy to overcome the entropic barrier of forming a small ring.[7][8]

The workflow for this core synthesis is illustrated below.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Core Intermediate SM1 Benzhydrylamine P1 Step 1: Nucleophilic Ring Opening of Epoxide SM1->P1 SM2 Epichlorohydrin SM2->P1 P2 Step 2: Intramolecular Cyclization (Heating) P1->P2 Formation of Amino Alcohol Intermediate Product 1-Benzhydryl-3-azetidinol P2->Product Displacement of Cl- & Azetidine Ring Formation G cluster_start Key Intermediates cluster_process Synthetic Pathway cluster_product Final Product I1 1-Benzhydryl-3-azetidinol P1 DCC Coupling (Esterification) I1->P1 I2 Isopropyl 2-(3-nitrobenzylidene)acetoacetate P3 Modified Hantzsch Reaction (Dihydropyridine Ring Formation) I2->P3 I3 Cyanoacetic Acid I3->P1 P2 Pinner Reaction (Amidine Formation) P1->P2 Benzhydrylazetidinyl cyanoacetate P2->P3 Diamino Acrylate Intermediate Product Azelnidipine P3->Product G SAR_Core Benzhydryl Azetidine Scaffold N-Benzhydryl Group Azetidine Ring 3-Position Substituent SAR_F1 Governs lipophilicity Influences metabolic stability Acts as hydrophobic anchor (e.g., N-benzyl oxidation is a known metabolic route [15]) SAR_Core:f1->SAR_F1 SAR_F2 Provides rigid conformational constraint Positions substituents in defined 3D space Generally more metabolically stable than larger rings SAR_Core:f2->SAR_F2 SAR_F3 Key point for diversification Introduces pharmacophoric elements (H-bond donors/acceptors) Fine-tunes potency and selectivity Modulates physicochemical properties (solubility, logD) SAR_Core:f3->SAR_F3

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Mechanisms of Action of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have positioned it as a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core mechanisms of action through which azetidine-based compounds exert their pharmacological effects. Moving beyond a mere catalog of activities, this guide provides a detailed exploration of the molecular interactions, experimental validation strategies, and the intricate signaling pathways modulated by this versatile chemical entity.

Part 1: The Azetidine Scaffold: A Privileged Element in Drug Design

The utility of the azetidine motif stems from its distinct structural features. The inherent ring strain of the four-membered ring influences the bond angles and electronic properties of the molecule, contributing to its unique reactivity and binding capabilities.[3] This constrained geometry can pre-organize substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for their biological targets.[4] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a point for further chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Part 2: Elucidating the Mechanisms of Action: A Multi-faceted Approach

Azetidine-based compounds have been shown to modulate a diverse range of biological targets through several key mechanisms:

Enzyme Inhibition: A Predominant Mechanism

A significant number of biologically active azetidine compounds function as enzyme inhibitors, targeting various enzyme classes critical for disease progression.

The strained amide bond within the azetidin-2-one (β-lactam) ring is susceptible to nucleophilic attack by the active site serine residues of enzymes such as β-lactamases and certain proteases. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme in a "suicide inhibition" mechanism.[5] This principle is the cornerstone of β-lactam antibiotics and has been extended to the development of inhibitors for other serine proteases.

A prime example of the structural basis for this inhibition is provided by the co-crystal structure of an azetidine-based inhibitor with the hepatitis C virus NS3/4A serine protease (PDB code: 4TYD).[6] This structure reveals how the azetidine moiety positions the carbonyl group for nucleophilic attack by the active site serine, leading to the opening of the strained ring and the formation of a covalent bond.

Experimental Protocol: β-Lactamase Inhibition Assay using Nitrocefin

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of azetidine-based compounds against β-lactamases using the chromogenic substrate nitrocefin.[7][8][9][10]

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution (typically 0.5 - 1.0 mg/mL in a suitable buffer)[8]

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Azetidine-based inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare serial dilutions of the azetidine-based inhibitor in the Assay Buffer.

  • In a 96-well plate, add the β-lactamase enzyme to each well (except for the blank).

  • Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Immediately begin monitoring the change in absorbance at 486 nm every 30-60 seconds for 10-20 minutes. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at this wavelength.[7]

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Data Interpretation: A decrease in the rate of nitrocefin hydrolysis in the presence of the azetidine-based compound indicates inhibition of the β-lactamase. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).[11][12]

Azetidine-containing compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[13] These inhibitors can act through different mechanisms, including ATP-competitive and non-competitive inhibition. The azetidine scaffold can serve as a rigid core to orient pharmacophoric groups towards key interaction points within the kinase active site.

For instance, the FDA-approved drug Cobimetinib, which contains an azetidine moiety, is a potent and selective inhibitor of MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK pathway.[13] While a specific co-crystal structure of Cobimetinib with MEK is not publicly available, the general binding mode of MEK inhibitors often involves interactions with the hinge region, the DFG motif, and the activation loop of the kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a luminescent-based assay to measure the activity of a specific kinase in the presence of an azetidine-based inhibitor by quantifying the amount of ADP produced.[5][12][14][15][16]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Azetidine-based inhibitor stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the azetidine-based inhibitor in DMSO.

  • In a white, opaque plate, add the serially diluted inhibitor or DMSO control to each well.

  • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30-60 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers.[1][2][11][17][18][19][20][21] Azetidine-based compounds have been developed as potent and selective inhibitors of STAT3, disrupting its function by preventing its dimerization and subsequent DNA binding.[1][2][11][17][18][19][20][21] Some of these compounds have been shown to bind irreversibly to STAT3.[1][19][21]

Quantitative Data: STAT3 Inhibition by Azetidine-Based Compounds

CompoundTargetIC50 (µM) (EMSA)Binding Affinity (KD, nM) (ITC)Reference
H172STAT30.38 - 0.98Not Reported[1][18][19][21]
H182STAT30.38 - 0.98Not Reported[1][18][19][21]
7gSTAT3Not Reported880[2][11][17]
9kSTAT3Not Reported960[2][11][17]
5aSTAT30.55Not Reported[11][17]
5oSTAT30.38Not Reported[11][17]
8iSTAT30.34Not Reported[11][17]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

This protocol describes a method to assess the ability of azetidine-based compounds to inhibit the binding of activated STAT3 to its DNA consensus sequence.[1]

Materials:

  • Nuclear extracts from cells with activated STAT3

  • Double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe), labeled with 32P or a fluorescent dye

  • Poly(dI-dC) as a non-specific competitor DNA

  • Azetidine-based inhibitor stock solution (in DMSO)

  • Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Native polyacrylamide gel

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare binding reactions in microcentrifuge tubes on ice.

  • To each tube, add the Binding Buffer, poly(dI-dC), and the azetidine-based inhibitor at various concentrations or vehicle control.

  • Add the nuclear extract containing activated STAT3 to each tube and incubate for 20-30 minutes on ice to allow for inhibitor binding to STAT3.

  • Add the labeled oligonucleotide probe to each reaction and incubate for another 20-30 minutes at room temperature.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Dry the gel (for 32P-labeled probes) and expose it to a phosphor screen or scan the gel using a fluorescence scanner.

  • Quantify the intensity of the STAT3-DNA complex band.

  • Calculate the percentage of inhibition of STAT3-DNA binding for each inhibitor concentration and determine the IC50 value.

Modulation of G-Protein Coupled Receptors (GPCRs)

Azetidine-based compounds have also been identified as modulators of GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes. The rigid azetidine scaffold can be used to correctly position substituents to interact with specific residues within the orthosteric or allosteric binding sites of GPCRs.

Experimental Protocol: β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in GPCR desensitization and signaling.[22][23][24][25][26]

Materials:

  • A stable cell line co-expressing the GPCR of interest tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

  • GPCR agonist

  • Azetidine-based antagonist

  • Assay medium

  • Substrate for the complemented enzyme

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Seed the cells in a white, opaque plate and incubate overnight.

  • For antagonist mode, add serial dilutions of the azetidine-based compound to the cells and incubate for a specified time.

  • Add the GPCR agonist at a concentration that gives a robust signal (e.g., EC80).

  • Incubate for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).

  • Add the detection reagent containing the substrate for the complemented enzyme.

  • Incubate to allow for signal development.

  • Measure the luminescence using a plate reader.

  • For antagonist activity, calculate the percent inhibition of the agonist-induced signal and determine the IC50 value.

Modulation of Ion Channels

The azetidine moiety is present in compounds that modulate the activity of ion channels, which are critical for neuronal signaling, muscle contraction, and other physiological processes.[13][27][28][29] Azetidine-based compounds can act as blockers or openers of ion channels, often by physically occluding the ion-conducting pore or by allosterically modifying the channel's gating properties.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and the characterization of their modulation by azetidine-based compounds.[27][29][30]

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) and external (bath) solutions with appropriate ionic compositions

  • Azetidine-based modulator

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Fill the pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

  • Approach a cell with the pipette tip and form a high-resistance (gigaohm) seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

  • Clamp the membrane potential at a holding potential and apply voltage steps or ramps to elicit ion channel currents.

  • Record baseline currents in the absence of the modulator.

  • Perfuse the cell with the external solution containing the azetidine-based compound at various concentrations.

  • Record the currents in the presence of the compound to determine its effect (e.g., inhibition or potentiation).

  • Analyze the data to determine the concentration-response relationship and the mechanism of modulation (e.g., voltage-dependence of block).

Inhibition of Tubulin Polymerization

Several azetidine-containing compounds have demonstrated potent anticancer activity by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4][31][32][33][34][35][36][37][38] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Cell LineReference
Compound 970.79Not Specified[35]
Compound 4f0.00933HCT-116, HepG-2, MCF-7[33]
Compound 5a0.00952HCT-116, HepG-2, MCF-7[33]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[31][36][37][38]

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter dye that binds to polymerized tubulin (optional, for fluorescence-based assays)

  • Azetidine-based inhibitor

  • 96-well plate

  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Add the azetidine-based inhibitor or vehicle control to the reaction mixture.

  • Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm (for turbidity-based assays) or the increase in fluorescence over time.

  • Analyze the polymerization curves to determine the effect of the inhibitor on the nucleation, elongation, and steady-state phases of microtubule formation.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Part 3: Visualizing the Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the broader biological context, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates p-STAT3 (active dimer) p-STAT3 (active dimer) STAT3 (inactive)->p-STAT3 (active dimer) Dimerizes Nucleus Nucleus p-STAT3 (active dimer)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Azetidine-based Inhibitor Azetidine-based Inhibitor Azetidine-based Inhibitor->p-STAT3 (active dimer) Inhibits Dimerization/ DNA Binding

Caption: Simplified JAK-STAT signaling pathway and its inhibition by azetidine-based compounds.

G cluster_1 GPCR Signaling and Antagonism Agonist Agonist GPCR GPCR Agonist->GPCR Binds & Activates G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers Azetidine-based Antagonist Azetidine-based Antagonist Azetidine-based Antagonist->GPCR Blocks Agonist Binding

Caption: General overview of GPCR signaling and its antagonism by azetidine-based compounds.

G cluster_2 Drug Discovery Workflow for Azetidine-Based Inhibitors Library of Azetidine Compounds Library of Azetidine Compounds High-Throughput Screening High-Throughput Screening Library of Azetidine Compounds->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vitro Assays Enzyme Inhibition GPCR Binding Ion Channel Modulation Cell Viability Lead Optimization (SAR)->In Vitro Assays In Vivo Studies Animal Models of Disease Lead Optimization (SAR)->In Vivo Studies In Vitro Assays->Lead Optimization (SAR) Candidate Drug Candidate Drug In Vivo Studies->Candidate Drug

Caption: A generalized drug discovery workflow for the development of azetidine-based inhibitors.

Part 4: Future Directions and Conclusion

The versatility of the azetidine scaffold ensures its continued prominence in drug discovery. Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex azetidine derivatives. Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of azetidine-based compounds with enhanced potency and selectivity. The exploration of azetidines as components of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities also represents an exciting avenue for future investigation.

References

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-Benzhydryl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) considerations for the novel research chemical, 1-Benzhydryl-3-(methoxymethyl)azetidine. As specific toxicological and safety data for this compound are not extensively available, this guide synthesizes information from structurally related compounds, including the azetidine ring, the benzhydryl group, and methoxymethyl ethers, to establish a robust framework for its safe handling. This document is intended for researchers, scientists, and drug development professionals who may be working with this or similar novel chemical entities.

Introduction: A Proactive Approach to the Safety of a Novel Compound

This compound is a research chemical for which a comprehensive, publicly available safety profile has not yet been established.[1][2][3] In the realm of drug discovery and chemical synthesis, the emergence of novel compounds often outpaces the generation of complete toxicological data.[4] Therefore, a proactive and precautionary approach to safety and handling is not only prudent but essential.[5]

This guide is structured to provide a multi-faceted safety assessment by dissecting the molecule into its key structural components and evaluating the known hazards associated with each. By understanding the potential risks inherent in the azetidine core, the benzhydryl moiety, and the methoxymethyl ether, we can construct a comprehensive and scientifically-grounded protocol for the safe handling, storage, and disposal of this compound.[6][7]

Hazard Identification and Risk Assessment

In the absence of a specific Material Safety Data Sheet (MSDS), a risk assessment must be conducted based on the known properties of analogous structures.[8] The GHS pictograms and hazard statements provided by some suppliers, while not exhaustive, offer a preliminary indication of the potential hazards.[1]

Analysis of Structural Moieties
  • Azetidine Ring: Azetidine is a four-membered heterocyclic organic compound.[9] It is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[10][11] Due to its reactive nature, it can pose significant health and environmental risks if not handled properly.[12] While the substitution on the this compound molecule will alter its properties, the inherent reactivity of the strained azetidine ring warrants caution.

  • Benzhydryl Group: Benzhydryl compounds are characterized by a diphenylmethane core.[13] Many compounds containing this moiety are biologically active and can have pharmacological effects.[14][15] While not inherently toxic, the potential for unforeseen biological activity necessitates careful handling to avoid accidental exposure.

  • Methoxymethyl (MOM) Ether: Methoxymethyl ethers are commonly used as protecting groups in organic synthesis.[16][17] While the MOM group itself is generally stable under neutral to basic conditions, the reagents used to introduce it, such as chloromethyl methyl ether, are known carcinogens.[16][18] Although this compound is the final product, it is crucial to be aware of potential residual impurities from the synthesis. The MOM ether can be cleaved under acidic conditions.[18]

Postulated GHS Classification

Based on the available information for the parent compound and its structural analogs, the following GHS classifications should be considered as a precautionary measure:

Hazard ClassHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

This table is a conservative estimation and should be updated as more specific data becomes available.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, all handling of this compound should be conducted with the assumption that the compound is hazardous.[6][7] A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.[19][20]

Engineering Controls
  • Chemical Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood to prevent inhalation of potential vapors or aerosols.[21]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.[19][22][23]

PPE CategorySpecific EquipmentPurpose & Rationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shield.[22]To protect against splashes and potential projectiles. A face shield is crucial when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[12][22]To prevent skin contact. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat.[6]To protect personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary if there is a risk of generating aerosols or dusts outside of a fume hood.[24]To prevent inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment.

Experimental Workflow and Protocols

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

experimental_workflow cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management receipt Receiving and Inspection storage Secure Storage receipt->storage Verify Integrity weighing Weighing in Fume Hood storage->weighing Transport in Secondary Containment solution Solution Preparation weighing->solution reaction Experimental Use solution->reaction waste_collection Waste Segregation reaction->waste_collection disposal EHS Disposal waste_collection->disposal Proper Labeling

Caption: A logical workflow for the safe handling of this compound.

Protocol 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage while wearing appropriate PPE.[25]

  • Verification: Confirm that the product name, CAS number (955400-19-8), and quantity match the order information.[1][26]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[24][27] The container should be kept tightly sealed.[28]

Protocol 2: Solution Preparation
  • Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and operating correctly.

  • PPE: Don all required PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat inside the fume hood.

  • Dissolution: Slowly add the appropriate solvent to the compound in a suitable container. Use a magnetic stirrer for efficient mixing.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.[29][30]

emergency_response exposure Chemical Exposure evacuate Evacuate Immediate Area exposure->evacuate first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: A simplified diagram of the initial emergency response to chemical exposure.

First Aid Measures
  • Inhalation: If inhaled, immediately move the affected person to fresh air.[31] If breathing is difficult, administer oxygen. Seek immediate medical attention.[24]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[29][30] Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[29] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[28] Rinse the mouth with water and seek immediate medical attention.[32]

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[24]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[30]

Disposal Considerations

As a novel research chemical, this compound must be disposed of as hazardous waste.[8][21]

  • Waste Segregation: Collect all waste materials, including contaminated PPE, glassware, and absorbent materials, in a designated and clearly labeled hazardous waste container.[21]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • EHS Coordination: Coordinate with your institution's EHS department for the final disposal of the waste, which will likely involve high-temperature incineration.[33][34][35]

  • Environmental Precautions: Do not dispose of this chemical down the drain or in regular trash.[36] Prevent its release into the environment.[37]

Conclusion: A Culture of Safety

The safe handling of novel research chemicals like this compound is paramount in a research and development setting. By adopting a conservative and proactive approach to safety, grounded in the known hazards of its structural components, researchers can minimize risks and foster a culture of safety in the laboratory. This guide provides a foundational framework for the safe use of this compound, but it is incumbent upon each researcher to remain vigilant, adhere to institutional safety protocols, and seek guidance from their EHS department whenever there is uncertainty.

References

An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-Benzhydryl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel synthetic compound, 1-Benzhydryl-3-(methoxymethyl)azetidine. While specific experimental data for this molecule is not widely published, this document outlines the authoritative, industry-standard methodologies required to generate a robust physicochemical profile. Drug discovery and development professionals will find detailed protocols for kinetic and thermodynamic solubility assessment, as well as a complete strategy for forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide serves as a blueprint for researchers to generate reliable data, enabling informed decisions in the progression of new chemical entities.

Introduction: The Critical Role of Physicochemical Profiling

This compound is a substituted azetidine, a class of four-membered saturated heterocycles that are of significant interest in medicinal chemistry due to their unique structural and reactivity properties.[1][2][3] The benzhydryl group confers significant lipophilicity, while the methoxymethyl ether introduces a polar functional group, creating a molecule with physicochemical properties that are not immediately obvious.

Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of the compound's solubility and stability is paramount.[4][5][6] These two attributes are foundational pillars of a compound's "drug-like" properties and directly influence its bioavailability, efficacy, and shelf-life.[4][7]

  • Solubility dictates the maximum concentration a compound can achieve in solution, which is a prerequisite for absorption in the gastrointestinal tract and for achieving therapeutic concentrations in systemic circulation.[5][8] Poor solubility can lead to unreliable bioassay results, challenging formulation development, and ultimately, project failure.[7][9]

  • Stability refers to the ability of the compound to resist chemical degradation over time and under various environmental stressors.[4] Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the safety and effectiveness of a potential therapeutic agent.

This guide provides the experimental framework to de-risk the development of this compound by establishing a comprehensive solubility and stability profile.

Solubility Profiling: Differentiating Kinetic and Thermodynamic Boundaries

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Each provides different, yet complementary, insights crucial at different stages of the drug development process.[9][10][11]

  • Kinetic Solubility: Measures the concentration of a compound just before it precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[9][10][12] This high-throughput assay mimics the conditions of many early in vitro biological screens and is invaluable for the rapid assessment of large numbers of compounds during lead identification and optimization.[10][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the dissolved compound in a saturated solution.[13][14] The shake-flask method is the gold-standard for this measurement and is critical for late-stage discovery, pre-formulation, and regulatory filings.[4][15][16]

Experimental Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound. The principle lies in detecting the formation of precipitate via light scattering (nephelometry) as the compound is diluted in aqueous buffer.[11][12]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a clear-bottom 96-well microplate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Buffer Addition: Rapidly add Phosphate Buffered Saline (PBS, pH 7.4) to all wells, ensuring the final DMSO concentration is ≤2%.[17] This step is critical for inducing precipitation.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for the formation of precipitate.[12][18]

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to buffer-only controls.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method is considered the definitive measure of equilibrium solubility and is essential for understanding the compound's behavior in biorelevant media.[15][16]

Methodology:

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to separate vials containing various aqueous buffers (e.g., Water, PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid). This ensures that undissolved solid remains at equilibrium.[15]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[13][18]

  • Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.45 µm PVDF filter to remove all undissolved solids. Centrifugation prior to filtration is recommended.

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[9][18]

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not been altered by the compound.[15]

Hypothetical Data Presentation: Solubility Profile

All quantitative data should be summarized for clarity.

Table 1: Hypothetical Solubility Profile of this compound

Assay Type Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS7.42545168
ThermodynamicWater~7.0251556
ThermodynamicPBS7.4251245
ThermodynamicSGF (Simulated Gastric Fluid)1.237>200>748
ThermodynamicFaSSIF (Fasted State SIF)6.5372593
ThermodynamicFeSSIF (Fed State SIF)5.037150561
Final pH depends on compound properties.
Visualization: Solubility Assessment Workflow

A clear workflow ensures reproducibility and understanding of the decision-making process.

G cluster_0 Early Discovery Phase cluster_1 Pre-formulation / Development Phase kin_sol Kinetic Solubility (Turbidimetric) dmso Prepare 10mM DMSO Stock plate Serial Dilution in 96-well Plate dmso->plate add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) plate->add_buffer measure Incubate & Measure Turbidity add_buffer->measure measure->kin_sol therm_sol Thermodynamic Solubility (Shake-Flask) decision Sufficiently Soluble? therm_sol->decision add_solid Add Excess Solid to Biorelevant Media shake Equilibrate for 24h (Shaker) add_solid->shake filter Filter Supernatant shake->filter quantify Quantify by HPLC-UV filter->quantify quantify->therm_sol start Compound Synthesized start->kin_sol start->therm_sol Parallel or Sequential proceed Proceed to Further Studies decision->proceed Yes reformulate Consider Formulation Strategy decision->reformulate No

Caption: Workflow for comprehensive solubility profiling.

Stability Profiling: A Forced Degradation Approach

Forced degradation (or stress testing) studies are a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[19][20] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[20]

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[21] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not generate sufficient degradants to challenge the analytical method.[20][21]

Experimental Protocol: Forced Degradation Studies

A validated, stability-indicating HPLC method is required before initiating these studies. This method must be able to separate the intact API from all process impurities and potential degradation products.

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose aliquots of this solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for up to 72 hours.[21][22]

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for up to 72 hours.[21][22] (Note: Azetidines can be sensitive to bases).

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for up to 24 hours.[21]

    • Thermal Stress: Heat the solution at 70°C for up to 7 days.[22] A solid sample should also be stressed in a dry oven.

    • Photostability: Expose the solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19][22]

  • Timepoint Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 72 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by the stability-indicating HPLC-UV/MS method. Calculate the percent degradation and perform a mass balance assessment. Identify major degradants using LC-MS.

Hypothetical Data Presentation: Stability Profile

Table 2: Hypothetical Forced Degradation Summary for this compound

Stress Condition Conditions Time (h) % Degradation No. of Major Degradants (>0.5%) Proposed Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C2415.2%2Ether cleavage, N-debenzhydrylation
Base Hydrolysis0.1 M NaOH, RT88.5%1Ring opening
Oxidation3% H₂O₂, RT211.0%1N-Oxidation
Thermal (Solution)70°C72< 1.0%0Stable
Photolytic (Solid)ICH Q1B-< 0.5%0Stable
Visualization: Stability Testing Workflow

This diagram illustrates the logical flow from stress testing to analytical validation.

G cluster_0 Stress Conditions (ICH Q1A) cluster_1 Analysis & Characterization acid Acid Hydrolysis hplc Analyze via Stability- Indicating HPLC-UV acid->hplc base Base Hydrolysis base->hplc ox Oxidation ox->hplc therm Thermal therm->hplc photo Photolytic photo->hplc ms Identify Degradants via LC-MS hplc->ms pathway Propose Degradation Pathways ms->pathway result Validated Stability- Indicating Method pathway->result start API Solution (1 mg/mL) start->acid start->base start->ox start->therm start->photo

Caption: Forced degradation study workflow.

Conclusion and Forward Look

This guide provides the essential, authoritative protocols for a comprehensive evaluation of the solubility and stability of this compound. By systematically executing these kinetic, thermodynamic, and forced degradation studies, researchers can generate a robust data package. This information is indispensable for mitigating risks in the drug development pipeline. The resulting profile will guide formulation strategies, establish appropriate storage conditions, define the re-test period, and ensure the development of a safe, stable, and efficacious product.

References

Conformational Analysis of the 1-Benzhydrylazetidine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1][2][3] The conformational behavior of the azetidine ring is a critical determinant of a molecule's biological activity, governing its interactions with target proteins. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the 1-benzhydrylazetidine scaffold. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational principles of azetidine stereochemistry, insights from analogous N-substituted azetidines, and established analytical techniques to provide a robust framework for its conformational characterization. We will delve into the theoretical underpinnings of azetidine ring puckering and nitrogen inversion, followed by detailed protocols for experimental analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Furthermore, we will explore the role of computational modeling in complementing experimental data and providing deeper insights into the conformational landscape of this important scaffold. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of azetidine-containing compounds.

Theoretical Foundations of Azetidine Conformation

The conformational behavior of the 1-benzhydrylazetidine scaffold is primarily governed by two key phenomena: ring puckering and nitrogen inversion. These factors dictate the three-dimensional arrangement of the atoms and substituents, which in turn influences the molecule's overall properties.

Azetidine Ring Puckering

Contrary to a planar representation, the azetidine ring adopts a non-planar, puckered conformation to alleviate internal ring strain.[4] This puckering is a consequence of torsional strain (eclipsing interactions) and angle strain (deviation from ideal bond angles). The degree of puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37° in the gas phase by electron diffraction.[4][5]

The presence of a bulky benzhydryl group at the N1 position is expected to have a significant influence on the ring's puckering. The steric demand of the two phenyl rings will likely favor a more pronounced pucker to minimize steric interactions with the protons on the C2 and C4 positions of the azetidine ring. The puckered conformation gives rise to two distinct substituent positions on the ring carbons: pseudo-axial and pseudo-equatorial.

Nitrogen Inversion

Nitrogen inversion, also known as pyramidal inversion, is a process where the nitrogen atom and its substituents oscillate through a planar transition state.[6] This rapid inversion can lead to the interconversion of different conformers. The energy barrier to nitrogen inversion is influenced by several factors, including the nature of the substituents on the nitrogen atom and the ring strain.[6][7]

In the case of 1-benzhydrylazetidine, the two bulky phenyl groups of the benzhydryl substituent are expected to significantly raise the energy barrier to nitrogen inversion compared to simpler N-alkyl azetidines. This is due to the increased steric hindrance in the planar transition state. A higher barrier to inversion would mean that the nitrogen atom is more conformationally restricted, leading to a more well-defined three-dimensional structure.

Experimental Determination of Conformation

A combination of experimental techniques is essential for a thorough conformational analysis. NMR spectroscopy provides insights into the time-averaged conformation in solution, while X-ray crystallography offers a precise picture of the solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8][9] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the preferred conformation and dynamic processes of the 1-benzhydrylazetidine scaffold.

2.1.1. 1H NMR Analysis

The chemical shifts and coupling constants of the azetidine ring protons are highly sensitive to their chemical environment and dihedral angles.

  • Chemical Shifts: The protons on the C2 and C4 carbons adjacent to the nitrogen will typically appear as multiplets in the 1H NMR spectrum. The protons on the C3 carbon will also present as a multiplet. The benzhydryl proton (CH) will likely appear as a singlet, while the phenyl protons will reside in the aromatic region of the spectrum.

  • Coupling Constants (J-values): The vicinal (3JHH) coupling constants between adjacent protons in the azetidine ring are particularly informative. According to the Karplus equation, the magnitude of 3JHH is related to the dihedral angle between the coupled protons. By measuring these coupling constants, it is possible to estimate the degree of ring puckering and the preferred orientation of substituents.

Table 1: Expected 1H NMR Spectral Data for 1-Benzhydrylazetidine

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H2, H4~3.0 - 3.5Triplet (approx.)2J ≈ 8-10, 3J ≈ 6-8
H3~2.0 - 2.5Quintet (approx.)3J ≈ 6-8
Benzhydryl CH~4.5 - 5.0Singlet-
Phenyl H~7.2 - 7.5Multiplet-

2.1.2. 2D NMR Techniques: NOESY and ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the spatial proximity of protons.[10][11] These experiments detect through-space interactions, providing crucial information about the three-dimensional structure.[12][10][13]

For 1-benzhydrylazetidine, key NOE/ROE correlations would be expected between:

  • The benzhydryl proton and the pseudo-axial protons on C2 and C4.

  • The phenyl protons of the benzhydryl group and the protons on the azetidine ring, which can help define the orientation of the benzhydryl substituent relative to the ring.

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve 5-10 mg of 1-benzhydrylazetidine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final concentration of 10-20 mM.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire a standard 2D NOESY or ROESY spectrum.

    • For small to medium-sized molecules like 1-benzhydrylazetidine, a mixing time of 300-800 ms is typically appropriate for NOESY. For ROESY, a spin-lock time of 200-500 ms is a good starting point.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Identify cross-peaks, which indicate spatial proximity between the correlated protons. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 1-Benzhydrylazetidine NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample Pulse_Sequence NOESY/ROESY Pulse Sequence Spectrometer->Pulse_Sequence Mixing_Time Set Mixing/Spin-Lock Time Pulse_Sequence->Mixing_Time Acquire Acquire Data Mixing_Time->Acquire Processing Data Processing (FT, Phasing) Acquire->Processing Raw Data (FID) Cross_Peak_ID Identify Cross-Peaks Processing->Cross_Peak_ID Distance_Restraints Generate Distance Restraints Cross_Peak_ID->Distance_Restraints Structure Elucidate 3D Conformation Distance_Restraints->Structure

Caption: Workflow for 2D NOESY/ROESY conformational analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[4][14][15] This technique yields precise bond lengths, bond angles, and torsion angles, which together define the exact conformation of the molecule in the crystal lattice.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of 1-benzhydrylazetidine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data.

    • Solve the crystal structure using direct or Patterson methods.

    • Refine the structural model to obtain accurate atomic coordinates.

  • Data Analysis:

    • From the refined structure, determine the precise puckering of the azetidine ring and the orientation of the benzhydryl substituent.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesize 1-Benzhydrylazetidine Purification Purify to >98% Synthesis->Purification Screening Screen Solvents & Conditions Purification->Screening Growth Grow Single Crystals Screening->Growth Mounting Mount Crystal Growth->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Solution Solve Structure Data_Collection->Solution Refinement Refine Model Solution->Refinement Analysis Analyze Conformation Refinement->Analysis

Caption: General workflow for single-crystal X-ray crystallography.

Computational Modeling

Computational chemistry provides a powerful means to complement experimental data and to explore the conformational landscape of molecules.[1][8] Techniques such as Density Functional Theory (DFT) and ab initio calculations can be used to determine the relative energies of different conformers, map the potential energy surface for ring puckering and nitrogen inversion, and predict NMR parameters.

3.1. Conformational Search and Energy Calculations

A systematic conformational search can identify all low-energy conformers of 1-benzhydrylazetidine. The geometries of these conformers can then be optimized and their relative energies calculated using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[16] These calculations can predict the most stable conformation in the gas phase.

Table 2: Representative Computational Methods for Conformational Analysis

MethodBasis SetApplication
Density Functional Theory (DFT)6-31G(d,p), 6-311+G(d,p)Geometry optimization, energy calculations, prediction of NMR parameters.[17]
Ab initio (e.g., MP2)cc-pVTZHigher accuracy energy calculations for key conformers.
Molecular Dynamics (MD)AMBER, GROMOSSimulation of conformational dynamics in solution.[18]

3.2. Prediction of NMR Parameters

Computational methods can also be used to predict NMR chemical shifts and coupling constants for different conformers. By comparing these predicted values with the experimental data, it is possible to validate the computationally determined conformation and gain a more detailed understanding of the conformational equilibrium in solution.

Computational_Workflow Input Initial 3D Structure of 1-Benzhydrylazetidine Conf_Search Conformational Search (e.g., Molecular Mechanics) Input->Conf_Search DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Conf_Search->DFT_Opt Low-energy conformers Energy_Calc Relative Energy Calculation DFT_Opt->Energy_Calc NMR_Pred NMR Parameter Prediction (Chemical Shifts, J-couplings) DFT_Opt->NMR_Pred Conformational_Model Refined Conformational Model Energy_Calc->Conformational_Model Comparison Compare with Experimental Data NMR_Pred->Comparison Comparison->Conformational_Model Validation

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of the 1-benzhydrylazetidine scaffold is a multifaceted endeavor that requires the integration of theoretical principles, advanced experimental techniques, and computational modeling. Based on established principles, the azetidine ring in this scaffold is predicted to adopt a significantly puckered conformation, with a high barrier to nitrogen inversion due to the steric bulk of the benzhydryl substituent. A comprehensive analysis utilizing 1D and 2D NMR spectroscopy will elucidate the time-averaged conformation in solution, while single-crystal X-ray crystallography can provide a definitive solid-state structure. Computational studies will further refine our understanding of the conformational landscape and aid in the interpretation of experimental data. A thorough understanding of the conformational preferences of the 1-benzhydrylazetidine scaffold is paramount for the rational design of novel therapeutic agents with improved potency and selectivity.

References

Methodological & Application

Detailed synthesis protocol for 1-Benzhydryl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Benzhydryl-3-(methoxymethyl)azetidine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of novel CNS-active compounds. The protocol herein details a robust, multi-step synthetic route, commencing from commercially available starting materials. Each step is accompanied by in-depth procedural details, mechanistic insights, and characterization data. This guide is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering a reliable methodology for the preparation of this valuable azetidine derivative.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to impart desirable physicochemical characteristics to drug candidates, such as improved metabolic stability and aqueous solubility. The 1-benzhydryl moiety is a common protecting group and a key pharmacophore in a variety of biologically active molecules, including antihistamines and CNS agents. The 3-(methoxymethyl) substituent offers a handle for further functionalization and can influence the overall polarity and binding interactions of the molecule.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This application note outlines a validated synthetic pathway, providing a detailed, step-by-step protocol for each transformation.

Reaction Scheme

The overall synthetic route is depicted in the following scheme:

Reaction_Scheme start 1-Benzhydrylazetidin-3-ol intermediate This compound start->intermediate Williamson Ether Synthesis reagents NaH, CH3I THF reagents->start

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Instrumentation
Reagent/MaterialGradeSupplier
1-Benzhydrylazetidin-3-ol≥98%Commercially available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldrich
Methyl iodide (CH₃I)≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Saturated aqueous NH₄ClACS gradeFischer Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS gradeFischer Scientific
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Labs
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD Millipore

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • High-Resolution Mass Spectrometer (HRMS)

Synthesis of this compound

This procedure is based on a standard Williamson ether synthesis methodology.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a 60% dispersion of sodium hydride (0.44 g, 11.0 mmol, 1.1 eq.) in mineral oil.

  • Washing of NaH: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully using a syringe or cannula.

  • Addition of Solvent and Alcohol: Add anhydrous tetrahydrofuran (THF, 50 mL) to the washed sodium hydride. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of 1-benzhydrylazetidin-3-ol (2.39 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) to the stirred suspension of sodium hydride. The addition should be dropwise to control the evolution of hydrogen gas.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should result in a homogeneous solution.

  • Alkylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (0.68 mL, 1.56 g, 11.0 mmol, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

  • Quenching: Upon completion of the reaction, carefully quench the reaction mixture by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals will include those for the benzhydryl protons (a singlet around 4.4 ppm and multiplets in the aromatic region 7.2-7.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the azetidine ring protons (multiplets in the region of 2.8-3.6 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals will include those for the benzhydryl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the azetidine ring.

  • HRMS (ESI): Calculated for C₁₈H₂₂NO⁺ [M+H]⁺, the expected mass-to-charge ratio should be confirmed.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry glassware prep2 Add NaH and wash with hexanes prep1->prep2 prep3 Add anhydrous THF prep2->prep3 react1 Cool to 0 °C prep3->react1 react2 Add 1-Benzhydrylazetidin-3-ol react1->react2 react3 Stir at 0 °C then RT react2->react3 react4 Cool to 0 °C and add CH3I react3->react4 react5 Stir overnight at RT react4->react5 workup1 Quench with NH4Cl (aq) react5->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6 characterization characterization workup6->characterization Characterization (NMR, HRMS)

Application Note & Protocols: Versatile Synthetic Pathways from Epichlorohydrin and Benzhydrylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthetic routes originating from epichlorohydrin and benzhydrylamine. These starting materials serve as foundational building blocks for synthesizing a variety of heterocyclic scaffolds with significant therapeutic potential. This guide elucidates the core chemical principles, provides detailed, field-tested experimental protocols, and explores the mechanistic rationale behind key synthetic transformations. We will cover the initial nucleophilic ring-opening, subsequent intramolecular cyclization to form azetidinols, and characterization methods, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Value of Core Reagents

Epichlorohydrin is a highly valuable bifunctional electrophile, possessing both a reactive epoxide ring and a primary alkyl chloride. This dual reactivity allows for sequential, regioselective reactions, making it a cornerstone in the synthesis of diverse molecular architectures. Benzhydrylamine, a primary amine featuring a bulky diphenylmethyl (benzhydryl) group, is a common pharmacophore found in numerous active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors and histamine receptors.[1][2]

The reaction between these two reagents opens a direct and efficient pathway to complex molecules. The steric hindrance provided by the benzhydryl group often directs the reaction pathway, leading to unique structures such as substituted azetidinols.[3] This guide will detail the synthesis and transformation of the primary adduct, 1-(benzhydrylamino)-3-chloropropan-2-ol, a key intermediate for further synthetic elaboration.

The Core Reaction: Nucleophilic Ring-Opening of Epichlorohydrin

The foundational reaction is the nucleophilic attack of the primary amine (benzhydrylamine) on the epoxide ring of epichlorohydrin. This reaction is a classic example of an SN2-type epoxide ring-opening.

Mechanism and Regioselectivity: Under neutral or basic conditions, the nucleophilic amine will preferentially attack the sterically less hindered terminal carbon of the epoxide.[4][5] This regioselectivity is a critical aspect of the synthesis, leading almost exclusively to the formation of a secondary alcohol and preserving the chloromethyl group for subsequent reactions. The reaction proceeds through a backside attack, resulting in the inversion of stereochemistry if a chiral epichlorohydrin is used.

The proposed mechanism involves the lone pair of the nitrogen atom of benzhydrylamine attacking the terminal carbon of the epoxide, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. This intermediate then abstracts a proton, typically from the solvent or another amine molecule, to yield the final β-amino alcohol product, 1-(benzhydrylamino)-3-chloropropan-2-ol .[6][7][8]

G cluster_0 Synthetic Pathway: Epoxide Ring-Opening Epi Epichlorohydrin Plus + Epi->Plus Benz Benzhydrylamine TS Transition State (SN2 Attack) Benz->TS Nucleophilic Attack Plus->Benz Inter 1-(benzhydrylamino)-3-chloropropan-2-ol TS->Inter Protonation

Caption: Workflow for the initial SN2 reaction.

Synthetic Protocol 1: Synthesis of 1-(benzhydrylamino)-3-chloropropan-2-ol

This protocol details the direct N-alkylation of benzhydrylamine with epichlorohydrin. The choice of a protic solvent like ethanol facilitates proton transfer and helps to manage the reaction exotherm.

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Ethanol (absolute)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzhydrylamine (18.3 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: While stirring at room temperature, add epichlorohydrin (9.25 g, 0.1 mol) dropwise to the solution over 30 minutes. An ice bath can be used to control the initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in a minimal amount of warm ethanol. Slowly add diethyl ether while stirring until a precipitate forms. Cool the mixture in an ice bath for 1 hour to maximize crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: The product, 1-(benzhydrylamino)-3-chloropropan-2-ol, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

ParameterValueReference
Molecular Formula C₁₆H₁₈ClNO[7][8]
Molecular Weight 275.77 g/mol [7][8]
Typical Yield 75-85%N/A
Appearance White crystalline solidN/A
CAS Number 63477-43-0[6][7][8]

Synthetic Protocol 2: Intramolecular Cyclization to 1-Benzhydrylazetidin-3-ol

The intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, contains both a nucleophile (the secondary amine, which is a weak nucleophile) and an electrophile (the primary chloride), as well as a hydroxyl group. Upon treatment with a base, the hydroxyl group is deprotonated to form a more potent nucleophile, the alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction, displacing the chloride to form a four-membered azetidine ring. The use of a hindered primary amine like benzhydrylamine is known to favor the formation of 3-azetidinols.[3]

G cluster_1 Synthetic Pathway: Azetidinol Formation Start 1-(benzhydrylamino)- 3-chloropropan-2-ol Step1 Deprotonation (e.g., NaOH, KOH) Start->Step1 Alkoxide Alkoxide Intermediate Step1->Alkoxide Step2 Intramolecular SN2 Cyclization Product 1-Benzhydrylazetidin-3-ol Step2->Product Step3 Work-up Alkoxide->Step2

Caption: Workflow for intramolecular cyclization.

Materials:

  • 1-(benzhydrylamino)-3-chloropropan-2-ol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: Dissolve 1-(benzhydrylamino)-3-chloropropan-2-ol (27.6 g, 0.1 mol) in 150 mL of THF in a 500 mL round-bottom flask equipped with a stir bar and reflux condenser.

  • Base Addition: Prepare a solution of NaOH (6.0 g, 0.15 mol) in 30 mL of water. Add this aqueous solution to the flask.

  • Reaction: Heat the biphasic mixture to reflux (approx. 66°C) and stir vigorously for 8-12 hours. The progress of the cyclization can be monitored by TLC, observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Purification: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 1-benzhydrylazetidin-3-ol.

  • Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry. The disappearance of the chloromethyl signal and the appearance of new signals corresponding to the azetidine ring protons in the NMR spectrum are key indicators of successful cyclization.

Applications and Significance

The synthetic routes described provide access to valuable molecular scaffolds.

  • β-Amino Alcohols: The intermediate 1-(benzhydrylamino)-3-chloropropan-2-ol is a β-amino alcohol, a structural motif present in many pharmaceuticals.[10]

  • Azetidinols: 3-Azetidinols are important building blocks in medicinal chemistry, exhibiting a range of biological activities including antidepressant and antihypertensive effects.[3] Their constrained four-membered ring structure makes them useful as conformational locks in drug design.

  • Benzhydryl Moiety: The benzhydryl group is a key feature in many antihistamines (e.g., diphenhydramine) and other CNS-active drugs.[1] The compounds synthesized through these routes are direct analogs and potential precursors for novel therapeutics. For instance, benzhydrylpiperazine derivatives, which show anticancer and antimicrobial activities, can be synthesized through related pathways.[1][11]

Conclusion

The reaction between epichlorohydrin and benzhydrylamine is a robust and versatile starting point for the synthesis of medicinally relevant compounds. The protocols provided herein offer a reliable foundation for producing the key chlorohydrin intermediate and its subsequent cyclization to the valuable azetidinol scaffold. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can efficiently generate these compounds for further investigation in drug discovery and development programs.

References

N-alkylation of 3-(methoxymethyl)azetidine with diphenylmethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-alkylation of 3-(methoxymethyl)azetidine with Diphenylmethyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis of 1-(Diphenylmethyl)-3-(methoxymethyl)azetidine: A Comprehensive Guide to N-Alkylation

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties into drug candidates.[1] This four-membered nitrogen heterocycle serves as a versatile building block for creating novel therapeutics.[2][3][4] The introduction of a diphenylmethyl (benzhydryl) group onto the azetidine nitrogen further enhances its utility, as this moiety is a common feature in a wide range of biologically active compounds. This guide provides a detailed, field-proven protocol for the , yielding the valuable tertiary amine, 1-(diphenylmethyl)-3-(methoxymethyl)azetidine.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen conditions. It is designed as a self-validating system, equipping researchers with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt the methodology for related transformations.

Part 1: Mechanistic Rationale and Core Principles

The N-alkylation of a secondary amine like 3-(methoxymethyl)azetidine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This reaction class is fundamental to the construction of carbon-nitrogen bonds.

Key Reaction Components and Their Roles:

  • Nucleophile: The secondary amine, 3-(methoxymethyl)azetidine, utilizes the lone pair of electrons on the nitrogen atom to attack the electrophilic carbon of the alkyl halide.

  • Electrophile: Diphenylmethyl bromide (also known as bromodiphenylmethane) serves as the alkylating agent. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack.

  • Base: The reaction generates hydrobromic acid (HBr) as a byproduct. A non-nucleophilic base is crucial to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.[7]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal for SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺ or Cs⁺) while not strongly solvating the amine nucleophile, thus enhancing its reactivity.[7]

The overall transformation is depicted below:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Azetidine 3-(methoxymethyl)azetidine (Nucleophile) Product 1-(Diphenylmethyl)-3-(methoxymethyl)azetidine Azetidine->Product Sₙ2 Attack Bromide Diphenylmethyl Bromide (Electrophile) Bromide->Product Base Base (e.g., K₂CO₃) HBr + HBr (byproduct) Salt Base-H⁺ Br⁻ Base->Salt Neutralization

Caption: SN2 mechanism for the N-alkylation of azetidine.

Part 2: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaNotes
3-(Methoxymethyl)azetidine879548-28-4C₅H₁₁NOStarting amine.
Diphenylmethyl bromide776-74-9C₁₃H₁₁BrAlkylating agent. Corrosive.[8]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Anhydrous, powdered. A suitable base.[7]
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous. Polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂For extraction and chromatography.
Hexanes110-54-3C₆H₁₄For chromatography.
Saturated NaCl solution (brine)N/ANaCl, H₂OFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent.
Silica Gel63231-67-4SiO₂For column chromatography (230-400 mesh).

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, condenser, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates.

Critical Safety Precautions
  • Diphenylmethyl bromide is highly corrosive and causes severe skin burns and eye damage. [8][9][10][11] Always handle it in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles.[8][9][12]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

  • Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[8][9][10][11]

Step-by-Step Synthesis Procedure

G start Start setup 1. Setup - Assemble dry glassware under N₂. - Add 3-(methoxymethyl)azetidine (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF. start->setup dissolve 2. Dissolution - Stir mixture at room temperature until all solids are well-suspended. setup->dissolve addition 3. Reagent Addition - Dissolve diphenylmethyl bromide (1.1 eq) in DMF. - Add dropwise to the reaction mixture at 0°C. dissolve->addition reaction 4. Reaction - Allow to warm to room temperature. - Stir for 12-18 hours. - Monitor progress via TLC. addition->reaction workup 5. Aqueous Workup - Quench with water. - Extract with Ethyl Acetate (3x). - Wash combined organic layers with brine. reaction->workup dry 6. Drying & Concentration - Dry organic layer over Na₂SO₄. - Filter and concentrate in vacuo. workup->dry purify 7. Purification - Purify crude product by flash column chromatography on silica gel. dry->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(methoxymethyl)azetidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (to make a ~0.2 M solution with respect to the amine).

  • Reagent Addition: In a separate flask, dissolve diphenylmethyl bromide (1.1 eq.) in a small amount of anhydrous DMF. Cool the primary reaction flask to 0 °C using an ice bath. Add the diphenylmethyl bromide solution dropwise to the stirred amine suspension over 20-30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using a 10-20% Ethyl Acetate/Hexanes eluent system), observing the consumption of the starting amine.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of DMF). Combine the organic layers and wash with saturated brine (2x) to remove residual DMF.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate, is effective for isolating the pure product.

Part 3: Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(diphenylmethyl)-3-(methoxymethyl)azetidine.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.40-7.15 (m, 10H, Ar-H), 4.35 (s, 1H, N-CH(Ph)₂), 3.80-3.70 (m, 2H), 3.65-3.55 (m, 2H), 3.35 (s, 3H, O-CH₃), 3.25-3.15 (m, 2H), 2.60-2.50 (m, 1H). Note: Chemical shifts are predictive and based on similar structures.[13][14]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 142.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 78.0 (N-CH(Ph)₂), 75.0 (CH₂-O), 59.0 (O-CH₃), 55.0 (Azetidine CH₂), 35.0 (Azetidine CH). Note: Chemical shifts are predictive.[15][16]
Mass Spectrometry (ESI+)Expected m/z for [M+H]⁺: 268.1696 (Calculated for C₁₈H₂₂NO⁺).
Appearance Colorless to pale yellow oil.

Part 4: Discussion and Troubleshooting

  • Choice of Base: While K₂CO₃ is effective and economical, cesium carbonate (Cs₂CO₃) can offer improved results due to its higher solubility in organic solvents.[7] For more sensitive substrates, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used to minimize potential side reactions.[7]

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can increase the rate. However, this may also promote side reactions. Ensure all reagents are anhydrous, as water can interfere with the reaction.

  • Overalkylation: The formation of a quaternary ammonium salt is a common issue in amine alkylations.[5][6][17] However, for this specific reaction, the steric bulk of the diphenylmethyl group on the product's tertiary amine significantly disfavors a second alkylation, making the reaction relatively selective.

  • Purification Challenges: The product is a relatively nonpolar amine. If it co-elutes with residual diphenylmethyl bromide, a secondary purification or alternative solvent system may be necessary. The purity of the final compound is critical for its use in subsequent synthetic steps.[18]

Conclusion

This application note provides a robust and well-rationalized protocol for the N-alkylation of 3-(methoxymethyl)azetidine. By understanding the underlying SN2 mechanism and the specific roles of each reagent, researchers can confidently synthesize 1-(diphenylmethyl)-3-(methoxymethyl)azetidine, a valuable intermediate for drug discovery and development. The detailed safety precautions and troubleshooting guide further ensure a safe and successful experimental outcome.

References

Application Notes & Protocols: High-Purity Isolation of 1-Benzhydryl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

1-Benzhydryl-3-(methoxymethyl)azetidine is a key heterocyclic building block utilized in modern medicinal chemistry. Its structural motif, featuring a strained four-membered azetidine ring, a methoxymethyl functional group, and a bulky N-benzhydryl protecting group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including Janus kinase (JAK) inhibitors.[1][2] The successful outcome of multi-step synthetic campaigns and the biological efficacy of the final active pharmaceutical ingredients (APIs) are critically dependent on the purity of such intermediates.[3]

This guide provides a detailed technical overview and actionable protocols for the purification of this compound. The methodologies described are designed to address the unique chemical challenges posed by this molecule, namely:

  • The Strained Azetidine Ring: This four-membered ring is susceptible to ring-opening under harsh acidic or certain nucleophilic conditions.[4][5][6] Purification strategies must therefore employ mild conditions to maintain structural integrity.

  • The Basic Tertiary Amine: The azetidine nitrogen is a tertiary amine, which can interact strongly with acidic stationary phases like silica gel, leading to poor chromatographic performance (e.g., peak tailing).[7]

  • The Benzhydryl Group: This large, non-polar moiety significantly influences the molecule's solubility and provides a driving force for crystallization.[8]

The following protocols are grounded in established principles of separation science and tailored to the specific physicochemical properties of the target compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 955400-19-8 [9][10]
Molecular Formula C₁₈H₂₁NO [10][11]
Molecular Weight 267.37 g/mol [11]
Predicted pKa 7.09 ± 0.10 Chemicalize
Predicted Boiling Point 347.0 ± 22.0 °C ChemicalBook

| Predicted Density | 1.077 ± 0.06 g/cm³ | ChemicalBook |

Anticipated Impurity Profile

Effective purification begins with an understanding of potential impurities. Based on common synthetic routes to N-benzhydryl azetidines, the crude product may contain:

  • Unreacted Starting Materials: Such as 1-benzhydrylazetidin-3-yl)methanol, methoxymethylating agents, or benzhydrylamine.[12]

  • Reaction Byproducts: Including salts from quenching steps or byproducts from side reactions.

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO used during synthesis.[13]

  • Oligomeric/Polymeric Materials: Formed under certain reaction conditions.

Purification Strategy Selection

The choice between direct crystallization and chromatographic purification depends primarily on the purity of the crude material. A high-purity crude product (>90-95%) is often amenable to direct crystallization, which is highly efficient for scalability. For cruder mixtures, flash chromatography is necessary to remove significant impurities before a final crystallizing polish.

Purification_Workflow start Crude 1-Benzhydryl-3- (methoxymethyl)azetidine purity_check Assess Purity (TLC, ¹H NMR, LCMS) start->purity_check chromatography Protocol 1: Flash Column Chromatography purity_check->chromatography < 95% Purity crystallization Protocol 2: Crystallization purity_check->crystallization > 95% Purity chromatography->crystallization Polish Fractions purity_final Verify Final Purity >99.5% (HPLC, NMR, MS) crystallization->purity_final purity_final->chromatography Fail end_product High-Purity Product purity_final->end_product Pass

Table 2: Comparison of Primary Purification Techniques

Technique Principle Advantages for this Compound Disadvantages
Flash Chromatography Differential adsorption onto a solid phase.[14] High resolution for complex mixtures; effective at removing baseline impurities. Can be time and solvent intensive; potential for product degradation on acidic silica.[4]

| Crystallization | Precipitation of a solid from a supersaturated solution.[15] | Highly scalable; yields very high purity material; cost-effective. The benzhydryl group often promotes good crystal formation. | Requires a suitable solvent system; potential for product loss in the mother liquor.[16] |

Detailed Application Protocols

Protocol 1: Flash Column Chromatography on Amine-Modified or Neutralized Silica Gel

This protocol is recommended for crude material with a purity below 95% or containing multiple, closely-eluting impurities. The key to success is mitigating the interaction between the basic azetidine nitrogen and the acidic silica gel surface.[7]

Causality and Justification: Standard silica gel is acidic (pKa ≈ 4.5) and can strongly adsorb basic compounds like tertiary amines, leading to significant peak tailing and potential product degradation.[4] To counteract this, the mobile phase is basified with triethylamine (TEA), or an amine-functionalized stationary phase is used.[7] TEA acts as a competitive base, saturating the acidic silanol sites and allowing the target amine to elute symmetrically.

Table 3: Recommended Parameters for Flash Chromatography

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh) or pre-packed amine-functionalized silica cartridge. Standard for most organic compounds. Amine-functionalized media provides a superior, built-in solution for purifying basic compounds.[7]
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 100:0 to 80:20) + 0.5-1% Triethylamine (v/v). Good polarity range for separation. The addition of TEA is critical to prevent peak tailing.[7][17]
Sample Loading Dry loading or minimal volume of dichloromethane (DCM). Prevents band broadening and improves separation efficiency.

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) and/or a potassium permanganate stain. | Allows for rapid identification of product-containing fractions. |

Step-by-Step Methodology:

  • TLC Method Development:

    • On a silica TLC plate, spot the crude material.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1) containing 1% TEA.

    • The ideal system should give the target compound an Rf value of approximately 0.25-0.35.[14]

  • Column Packing (if not using pre-packed):

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use positive pressure to pack a firm, level bed.

  • Sample Loading:

    • Dissolve the crude compound (e.g., 1 g) in a minimal amount of DCM (2-3 mL).

    • Alternatively, for best results (dry loading): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent to dryness. Gently powder the resulting solid and carefully add it to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase, applying gentle air pressure to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions systematically (e.g., 20 mL fractions for a 1 g scale).

    • If using a gradient, gradually increase the percentage of the more polar solvent (Ethyl Acetate).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Concentrate the pooled fractions under reduced pressure using a rotary evaporator. The resulting oil or solid should be co-evaporated with a solvent like toluene to remove residual TEA.

Table 4: Troubleshooting Guide for Flash Chromatography

Issue Probable Cause Solution
Severe Peak Tailing Insufficient TEA in the eluent; strong amine-silica interaction. Increase TEA concentration to 1-2%. Consider using an amine-functionalized column.[7]
Poor Separation Incorrect solvent system. Re-optimize the eluent system using TLC. A shallower gradient may be required.

| Product Degradation | Azetidine ring instability on acidic silica. | Ensure adequate neutralization with TEA. Minimize the time the compound spends on the column. |

Protocol 2: High-Purity Crystallization

Crystallization is the preferred method for achieving the highest purity and is ideal for the final purification step or for crude material that is already >95% pure. The bulky, aromatic benzhydryl group often facilitates the formation of a well-ordered crystal lattice.

Causality and Justification: The principle of crystallization relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[15] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either remain in the cold solvent (the "mother liquor") or be insoluble in the hot solvent (allowing for hot filtration). A solvent pair, consisting of a "good" solvent and a "poor" (or anti-solvent), can also be used to finely tune the solubility.[16]

Crystallization_Process cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool_slow Slow Cooling to Room Temperature dissolve->cool_slow hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash Crystals with Cold Anti-Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end_product end_product dry->end_product Pure Crystalline Solid

Table 5: Suggested Solvent Systems for Crystallization Screening

Solvent System Type Rationale
Isopropanol (IPA) Single Solvent Often effective for moderately polar compounds.
Ethyl Acetate / Heptane Solvent / Anti-Solvent Good polarity differential; commonly successful for many organic compounds.[18]
Dichloromethane / Hexane Solvent / Anti-Solvent Another common pair with excellent solubilizing power from DCM.[18]
Toluene Single Solvent Aromatic solvent can have favorable interactions with the benzhydryl group.[19]

| Acetonitrile | Single Solvent | Can be effective for compounds with aromatic rings.[19] |

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place ~50 mg of the compound into a small test tube.

    • Add a potential solvent (e.g., IPA) dropwise at room temperature. If it dissolves easily, it is not a good single solvent for crystallization.

    • If it is poorly soluble, heat the mixture to boiling. If it dissolves completely when hot, it is a good candidate.

    • Allow the hot solution to cool. If crystals form, you have found a suitable solvent.

    • If using a solvent pair, dissolve the compound in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and add the "poor" anti-solvent (e.g., Heptane) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool.

  • Preparative Crystallization (Scale-up):

    • Place the purified material from chromatography (or crude >95%) into an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (e.g., Isopropanol) in portions, heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and gently wash the crystals with a small amount of ice-cold solvent (or the anti-solvent if a pair was used). This removes any residual mother liquor containing impurities.

    • Re-apply the vacuum to pull the wash solvent through.

    • Transfer the crystalline solid to a watch glass or drying dish and dry under high vacuum to a constant weight.

Final Purity Assessment

The purity of the final product must be rigorously confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column is typically used.[20][21]

    • Mobile Phase: Acetonitrile/Water or Methanol/Water with a modifier like formic acid or ammonium acetate.

    • Detection: UV at 254 nm.

    • Expected Result: A single major peak with purity >99.5%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any residual solvent or organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of this compound to a high degree of purity (>99.5%) is readily achievable through a strategic application of flash column chromatography and crystallization. Careful consideration of the compound's inherent basicity and the stability of the azetidine ring is paramount. For crude mixtures, chromatography using a basified eluent or an amine-functionalized stationary phase is essential for bulk impurity removal. The final polishing step via crystallization, driven by the compound's favorable physicochemical properties, yields material suitable for the stringent requirements of pharmaceutical development.

References

Application Notes & Protocols: The Strategic Use of 1-Benzhydryl-3-(methoxymethyl)azetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent conformational rigidity and unique three-dimensional exit vectors offer significant advantages in designing selective and potent therapeutic agents with improved pharmacokinetic profiles.[4] This guide provides an in-depth exploration of 1-Benzhydryl-3-(methoxymethyl)azetidine , a key chemical intermediate designed for the efficient construction of complex, azetidine-containing molecules. We will detail its synthesis, properties, and critical role as a precursor, focusing on the strategic implementation of the benzhydryl protecting group and the subsequent functionalization of the liberated azetidine core. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

The Azetidine Scaffold: A Paradigm of Structural Advantage

Historically, the synthesis of azetidines was considered challenging due to inherent ring strain, limiting their exploration.[1][2] However, recent advancements in synthetic methodology have unlocked access to this valuable scaffold.[1] Unlike more common saturated heterocycles like piperidine or pyrrolidine, the constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents. This structural feature is paramount for optimizing ligand-target interactions, leading to enhanced binding affinity and selectivity.[3] Consequently, the azetidine motif is now found in a diverse range of pharmacologically active compounds, including agents with anticancer, antibacterial, and antiviral properties.[1][2][4]

The intermediate, This compound , is strategically designed to facilitate the incorporation of the 3-(methoxymethyl)azetidine core. It employs two key features:

  • The N-Benzhydryl (Diphenylmethyl) Group: A bulky and robust protecting group for the azetidine nitrogen. Its stability allows for chemical manipulation at other positions of the molecule without unintended reactions at the nitrogen. Crucially, it can be removed under specific and mild conditions, most commonly via catalytic hydrogenation, which preserves the integrity of other functional groups.[5][6][7]

  • The 3-(Methoxymethyl) Group: This substituent serves as a stable, non-reactive functional handle that can influence the physicochemical properties (e.g., solubility, lipophilicity) of the final compound.

Physicochemical Properties and Specifications

A thorough understanding of the intermediate's properties is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 955400-19-8[8][9]
Molecular Formula C₁₈H₂₁NO[8][10][11]
Molecular Weight 267.37 g/mol [8][10]
IUPAC Name This compound[9][11]
Boiling Point 347.0 ± 22.0 °C (Predicted)[8]
Density 1.077 ± 0.06 g/cm³ (Predicted)[8]
Purity Typically ≥95%[10]
Storage 2-8°C[8]

Synthetic Pathway and Core Protocols

The utility of this compound is best understood through its synthesis and subsequent deprotection to reveal the reactive scaffold.

Diagram: Overall Synthetic Workflow

Synthetic_Workflow cluster_synthesis Protocol 1: Synthesis of Intermediate cluster_deprotection Protocol 2: Deprotection cluster_coupling Protocol 3: Elaboration A 1-Benzhydryl-3-azetidinol B This compound A->B Williamson Ether Synthesis (NaH, CH₃I, THF) C 3-(Methoxymethyl)azetidine B->C Catalytic Hydrogenation (H₂, Pd/C, EtOH) D Target Molecule C->D N-Acylation / N-Alkylation (R-COOH, Coupling Agent)

Caption: Strategic workflow from precursor to the final target molecule.

Protocol 1: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis starting from the corresponding alcohol, a common precursor in azetidine chemistry.[12][13]

Objective: To convert the hydroxyl group of 1-Benzhydryl-3-azetidinol into a methoxymethyl ether.

Causality: The reaction proceeds by deprotonating the alcohol with a strong, non-nucleophilic base (Sodium Hydride) to form a reactive alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic methyl source (Methyl Iodide) in an Sₙ2 reaction to form the ether linkage. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation.

Materials:

  • 1-Benzhydryl-3-azetidinol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Preparation: Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a clean, dry round-bottom flask. Cool the suspension to 0°C using an ice bath.

  • Alkoxide Formation: Dissolve 1-Benzhydryl-3-azetidinol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Incubation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.5 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to yield this compound.

Protocol 2: N-Debenzhydrylation to Yield 3-(Methoxymethyl)azetidine

Objective: To selectively cleave the N-benzhydryl protecting group to liberate the secondary amine of the azetidine ring.

Causality: Catalytic hydrogenation is the method of choice for this transformation. The palladium catalyst facilitates the addition of hydrogen across the C-N bond of the benzhydryl group. The bulky benzhydryl group is readily cleaved under these conditions, yielding the free amine and diphenylmethane as a byproduct. Ethanol is a common solvent as it effectively dissolves the substrate and does not interfere with the catalysis.

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 10 wt%

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite® or a similar filter aid

Procedure:

  • Setup: Dissolve this compound (1.0 equivalent) in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting product, 3-(methoxymethyl)azetidine, is often volatile and should be handled accordingly. It can be used directly in the next step or further purified if necessary.

Protocol 3: Application in Synthesis - N-Acylation of the Azetidine Core

Objective: To couple the liberated 3-(methoxymethyl)azetidine with a carboxylic acid to form a new amide bond, a cornerstone reaction in drug synthesis.

Causality: This protocol uses a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid. The activated acid then readily reacts with the nucleophilic secondary amine of the azetidine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

Diagram: Core Elaboration Workflow

Coupling_Workflow A 3-(Methoxymethyl)azetidine (Nucleophile) D Target Amide (Final Product) A->D Nucleophilic Acyl Substitution B Carboxylic Acid (R-COOH) C Activated Ester Intermediate B->C HATU / DIPEA (Activation) C->D Nucleophilic Acyl Substitution

Caption: Amide bond formation via activated ester intermediate.

Materials:

  • 3-(Methoxymethyl)azetidine (from Protocol 2)

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Preparation: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DCM.

  • Activation: Add DIPEA (2.5 equivalents) to the solution and stir for 15-20 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Coupling: Add a solution of 3-(methoxymethyl)azetidine (1.2 equivalents) in DCM to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to obtain the desired N-acylated azetidine derivative.

Conclusion

This compound is a highly valuable and strategically designed chemical intermediate. The robust N-benzhydryl protecting group allows for synthetic manipulations elsewhere in a molecule, while its clean and efficient removal via catalytic hydrogenation provides reliable access to the 3-(methoxymethyl)azetidine core. This core scaffold is primed for elaboration through standard coupling chemistries, enabling the rapid synthesis of diverse libraries of novel compounds for drug discovery. The protocols provided herein offer a validated framework for researchers to confidently incorporate this powerful building block into their synthetic programs, accelerating the development of next-generation therapeutics.

References

Application Notes and Protocols: 1-Benzhydryl-3-(methoxymethyl)azetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its unique conformational properties, imparting a degree of rigidity and a defined three-dimensional geometry, make it an attractive building block for creating novel therapeutic agents.[2] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] The azetidine motif is found in a range of biologically active natural products and has been successfully incorporated into approved drugs for various indications, including hypertension and bacterial infections, underscoring its pharmacological relevance.[3][4]

This document provides a technical guide for researchers on the potential applications of 1-Benzhydryl-3-(methoxymethyl)azetidine , a specific derivative of this important scaffold. While this particular molecule is not yet extensively characterized in the scientific literature, its structural features suggest several promising avenues for investigation in drug discovery, particularly in the realm of neuroscience. These notes will outline the scientific rationale for its potential applications, provide detailed protocols for its experimental evaluation, and offer insights into the interpretation of results.

Structural Rationale: Decoding the Potential of this compound

The therapeutic potential of this compound can be inferred from its constituent chemical moieties:

  • The N-Benzhydryl Group: The bulky benzhydryl (diphenylmethyl) group is a common feature in many centrally active compounds. It is known to confer lipophilicity, which can be crucial for penetration of the blood-brain barrier. While often employed as a protecting group in synthesis, its presence in the final molecule can contribute significantly to target engagement, as seen in a variety of CNS-active agents.[5][6] In the context of this molecule, the benzhydryl group may serve as a key pharmacophoric element, interacting with hydrophobic pockets in target proteins.

  • The 3-Methoxymethyl-Azetidine Core: The substitution at the 3-position of the azetidine ring is critical for defining the molecule's biological activity. The methoxymethyl group, a hydrogen bond acceptor, can participate in specific interactions with amino acid residues in a binding site. The stereochemistry at this position will also be a critical determinant of activity and selectivity. The azetidine ring itself serves as a rigid scaffold to present these interacting groups in a precise spatial orientation.

Based on these structural features, and drawing parallels with other known azetidine derivatives, a primary area of investigation for this compound is its potential as a modulator of monoamine neurotransmitter transporters.[7][8]

Hypothesized Mechanism of Action: A Potential Triple Reuptake Inhibitor

A compelling hypothesis for the biological activity of this compound is its function as a Triple Reuptake Inhibitor (TRI) . TRIs are compounds that block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters: SERT, NET, and DAT.[7] This mechanism is of significant interest for the development of next-generation antidepressants, as it is believed that engaging all three major monoamine systems may lead to enhanced efficacy and a broader spectrum of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[7]

The rationale for this hypothesis is supported by studies on structurally related 3-substituted azetidine derivatives that have demonstrated potent TRI activity.[7][8] The benzhydryl moiety, in particular, is a common feature in many dopamine reuptake inhibitors.

Visualizing the Proposed Mechanism

Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 1_Benzhydryl_3_methoxymethyl_azetidine 1-Benzhydryl-3- (methoxymethyl)azetidine SERT SERT 1_Benzhydryl_3_methoxymethyl_azetidine->SERT Inhibits NET NET 1_Benzhydryl_3_methoxymethyl_azetidine->NET Inhibits DAT DAT 1_Benzhydryl_3_methoxymethyl_azetidine->DAT Inhibits Serotonin 5-HT Serotonin->SERT Reuptake Norepinephrine NE Norepinephrine->NET Reuptake Dopamine DA Dopamine->DAT Reuptake

Figure 1. Proposed mechanism of action for this compound as a triple reuptake inhibitor.

Experimental Protocols

To investigate the potential of this compound as a drug discovery lead, a tiered screening approach is recommended. The following protocols outline key in vitro assays to characterize its activity.

Protocol 1: Synthesis of this compound

While a detailed, optimized synthesis is not yet published, a plausible route can be adapted from established methods for preparing 3-substituted azetidines. A common precursor, 1-benzhydryl-3-hydroxyazetidine, can be synthesized from the reaction of epichlorohydrin with benzhydrylamine.[6] The hydroxyl group can then be alkylated to form the methoxymethyl ether.

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane with a suitable Lewis acid catalyst

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide: To a solution of 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Reaction Mixture: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

This assay will determine the inhibitory activity of the test compound on the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).

Workflow:

Monoamine Transporter Assay Workflow start Start: Prepare Reagents plate_cells Plate HEK293 cells stably expressing hSERT, hNET, or hDAT start->plate_cells prepare_compound Prepare serial dilutions of This compound start->prepare_compound pre_incubation Pre-incubate cells with test compound or vehicle plate_cells->pre_incubation prepare_compound->pre_incubation add_substrate Add radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA) pre_incubation->add_substrate incubation Incubate to allow uptake add_substrate->incubation stop_reaction Stop uptake by rapid washing with ice-cold buffer incubation->stop_reaction lysis Lyse cells stop_reaction->lysis scintillation Measure radioactivity using liquid scintillation counting lysis->scintillation analyze Analyze data and calculate IC₅₀ values scintillation->analyze

Figure 2. Workflow for the in vitro monoamine transporter uptake assay.

Procedure:

  • Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing either hSERT, hNET, or hDAT in appropriate media. Plate the cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing (e.g., from 1 nM to 100 µM).

  • Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 20 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]Norepinephrine for NET, or [³H]Dopamine for DAT) and its unlabeled counterpart.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold KRH buffer.

  • Detection: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a known high-concentration inhibitor (e.g., desipramine for NET, fluoxetine for SERT, GBR12909 for DAT).

    • Subtract non-specific uptake from all values.

    • Normalize the data to the vehicle control (100% uptake).

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Expected Results

The primary output of the monoamine transporter uptake assay will be the IC₅₀ values for this compound at each of the three transporters.

Parameter Description Example Data Interpretation
IC₅₀ (hSERT) Concentration of compound that inhibits 50% of serotonin uptake.A low nanomolar IC₅₀ suggests potent activity at the serotonin transporter.
IC₅₀ (hNET) Concentration of compound that inhibits 50% of norepinephrine uptake.A low nanomolar IC₅₀ suggests potent activity at the norepinephrine transporter.
IC₅₀ (hDAT) Concentration of compound that inhibits 50% of dopamine uptake.A low nanomolar IC₅₀ suggests potent activity at the dopamine transporter.
Selectivity Ratios Ratios of IC₅₀ values (e.g., IC₅₀ DAT / IC₅₀ SERT).Ratios close to 1 indicate balanced TRI activity. High ratios indicate selectivity for one transporter over another.

A compound with IC₅₀ values in the low nanomolar range for all three transporters would be considered a potent TRI and a strong candidate for further investigation.

Future Directions and Advanced Protocols

Should this compound demonstrate promising activity as a TRI, subsequent steps in its preclinical evaluation would include:

  • In Vitro ADME/Tox Profiling: Assessment of metabolic stability in liver microsomes, cytotoxicity in relevant cell lines (e.g., HepG2), and potential for off-target effects, such as hERG channel inhibition.

  • Pharmacokinetic (PK) Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion in animal models (e.g., rodents) to determine its bioavailability and brain penetration.

  • In Vivo Behavioral Models: Assessment of antidepressant-like and stimulant-like effects in established animal models of depression (e.g., forced swim test, tail suspension test) and locomotor activity assays.

Conclusion

This compound represents a novel chemical entity with significant potential for exploration in drug discovery, particularly within the field of neuroscience. Its structural characteristics suggest a plausible role as a monoamine reuptake inhibitor. The protocols detailed in these application notes provide a robust framework for the initial synthesis, characterization, and in vitro pharmacological evaluation of this compound. The data generated from these studies will be crucial in determining its viability as a lead candidate for the development of new therapeutics for CNS disorders.

References

Application Notes & Protocols for the Catalytic Hydrogenolysis of Benzhydryl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Benzhydryl Group in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] The benzhydryl group (Bzh or DPM), a diphenylmethyl moiety, serves as a robust protecting group for various functionalities, including alcohols, amines, and carboxylic acids.[2] Its steric bulk and electronic properties confer significant stability across a wide array of reaction conditions, including moderately acidic and basic environments.[3]

However, the true strategic value of any protecting group lies in its efficient and selective removal under mild conditions that preserve the integrity of the often-complex molecular architecture.[1][4] Catalytic hydrogenolysis stands as a premier method for the cleavage of the benzhydryl group, prized for its typically clean conversion, mild reaction conditions, and the generation of volatile byproducts (diphenylmethane).[5][6] This application note provides a comprehensive guide to the experimental conditions, underlying mechanisms, and practical considerations for the effective removal of the benzhydryl group via catalytic hydrogenolysis.

Mechanism of Catalytic Hydrogenolysis

The cleavage of a benzhydryl ether via catalytic hydrogenolysis is a heterogeneous catalytic process occurring on the surface of a noble metal catalyst, most commonly palladium.[5][7] While the exact mechanism can be complex and surface-dependent, the generally accepted pathway involves several key steps:

  • Adsorption: Both the hydrogen source (e.g., H₂ gas) and the benzhydryl-protected substrate adsorb onto the active sites of the palladium catalyst.

  • Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface to form highly reactive palladium hydride (Pd-H) species.[5]

  • C-O Bond Cleavage: The adsorbed substrate interacts with the surface-bound hydrogen. The benzylic carbon-oxygen bond is weakened and ultimately cleaved through a process of hydrogenolysis, leading to the formation of the deprotected alcohol and diphenylmethane.[7][8]

  • Desorption: The final products, the free alcohol and diphenylmethane, desorb from the catalyst surface, thereby regenerating the active sites for subsequent catalytic cycles.[5]

The enhanced lability of the benzhydryl group compared to a simple benzyl group is attributed to the greater stability of the potential diphenylmethyl carbocation or radical intermediate, facilitating the cleavage of the C-O bond.

Catalytic Hydrogenolysis Mechanism cluster_catalyst Palladium Catalyst Surface Pd_Surface Pd(0) Active Sites Substrate_H2 R-O-Bzh + H₂ Adsorbed_Complex Adsorbed Substrate & Activated Hydrogen Substrate_H2->Adsorbed_Complex Products R-OH + Ph₂CH₂ Adsorbed_Complex->Products

Caption: Mechanism of Benzhydryl Ether Hydrogenolysis.

Key Experimental Parameters

The success of a catalytic hydrogenolysis reaction is contingent upon a careful selection of several interdependent parameters. The following table summarizes the critical factors and their impact on the deprotection of benzhydryl groups.

ParameterCommon ChoicesRationale & Expert Insights
Catalyst 10% Pd/C, 5% Pd/C, Pd(OH)₂/C (Pearlman's Catalyst)[5][9]Pd/C is the workhorse catalyst for general-purpose hydrogenolysis due to its high activity and cost-effectiveness.[9] Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective for more stubborn substrates or for N-debenzylation.[9][10][11][12] It is also considered non-pyrophoric, enhancing safety.[10][12] Catalyst loading typically ranges from 5-20 mol% relative to the substrate.[13]
Hydrogen Source H₂ gas (balloon or Parr apparatus), Transfer Hydrogenation Reagents (Ammonium formate, Formic acid, Cyclohexene, Isopropanol)[14][15][16]H₂ gas is the most direct hydrogen source. A balloon setup is often sufficient for many lab-scale reactions, while a Parr hydrogenator allows for higher pressures, which can accelerate slow reactions.[9] Transfer hydrogenation offers a significant safety advantage by avoiding the handling of flammable hydrogen gas.[14][17] Ammonium formate and formic acid are common and effective hydrogen donors.[14][18]
Solvent Alcohols (MeOH, EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetic Acid (AcOH)[9]The solvent must dissolve the substrate.[13] Alcohols are excellent, general-purpose solvents for hydrogenolysis.[9] EtOAc and THF are also widely used. For substrates containing basic nitrogen atoms (e.g., amines), using acetic acid as a solvent or co-solvent can protonate the nitrogen, facilitating the reaction and preventing catalyst poisoning.[9] Using trifluoroethanol has been shown to prevent N-alkylation side reactions that can occur with other alcoholic solvents.[19]
Temperature Room Temperature (RT) to 50 °CMost hydrogenolysis reactions proceed efficiently at room temperature.[13] Gentle heating may be required for sterically hindered or electronically deactivated substrates.[9] However, excessive heat can lead to side reactions or catalyst deactivation.[13]
Pressure Atmospheric (balloon) to 50 psi (Parr apparatus)Increased hydrogen pressure generally increases the reaction rate. For difficult deprotections, moving from atmospheric pressure to a pressurized system can be highly effective.[9]
Additives Acids (e.g., HCl, AcOH), Bases (e.g., amines)The presence of acid can sometimes accelerate the cleavage of ethers. Conversely, additives can also act as catalyst poisons. For example, sulfur-containing compounds and some nitrogen heterocycles can poison palladium catalysts.[13][20] In cases of competing reactions, such as dehalogenation, additives like chloride salts can be used to improve chemoselectivity.[21]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the removal of a benzhydryl protecting group under standard and transfer hydrogenation conditions.

Protocol 1: General Hydrogenolysis using Hydrogen Gas

This protocol is suitable for most standard benzhydryl ether deprotections.

Materials:

  • Benzhydryl-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Round-bottom flask equipped with a magnetic stir bar

  • Rubber septum

  • Hydrogen gas cylinder with regulator

  • Balloon

  • Vacuum/Inert gas manifold

  • Celite® for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzhydryl-protected substrate (1.0 equiv) in the chosen solvent (concentration typically 0.05-0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10% w/w of the substrate) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Using a needle connected to a vacuum/inert gas manifold, carefully evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogen Introduction: Introduce hydrogen gas into the flask. For a balloon setup, evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure the balloon remains inflated throughout the reaction, indicating a positive pressure of hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Catalyst Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the palladium catalyst. Safety Note: The filter cake should not be allowed to dry completely as it can be pyrophoric. Keep it wet with solvent during and after filtration.[13] Wash the filter cake thoroughly with the solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude deprotected product, which can be purified by standard methods (e.g., crystallization or column chromatography) if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis

This protocol is an excellent alternative that avoids the use of hydrogen gas, enhancing laboratory safety.[17]

Materials:

  • Benzhydryl-protected substrate

  • 10% Palladium on Carbon (Pd/C) or Pearlman's Catalyst (Pd(OH)₂/C)

  • Hydrogen Donor (e.g., Ammonium formate, Formic acid, or 1,4-Cyclohexadiene)

  • Anhydrous solvent (e.g., Methanol or Ethanol)

  • Round-bottom flask with a magnetic stir bar and reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: Dissolve the benzhydryl-protected substrate (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Reagent Addition: Add the hydrogen donor. For ammonium formate, typically 5-10 equivalents are used. For formic acid, it can often be used as a co-solvent.[14] Add the palladium catalyst (10-20% w/w).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 40-80 °C) as needed. The reaction is often accompanied by gas evolution (CO₂ if formic acid/formate is used).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, allow the mixture to cool to room temperature.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Remove the solvent from the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate or formic acid before final purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Catalyst (e.g., 10% Pd/C) A->B C Establish H₂ Atmosphere (Gas or Transfer Reagent) B->C D Stir Vigorously & Monitor by TLC/LC-MS C->D E Purge with Inert Gas D->E Reaction Complete F Filter through Celite® to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: General Workflow for Catalytic Hydrogenolysis.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the hydrogenolysis of benzhydryl groups.

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Inactive Catalyst: The catalyst may be old or deactivated from improper storage.[9] 2. Catalyst Poisoning: Substrate impurities (especially sulfur or certain nitrogen compounds) can poison the catalyst.[13][20] 3. Insufficient Hydrogen: Low H₂ pressure or depleted transfer reagent. 4. Poor Agitation: Inefficient mixing of the three-phase system (solid, liquid, gas).[13]1. Use a fresh batch of catalyst. Consider switching to a more active catalyst like Pearlman's catalyst.[9] 2. Purify the starting material. Use high-purity solvents.[13] 3. Increase H₂ pressure using a Parr apparatus or add more transfer hydrogenation reagent. 4. Increase the stirring rate to ensure efficient mixing.
Side Reactions (e.g., reduction of other functional groups) Lack of Chemoselectivity: The reaction conditions are too harsh, or the catalyst is too active for the given substrate. Other reducible groups (alkenes, alkynes, nitro groups, aryl halides) may be present.[22][23]1. Reduce temperature and/or H₂ pressure. 2. Decrease catalyst loading. 3. Choose a less active catalyst or use specific additives to modulate selectivity (e.g., adding a base to suppress dehalogenation).[21]
Product Decomposition The product may be unstable to the reaction conditions (e.g., acidic or basic byproducts from transfer hydrogenation).1. Ensure the reaction is not run for an unnecessarily long time. 2. Buffer the reaction mixture if necessary. 3. Consider a different hydrogen donor or switch to H₂ gas.
Difficulty Filtering Catalyst The catalyst particles are too fine, leading to passage through the filter medium.1. Use a finer porosity filter or a double layer of filter paper with Celite®. 2. Centrifuge the mixture to pellet the catalyst before decanting and filtering the supernatant.

References

Troubleshooting & Optimization

How to improve the yield of 1-Benzhydryl-3-(methoxymethyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Synthesis

Guide: Optimizing the Synthesis of 1-Benzhydryl-3-(methoxymethyl)azetidine

Welcome to the technical support center for advanced heterocyclic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of substituted azetidines, like this compound, is a common challenge due to the inherent strain of the four-membered ring.[1] This guide is structured to address the most frequent issues encountered during this synthesis, providing robust, field-proven solutions to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and common synthetic pathway for this compound?

A1: The most reliable and frequently employed strategy is a two-stage process. First, the synthesis of the core intermediate, 1-benzhydrylazetidin-3-ol, is achieved. This is typically done via the cyclization of benzhydrylamine with an epichlorohydrin equivalent. The second stage involves the etherification of the 3-hydroxyl group to install the methoxymethyl moiety, commonly via a Williamson ether synthesis. This modular approach allows for optimization at each distinct chemical transformation.

Q2: What are the primary challenges associated with the synthesis of azetidines?

A2: The synthesis is often complicated by the high ring strain of the azetidine core.[1] This strain makes the ring susceptible to cleavage by nucleophiles, acids, and bases, leading to ring-opened byproducts.[2] Another common issue is the propensity for intermolecular reactions, which can lead to the formation of dimers and polymers, significantly reducing the yield of the desired monomeric azetidine.[2] Careful control of reaction conditions is paramount to mitigate these side reactions.

Q3: Why is the benzhydryl group a common choice for the N-substituent in this synthesis?

A3: The benzhydryl (diphenylmethyl) group serves two primary functions. Firstly, its significant steric bulk can help direct the stereochemistry of reactions on the azetidine ring and can prevent undesired side reactions at the nitrogen atom. Secondly, it functions as a protecting group that can be removed under specific conditions, such as catalytic hydrogenation, to yield the free secondary amine if further derivatization at the nitrogen is required.

Overall Synthetic Pathway

The synthesis is best approached in two distinct stages, as outlined below. This allows for purification of the key alcohol intermediate, ensuring high-quality material for the final etherification step.

G cluster_0 Stage 1: Azetidine Core Synthesis cluster_1 Stage 2: Etherification A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B  Cyclization C 1-Benzhydrylazetidin-3-ol + Base + Methylating Agent D This compound C->D  Williamson Ether Synthesis

Caption: Two-stage synthesis of the target compound.

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental problems you may encounter. Each problem is followed by an analysis of its probable causes and a set of actionable solutions, including detailed experimental protocols.

Stage 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The yield and purity of this initial stage are critical for the overall success of the synthesis. An improved, one-pot, multi-kilogram scale synthesis of this intermediate has been developed, which is highly recommended for its efficiency and scalability.[3]

Problem: Low yield of 1-benzhydrylazetidin-3-ol with significant byproduct formation.

  • Probable Cause 1: Dimerization/Polymerization. Benzhydrylamine can react with multiple molecules of epichlorohydrin or its derivatives, leading to oligomeric waste. This is often exacerbated by high concentrations.

  • Probable Cause 2: Formation of Ring-Opened Adducts. The epoxide ring in epichlorohydrin can be attacked at either carbon. Attack at the internal carbon followed by reaction with another amine molecule, instead of intramolecular cyclization, leads to undesired side products.

  • Solution: Optimized One-Pot Protocol. The following protocol is adapted from established, high-yield procedures and is designed to favor the desired intramolecular cyclization.[3]

    Protocol 1: High-Yield, One-Pot Synthesis of 1-Benzhydrylazetidin-3-ol

    • Reaction Setup: To a solution of benzhydrylamine (1.0 eq.) in a suitable solvent such as isopropanol or a mixture of toluene and water, add a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (approx. 1.5-2.0 eq.).

    • Reagent Addition: Heat the mixture to a moderate temperature (e.g., 60-70 °C). Add epichlorohydrin (1.0-1.2 eq.) dropwise over a period of 1-2 hours. Causality Note: The slow addition under dilute conditions is crucial to minimize dimerization and favor the intramolecular cyclization pathway.

    • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 80-100 °C, depending on the solvent) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed. The in-situ generated base facilitates the final ring-closing step.

    • Workup and Isolation: Cool the reaction to room temperature. If a biphasic system is used, separate the organic layer. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield 1-benzhydrylazetidin-3-ol as a white solid with yields often exceeding 80%.[3]

Stage 2: Williamson Ether Synthesis

This is the final transformation. While seemingly straightforward, the choice of base and reaction conditions is critical to avoid degradation of the strained azetidine ring.

Problem: Low conversion of the alcohol to the desired ether.

  • Probable Cause 1: Incomplete Deprotonation. The secondary alcohol on the azetidine ring is sterically accessible, but an insufficiently strong base will result in an unfavorable equilibrium between the alcohol and the more nucleophilic alkoxide, leading to a stalled reaction.

  • Probable Cause 2: Ineffective Methylating Agent. The leaving group on the methyl source is critical. Iodide is a better leaving group than bromide or chloride, leading to faster reaction rates. Reagents like dimethyl sulfate are highly effective but also more toxic.

  • Probable Cause 3: Low Reaction Temperature. Standard Sₙ2 reactions require sufficient thermal energy to overcome the activation barrier.

  • Solution: Strategic Selection of Reagents and Conditions. A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol.

    Protocol 2: Optimized Williamson Ether Synthesis

    • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq.) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are dry. Hydrogen gas is evolved.

    • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium alkoxide should be complete.

    • Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (e.g., iodomethane (CH₃I), 1.2-1.5 eq.) dropwise.

    • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

    • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water to destroy any excess NaH. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product, this compound, can be purified by column chromatography on silica gel to yield the final product.

Data Summary: Etherification Conditions

The choice of reagents can significantly impact the outcome. The following table provides a comparative summary to guide your experimental design.

BaseMethylating AgentSolventTemperature (°C)Expected Outcome
NaH (Sodium Hydride) CH₃I (Iodomethane)THF0 to RT/40Optimal Choice. Irreversible deprotonation leads to high conversion and good yields. Requires inert atmosphere.
KOtBu (Potassium t-butoxide)CH₃I (Iodomethane)THF0 to RTGood alternative to NaH. Strong, non-nucleophilic base. Soluble in THF, can lead to a more homogeneous reaction.
K₂CO₃ (Potassium Carbonate)(CH₃)₂SO₄ (Dimethyl Sulfate)DMFRT to 60Milder conditions, but may require a more reactive electrophile like dimethyl sulfate and heating, which increases the risk of side reactions. DMF can be difficult to remove.
Ag₂O (Silver(I) Oxide)CH₃I (Iodomethane)TolueneRefluxA classic method for methylations, but requires stoichiometric silver and heating. Can be effective for sensitive substrates but is more expensive.

Troubleshooting & Logic Diagrams

If you encounter issues during the Williamson ether synthesis, the following logic diagram can help you diagnose the problem.

G Start Low Yield in Stage 2 (Ether Synthesis) IncompleteConv Problem: Incomplete Conversion (Starting Material Remains) Start->IncompleteConv ByproductForm Problem: Significant Byproduct Formation Start->ByproductForm Cause_Base Cause: Insufficient Base Strength or Activity IncompleteConv->Cause_Base Cause_Temp Cause: Temperature Too Low or Time Too Short IncompleteConv->Cause_Temp Cause_Reagent Cause: Poor Quality Methylating Agent IncompleteConv->Cause_Reagent Cause_RingOpen Cause: Ring Opening of Azetidine ByproductForm->Cause_RingOpen Sol_Base Solution: Use Stronger Base (NaH). Ensure Anhydrous Conditions. Cause_Base->Sol_Base Sol_Temp Solution: Increase Reaction Time. Gently Heat (40-50 °C). Cause_Temp->Sol_Temp Sol_Reagent Solution: Use Freshly Distilled or High-Purity Reagent. Cause_Reagent->Sol_Reagent Sol_RingOpen Solution: Use Milder Conditions. Avoid High Temperatures. Ensure Base is Non-Nucleophilic. Cause_RingOpen->Sol_RingOpen

References

Common side reactions in azetidine ring formation and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of this valuable heterocyclic motif. The inherent ring strain of azetidines, while contributing to their unique chemical properties, also presents significant synthetic challenges.[1][2] This resource provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular cyclization to form the azetidine ring is giving low yields. What are the primary competing side reactions?

A1: Low yields in intramolecular azetidine synthesis are often due to competing side reactions that are thermodynamically or kinetically favored. The primary culprits are intermolecular reactions and elimination reactions.[3]

  • Intermolecular Dimerization and Polymerization: Instead of the desired intramolecular cyclization, the nucleophilic amine of one precursor molecule can attack the electrophilic carbon of another.[3] This leads to the formation of dimers and higher-order polymers, which can be difficult to remove. This issue is particularly prevalent at high concentrations.[3][4][5]

  • Elimination Reactions: When using a strong, non-nucleophilic base to deprotonate the amine, an E2 elimination can occur, especially with sterically hindered substrates, leading to the formation of an undesired alkene.[3]

Troubleshooting & Optimization:
Symptom Potential Cause Suggested Solution
Significant baseline material in TLC/LC-MS, difficult to purify product PolymerizationEmploy high-dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular pathway.[3]
Formation of an alkene byproduct, confirmed by NMR Elimination ReactionUse a weaker, non-hindered base. If a strong base is necessary, consider lowering the reaction temperature to favor the substitution pathway.
Reaction is slow, and starting material remains even after prolonged time Poor Leaving GroupConvert the hydroxyl group of a γ-amino alcohol to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, an in-situ Finkelstein reaction to generate the iodide can be effective.[3]
Q2: I'm observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. How can I control the regioselectivity?

A2: The formation of a pyrrolidine byproduct is a common issue, particularly in methods involving the intramolecular aminolysis of epoxides.[6] This arises from a competing 5-endo-tet ring-closure pathway, which can be thermodynamically more favorable than the desired 4-exo-tet cyclization for the azetidine.[6]

Causality & Strategic Control:

The regioselectivity of the intramolecular nucleophilic attack is the determining factor. The choice of catalyst and solvent can significantly influence this selectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to highly favor the formation of the azetidine product in the cyclization of cis-3,4-epoxy amines.[6][7]

  • Solvent Optimization: The solvent can impact the stability of the transition states for both cyclization pathways. A systematic screening of solvents is recommended. For instance, in some La(OTf)₃-catalyzed reactions, changing the solvent from dichloromethane to 1,2-dichloroethane (DCE) and refluxing can improve yields.[2][8]

  • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[2]

Diagram: Competing Cyclization Pathways

G cluster_0 Intramolecular Cyclization of γ-Amino Epoxide Start γ-Amino Epoxide Azetidine Azetidine Product (4-exo-tet) Start->Azetidine Desired Pathway Pyrrolidine Pyrrolidine Byproduct (5-endo-tet) Start->Pyrrolidine Side Reaction

Caption: Competing 4-exo-tet and 5-endo-tet cyclizations.

Q3: My azetidine product appears to be unstable and decomposes upon purification or storage. What could be the cause?

A3: The inherent ring strain of azetidines can make them susceptible to ring-opening reactions under certain conditions.[1][9][10] This can be exacerbated by the presence of certain functional groups on the azetidine ring or in the molecule as a whole.

  • Acid-Mediated Decomposition: Azetidines can be unstable in acidic conditions. A known decomposition pathway for some N-substituted aryl azetidines involves an acid-mediated intramolecular ring-opening where a pendant amide group acts as a nucleophile.[11][12] This can lead to the formation of more stable lactone or lactam structures.[11]

  • Lewis Acid Promoted Fragmentation: Strong Lewis acids can promote the fragmentation and rearrangement of the azetidine ring.[13]

  • Nucleophilic Ring Opening: The strained ring is susceptible to attack by nucleophiles, which can lead to a variety of ring-opened products.[9][10]

Troubleshooting & Preventative Measures:
  • pH Control: Maintain neutral or slightly basic conditions during workup and purification. If acidic conditions are unavoidable, minimize exposure time and temperature.

  • Protecting Group Strategy: The choice of the nitrogen protecting group is critical. While electron-withdrawing groups like sulfonyls can facilitate cyclization, they can also increase the susceptibility of the ring to nucleophilic attack. The tert-butoxycarbonyl (Boc) group is a common choice that can be removed under milder acidic conditions.[14]

  • Structural Modification: If intramolecular decomposition is suspected, consider modifying the structure to increase the distance between the azetidine nitrogen and the internal nucleophile.[11]

Diagram: Troubleshooting Workflow for Azetidine Instability

G Start Azetidine Product Instability Observed Check_pH Analyze pH of Workup & Purification Start->Check_pH Acidic Acidic Conditions? Check_pH->Acidic Neutralize Neutralize/Buffer Minimize Acid Exposure Acidic->Neutralize Yes Check_Structure Examine Molecular Structure Acidic->Check_Structure No Neutralize->Check_Structure Internal_Nuc Pendant Nucleophile Present? Check_Structure->Internal_Nuc Modify_Structure Increase Linker Length or Modify Nucleophile Internal_Nuc->Modify_Structure Yes Stable Stable Product Internal_Nuc->Stable No Modify_Structure->Stable

References

Technical Support Center: Navigating the Challenges of N-Benzhydryl Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the N-benzhydryl (Bhp) group. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to help you overcome common hurdles and achieve complete and efficient deprotection. The N-benzhydryl group, while a robust protecting group for amines, can present unique challenges during its removal. This resource is designed to equip you with the knowledge and techniques to confidently navigate these complexities.

Troubleshooting Common Issues: A Question & Answer Guide

This section addresses frequently encountered problems during N-benzhydryl deprotection in a direct question-and-answer format.

Q1: My N-benzhydryl deprotection is incomplete, as confirmed by LC-MS and ¹H NMR. What are the most likely causes?

Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The benzhydryl group is cleaved via an acid-catalyzed mechanism that generates a stable diphenylmethyl cation. If the acid is not strong enough or its concentration is too low, the equilibrium will not sufficiently favor the deprotected amine. For many substrates, standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) are effective. However, more challenging substrates may require stronger acids or higher concentrations.[1][2]

  • Steric Hindrance: The bulky nature of the benzhydryl group, coupled with a sterically congested environment around the nitrogen atom, can significantly slow down the rate of deprotection.[3][4] The approach of the acid and any subsequent nucleophilic scavengers can be impeded.

  • Inadequate Reaction Time or Temperature: Deprotection kinetics can be slow, especially for sterically hindered or electronically deactivated substrates. Insufficient reaction time is a frequent cause of incomplete conversion. While room temperature is often sufficient, some systems may require elevated temperatures to achieve complete removal.

  • Catalyst Poisoning or Inactivity (for Hydrogenolysis): In catalytic hydrogenation or transfer hydrogenation methods, the palladium catalyst is susceptible to poisoning by sulfur-containing compounds, residual halogens from previous steps, or even by coordination with the substrate or product.[5] An old or improperly handled catalyst may also exhibit low activity.

  • Poor Solubility: If the protected substrate is not fully dissolved in the reaction solvent, the reagents cannot efficiently access the N-benzhydryl group, leading to an incomplete reaction.

Q2: I suspect steric hindrance is impeding the deprotection. What strategies can I employ to overcome this?

Overcoming steric hindrance requires a multi-faceted approach:

  • Increase Acid Strength: Switching to a stronger acid, such as a mixture of TFA and triflic acid (TfOH), can accelerate the cleavage of the C-N bond.[2][6] The increased acidity can help to protonate the nitrogen more effectively, facilitating the departure of the benzhydryl cation.

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier. Monitor the reaction closely, as higher temperatures can also promote side reactions. A stepwise increase in temperature (e.g., from room temperature to 40°C, then 60°C) is a prudent approach.

  • Prolong the Reaction Time: For sterically demanding substrates, extending the reaction time significantly (e.g., from a few hours to 24-48 hours) may be necessary. It is crucial to monitor the reaction progress by LC-MS or TLC to determine the optimal duration.

  • Choice of Deprotection Method: For highly hindered substrates where acid-catalyzed methods fail, catalytic transfer hydrogenation can sometimes be more effective.[7][8] The mechanism, involving hydrogen transfer from a donor molecule, may be less sensitive to steric bulk around the nitrogen atom.

Q3: My reaction mixture turns a dark color during acid-catalyzed deprotection, and I'm observing multiple byproducts in the LC-MS. What is happening and how can I prevent it?

The formation of colored byproducts and a complex product mixture is often due to side reactions involving the liberated diphenylmethyl cation. This highly reactive carbocation can:

  • Alkylate Nucleophilic Residues: If your substrate contains other nucleophilic functional groups (e.g., indoles in tryptophan, thioethers in methionine), the benzhydryl cation can alkylate these sites, leading to unwanted modifications.

  • Polymerization: The carbocation can react with itself or other molecules in the reaction mixture to form polymeric materials, which often appear as a dark, tarry substance.

To mitigate these side reactions, the use of scavengers is essential.[9][10] Scavengers are nucleophilic species added to the reaction mixture to trap the carbocation as it forms.

Scavenger Mechanism of Action Typical Concentration
Triethylsilane (TES) Reduces the diphenylmethyl cation to diphenylmethane.5-10 equivalents
Triisopropylsilane (TIS) Similar to TES, acts as a hydride donor to reduce the carbocation.5-10 equivalents
Thioanisole Traps the carbocation through electrophilic aromatic substitution.5-10 equivalents
1,2-Ethanedithiol (EDT) A bidentate nucleophile that can effectively trap carbocations.5-10 equivalents

Q4: I am using catalytic transfer hydrogenation for deprotection, but the reaction is sluggish or stalls. What troubleshooting steps should I take?

For issues with catalytic transfer hydrogenation, consider the following:

  • Catalyst Choice and Loading: 10% Palladium on carbon (Pd/C) is a common choice. For more challenging deprotections, a higher loading (e.g., 20 wt%) or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be necessary.[5][11]

  • Hydrogen Donor: Ammonium formate is a widely used and effective hydrogen donor.[7] Ensure it is of high quality and used in sufficient excess (typically 5-10 equivalents). Formic acid can also be used as a hydrogen donor.[8]

  • Solvent System: Protic solvents like methanol or ethanol are generally preferred as they facilitate the hydrogen transfer process.

  • Reaction Temperature: While many transfer hydrogenations proceed at room temperature, gentle heating (40-60°C) can often accelerate the reaction.

  • Inert Atmosphere: Although not as critical as with H₂ gas, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent catalyst oxidation and improve its longevity.

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the most common N-benzhydryl deprotection techniques.

Protocol 1: Acid-Catalyzed Deprotection with TFA and Scavengers

This protocol is a robust starting point for the deprotection of most N-benzhydryl protected amines.

Materials:

  • N-benzhydryl protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), reaction grade

  • Triethylsilane (TES) or Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

Procedure:

  • Dissolution: Dissolve the N-benzhydryl protected substrate in DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Addition of Scavenger: Add the scavenger (TES or TIS, 5-10 equivalents) to the solution and stir for 5 minutes.

  • Initiation of Deprotection: Slowly add TFA (10-50% v/v) to the stirred solution at room temperature. The addition should be done carefully, especially on a larger scale, as the reaction can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-6 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a stirred, chilled solution of saturated NaHCO₃. Ensure the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude deprotected amine.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Mechanism of Acid-Catalyzed Deprotection

Substrate N-Benzhydryl Amine Protonated Protonated Amine Substrate->Protonated H+ Carbocation Diphenylmethyl Cation Protonated->Carbocation Cleavage Product Deprotected Amine Carbocation->Product Trapped Trapped Cation Carbocation->Trapped + Scavenger Scavenger Scavenger (e.g., TES)

Caption: Acid-catalyzed cleavage of the N-benzhydryl group.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a milder alternative to acid-catalyzed deprotection and avoids the use of hydrogen gas.

Materials:

  • N-benzhydryl protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • Setup: To a round-bottom flask containing the N-benzhydryl protected substrate, add MeOH or EtOH (to a concentration of ~0.1 M).

  • Addition of Reagents: Add ammonium formate (5-10 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the substrate) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature or heat to 40-60°C if the reaction is slow.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Workup: The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. Dry the organic layer and concentrate to yield the crude product.

  • Purification: Purify the crude product as necessary.

Troubleshooting Decision Tree

Start Incomplete Deprotection CheckMethod Which method was used? Start->CheckMethod Acid Acid-Catalyzed CheckMethod->Acid Acid Hydrogenation Catalytic Hydrogenation CheckMethod->Hydrogenation Hydrogenation IncreaseAcid Increase Acid Strength/Conc. Acid->IncreaseAcid CheckCatalyst Check Catalyst Activity/Loading Hydrogenation->CheckCatalyst IncreaseTempTime Increase Temp./Time IncreaseAcid->IncreaseTempTime AddScavenger Add/Increase Scavenger IncreaseTempTime->AddScavenger ChangeMethod Consider Alternative Method AddScavenger->ChangeMethod CheckDonor Check H-Donor/Solvent CheckCatalyst->CheckDonor CheckDonor->ChangeMethod

Caption: A decision tree for troubleshooting incomplete deprotection.

Monitoring and Analysis

Accurate monitoring of the deprotection reaction is crucial for determining the endpoint and identifying any side products.

Analytical Techniques
Technique Information Provided Key Considerations
Thin Layer Chromatography (TLC) Qualitative assessment of the disappearance of starting material and appearance of the product.A quick and easy method for initial reaction monitoring. Choose an appropriate solvent system to achieve good separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative data on the conversion of starting material to product. Provides mass information for identifying the product and any byproducts.The method of choice for accurate monitoring. A time-course study can be performed by taking aliquots from the reaction at different time points.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Confirms the structure of the deprotected product and can be used to quantify the ratio of starting material to product in the crude reaction mixture.The disappearance of the characteristic benzhydryl methine proton signal (typically a singlet around 5.5-6.5 ppm) and the appearance of the N-H proton signal are key indicators of deprotection.
Quantitative Analysis by ¹H NMR

To determine the percentage of deprotection using ¹H NMR, an internal standard with a known concentration and a distinct, non-overlapping signal is required.

Procedure:

  • Carefully weigh a known amount of the crude reaction mixture and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Integrate a characteristic, well-resolved peak of the deprotected product, the remaining starting material, and the internal standard.

  • Calculate the molar ratio of the product and starting material relative to the internal standard to determine the extent of deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates.[1] The N-alkylation of the azetidine ring is a fundamental transformation for introducing diverse functionalities and building molecular complexity. However, the inherent ring strain of this four-membered heterocycle presents unique challenges not typically encountered with larger cyclic amines.[2] This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to help researchers navigate the nuances of N-alkylation of azetidines, ensuring successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of azetidines in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.

Issue 1: Low Yield or No Reaction

Question: My N-alkylation of azetidine is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?

Answer: Low conversion in the N-alkylation of azetidines can be attributed to several factors, often related to insufficient reactivity of the nucleophile or electrophile, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Inadequate Deprotonation: The N-H proton of the azetidine must be removed by a base to generate the nucleophilic anion. If the base is too weak or insoluble, the reaction will be sluggish.

    • Solution: Switch to a stronger or more soluble base. For instance, if potassium carbonate (K₂CO₃) in acetonitrile is ineffective, consider cesium carbonate (Cs₂CO₃), which is more soluble and often more effective.[3] For particularly stubborn cases, a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF can be used, but care must be taken to ensure strictly anhydrous conditions.[4]

  • Poor Choice of Solvent: The solvent plays a crucial role in solvating the reactants and facilitating the SN2 transition state.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) , acetonitrile (ACN) , and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the base's cation, enhancing the nucleophilicity of the azetidine anion.[4][5] If solubility of the starting materials is an issue, a solvent screen is recommended.[6]

  • Insufficient Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for potential decomposition.[3] Microwave irradiation can be a powerful tool to accelerate the reaction, often leading to significantly higher yields in shorter timeframes.[7]

  • Unreactive Alkylating Agent: The nature of the leaving group on the alkylating agent is critical.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl.[4] If an alkyl chloride is unreactive, switching to the corresponding bromide or iodide will significantly increase the reaction rate. For even greater reactivity, consider using an alkyl triflate.

  • Steric Hindrance: Bulky substituents on either the azetidine ring or the alkylating agent can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction.[8][9]

    • Solution: In cases of severe steric hindrance, increasing the reaction temperature and time may be necessary.[4] Alternatively, less sterically demanding alkylating agents or different synthetic routes might be required.[10]

Issue 2: Significant Side Product Formation

Question: I'm observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?

Answer: The two most common side reactions in the N-alkylation of azetidines are over-alkylation and ring-opening.

  • Over-alkylation: The mono-alkylated azetidine product is itself a nucleophile and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[11] This is especially problematic with highly reactive alkylating agents.

    • Minimization Strategies:

      • Control Stoichiometry: Use a slight excess of the azetidine starting material relative to the alkylating agent.[6]

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration, thus favoring mono-alkylation.[12]

      • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step.[6]

  • Ring-Opening: Due to significant ring strain, azetidines are susceptible to nucleophilic ring-opening reactions, especially under harsh conditions or in the presence of certain catalysts.[13][14] While more common with activated azetidinium ions, strong bases and high temperatures can promote this pathway.

    • Minimization Strategies:

      • Choose Appropriate Base and Temperature: Avoid excessively harsh base/temperature combinations. Use the mildest conditions that afford a reasonable reaction rate.

      • Lewis Acid Catalysis: Be aware that some conditions, particularly those involving Lewis acids, can catalyze ring-opening.[14]

Issue 3: Purification Challenges

Question: My final product is a persistent oil and will not crystallize. How can I effectively purify it?

Answer: The inability of a product to crystallize is a common issue, often caused by residual solvent or impurities.[15]

  • Residual High-Boiling Solvent: Solvents like DMF and DMSO are difficult to remove completely and can inhibit crystallization.

    • Solution: After the aqueous workup, co-evaporate the product with a lower-boiling solvent like toluene multiple times to azeotropically remove residual DMF or DMSO. Drying under high vacuum for an extended period is also crucial.[15]

  • Inducing Crystallization: If the product is indeed a solid at room temperature, crystallization can often be induced.

    • Solution - Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the oil and scratch the inside of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystal growth.[15]

  • Chromatography: If crystallization fails, purification by column chromatography is the next step.

    • Solution: Carefully select the eluent system using thin-layer chromatography (TLC) to ensure good separation between the product, any remaining starting materials, and byproducts. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides the best resolution.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for N-alkylating an azetidine? A1: A widely successful and reliable combination is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile (ACN) or DMF at elevated temperatures (e.g., 60-80 °C) .[5][16] Cs₂CO₃ is often superior due to its higher solubility.[3]

Q2: How does the substituent on the azetidine ring affect the N-alkylation reaction? A2: Electron-withdrawing groups on the azetidine ring (e.g., esters, sulfonyl groups) can decrease the nucleophilicity of the nitrogen atom, making the reaction more difficult.[8] In such cases, a stronger base (like NaH) and more forcing conditions may be necessary. Conversely, electron-donating groups can enhance nucleophilicity.

Q3: Can I use alcohols as alkylating agents instead of alkyl halides? A3: Yes, but this typically requires different reaction conditions. Methods like the Mitsunobu reaction allow for the N-alkylation of azetidines using alcohols, but this introduces other reagents (e.g., triphenylphosphine and an azodicarboxylate) that need to be removed during purification.[7] Another approach is "borrowing hydrogen" catalysis, which uses a catalyst to temporarily oxidize the alcohol to an aldehyde for reductive amination, but this is a more specialized technique.[12]

Q4: My azetidine has another functional group. Will that interfere with the N-alkylation? A4: It depends on the functional group. Acidic protons (e.g., from alcohols, phenols, or other amines) will be deprotonated by the base, consuming an equivalent of the base. If these groups are also nucleophilic, they may compete with the azetidine nitrogen for alkylation. In such cases, protection of the competing functional group may be necessary prior to N-alkylation.

Data Presentation

Table 1: Common Base and Solvent Combinations for N-Alkylation
BaseCommon SolventsTypical Temperature RangeNotes
K₂CO₃Acetonitrile, DMF, Acetone50 - 100 °CA standard, cost-effective choice. Solubility can be limited, potentially slowing the reaction.[16]
Cs₂CO₃Acetonitrile, DMF, THFRoom Temp - 80 °CMore soluble and generally more reactive than K₂CO₃. Often allows for milder conditions.[5]
NaHDMF, THF0 °C - Room TempA very strong, non-nucleophilic base. Requires strictly anhydrous conditions.[17]
DIPEA, Et₃NDCM, AcetonitrileRoom Temp - 60 °COrganic bases. Often used when a milder, soluble base is needed. Can act as a nucleophile itself.
KOHTHF/H₂O, DMSO65 - 170 °CA strong, inexpensive base. Can be used in aqueous/organic mixtures for certain cyclizations.[18]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Azetidine with an Alkyl Bromide
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the azetidine starting material (1.0 equivalent).

  • Add potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1-0.5 M.

  • Begin stirring the suspension.

  • Add the alkyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic base, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated azetidine.

Visualizations

Diagram 1: General Mechanism of N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Azetidine Azetidine (R-NH) Deprotonation Deprotonation Azetidine->Deprotonation Base Base (B:) Base->Deprotonation AlkylHalide Alkyl Halide (R'-X) SN2 SN2 Attack AlkylHalide->SN2 Deprotonation->SN2 Azetidine Anion (R-N⁻) Product N-Alkylated Azetidine (R-NR') SN2->Product Salt Byproduct Salt (B-H⁺ X⁻) SN2->Salt

Caption: The N-alkylation proceeds via deprotonation followed by SN2 attack.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckBase Is the base strong/soluble enough? (e.g., K2CO3 vs Cs2CO3) Start->CheckBase CheckSolvent Is the solvent appropriate? (e.g., ACN, DMF) CheckBase->CheckSolvent No Success Reaction Optimized CheckBase->Success Yes, problem solved CheckTemp Is the temperature high enough? CheckSolvent->CheckTemp No CheckSolvent->Success Yes, problem solved CheckAlkylatingAgent Is the leaving group reactive? (I > Br > Cl) CheckTemp->CheckAlkylatingAgent No CheckTemp->Success Yes, problem solved ConsiderSterics Is steric hindrance an issue? CheckAlkylatingAgent->ConsiderSterics No CheckAlkylatingAgent->Success Yes, problem solved ConsiderSterics->Success Addressed with harsher conditions

References

Technical Support Center: Navigating the Stability of Strained Azetidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in contemporary organic synthesis and medicinal chemistry: preventing the undesired intramolecular ring-opening of strained azetidine rings. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique structural and physicochemical properties of azetidines in their work. The inherent ring strain of this four-membered heterocycle, while synthetically useful, also renders it susceptible to decomposition pathways that can derail a synthetic sequence.[1][2][3]

This guide provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions. Our goal is to equip you with the knowledge to anticipate, diagnose, and, most importantly, prevent the premature ring-opening of your valuable azetidine-containing molecules.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, purification, and handling of azetidine derivatives.

Issue ID: AZ-TS-01

Question: My N-substituted azetidine is decomposing during aqueous acidic workup. I'm observing new, more polar spots on my TLC and mass spectrometry data suggests the formation of ring-opened products. What is happening and how can I avoid it?

Answer: This is a frequent and significant issue rooted in the fundamental chemistry of the azetidine ring. The decomposition you are observing is an acid-mediated intramolecular ring-opening.[1]

Root Cause Analysis:

The core of the problem lies in the basicity of the azetidine nitrogen. In the presence of acid, this nitrogen is protonated, forming a highly reactive azetidinium ion .[4][5] This quaternization of the nitrogen significantly increases the ring strain, making the azetidine ring an excellent electrophile. If a nucleophile is present, either intramolecularly (like a pendant amide group) or externally (like water from the aqueous phase), it will attack one of the ring carbons, leading to cleavage of a C-N bond and formation of a ring-opened product, such as a γ-amino alcohol.[1][4][5] The rate of this decomposition is highly pH-dependent, with faster degradation occurring at lower pH.[1]

Visualizing the Mechanism: Acid-Catalyzed Ring-Opening

Acid_Catalyzed_Ring_Opening cluster_legend Legend Azetidine N-Substituted Azetidine Azetidinium Azetidinium Ion (Activated Ring) Azetidine->Azetidinium Protonation Proton + H⁺ (Acidic Conditions) RingOpened Ring-Opened Product (e.g., γ-amino alcohol) Azetidinium->RingOpened Nucleophilic Attack Nucleophile + Nucleophile (e.g., H₂O, Pendant Amide) Stable Stable Reactive Intermediate Reactive Intermediate Decomposition Product Decomposition Product

Caption: Acid-catalyzed intramolecular ring-opening of an azetidine.

Detailed Solutions & Protocols:

  • Avoid Strong Acids: Whenever possible, completely avoid acidic washes (e.g., 1M HCl).

    • Alternative Protocol: Use a milder acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), which is less aggressive.

    • Best Practice: If your impurities are not basic, opt for a neutral wash with water or brine.

  • Minimize Contact Time: If an acidic wash is unavoidable, it is crucial to minimize the exposure time.

    • Experimental Protocol:

      • Cool the biphasic mixture to 0 °C in an ice bath before and during the extraction.

      • Perform the extraction rapidly, aiming for a total contact time of less than 2 minutes.

      • Immediately proceed to the next step (e.g., washing with a basic solution like saturated NaHCO₃) to neutralize any residual acid.

  • Use of a Biphasic System with Care: The interface between the organic and acidic aqueous layers is where the protonation and subsequent ring-opening primarily occur. Vigorous shaking increases the surface area of this interface, accelerating decomposition.

    • Modified Protocol: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times. While this may result in a less efficient extraction, it significantly preserves the integrity of the azetidine ring.

Issue ID: AZ-TS-02

Question: My azetidine compound appears pure by TLC after the reaction, but I get a low yield and multiple byproducts after silica gel chromatography. What is causing this?

Answer: This is a classic purification pitfall for azetidine-containing molecules. The issue is analogous to the acidic workup problem: decomposition on the stationary phase.

Root Cause Analysis:

Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[4] When your azetidine compound is loaded onto the column, it is continuously exposed to this acidic environment. The azetidine nitrogen can be protonated by the silanol groups, forming the reactive azetidinium ion, which is then attacked by nucleophiles present in the eluent (e.g., methanol) or residual water, leading to on-column degradation.[6]

Visualizing the Workflow: Purification Decision Tree

Purification_Workflow Start Is my Azetidine Acid-Sensitive? Silica Standard Silica Gel (High Risk of Decomposition) Start->Silica Yes BufferedSilica Buffered Silica Gel (e.g., with Triethylamine) Start->BufferedSilica Yes Alumina Alumina (Basic or Neutral) Start->Alumina Yes Recrystallization Recrystallization / Distillation (Non-Chromatographic) Start->Recrystallization Yes Failure Decomposition Silica->Failure Success Pure Product BufferedSilica->Success Alumina->Success Recrystallization->Success

Caption: Decision tree for purifying acid-sensitive azetidines.

Detailed Solutions & Protocols:

  • Switch to a Non-Acidic Stationary Phase: This is the most robust solution.

    • Basic Alumina: Often the best choice for acid-sensitive amines.[6]

    • Neutral Alumina: A good alternative if your compound is also sensitive to basic conditions.[6][7]

  • Deactivate the Silica Gel: If you must use silica, you can neutralize its acidic sites.

    • Protocol for Deactivation:

      • Prepare your eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

      • Add a small amount of a non-nucleophilic base, typically triethylamine (Et₃N), to the eluent (0.1-1% v/v).

      • Use this base-containing eluent to slurry pack your column and as the mobile phase. This will neutralize the acidic silanol groups and prevent protonation of your azetidine.

  • Alternative Purification Methods: If applicable, avoid chromatography altogether.

    • Recrystallization: If your product is a solid, this can be a highly effective method for obtaining pure material without the risk of on-column decomposition.[7]

    • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent option.[7]

Frequently Asked Questions (FAQs)

Q1: How does the N-substituent on the azetidine ring affect its stability?

The nature of the substituent on the azetidine nitrogen is a critical determinant of the ring's stability.[4] It influences the basicity of the nitrogen and its susceptibility to protonation or coordination with Lewis acids.

N-Substituent TypeEffect on Nitrogen BasicityImpact on Ring StabilityRationale
Electron-Donating (e.g., Alkyl) IncreasesDecreases Makes the nitrogen more basic and thus more prone to protonation, forming the reactive azetidinium ion.[8]
Electron-Withdrawing (e.g., Acyl, Sulfonyl, Aryl) DecreasesIncreases Reduces the electron density on the nitrogen, making it less basic and less likely to be protonated. This delocalization of the nitrogen's lone pair enhances stability.[1][4]
Bulky (e.g., Benzhydryl) Steric ShieldingIncreases The bulky group can sterically hinder the approach of protons or nucleophiles, providing kinetic stability.

For instance, N-aryl azetidines where the nitrogen lone pair is delocalized into the aromatic system are significantly more stable under acidic conditions than their N-alkyl counterparts.[1]

Q2: Can Lewis acids cause the ring-opening of azetidines?

Yes, absolutely. Lewis acids are potent activators for azetidine ring-opening.[5][9][10] They function similarly to Brønsted acids by coordinating to the lone pair of the azetidine nitrogen. This coordination creates a formal positive charge on the nitrogen, activating the ring for nucleophilic attack.[5] In fact, Lewis acid-mediated ring-opening is a common synthetic strategy to produce functionalized γ-amino alcohols and ethers.[9][10]

If your synthetic route requires the use of a Lewis acid for a transformation elsewhere in the molecule, you must take precautions to avoid unintentional ring-opening of a present azetidine:

  • Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to suppress the rate of ring-opening.

  • Mild Lewis Acids: Choose the mildest Lewis acid that can effect the desired transformation (e.g., ZnCl₂ might be preferable to AlCl₃).[10]

  • Stoichiometry: Use stoichiometric rather than catalytic amounts of the Lewis acid to have better control over its activity.

Q3: Are there specific structural motifs that make an azetidine particularly prone to intramolecular ring-opening?

Yes. A key structural feature to be wary of is the presence of a pendant nucleophilic group attached to the N-substituent, positioned to form a stable 5- or 6-membered ring upon cyclization. A well-documented example involves N-substituted azetidines bearing a side chain with an amide group.[1]

Visualizing the Intramolecular Decomposition Pathway

Intramolecular_Decomposition Azetidine Azetidine with Pendant Amide Protonation Azetidinium Ion (Activated) Azetidine->Protonation + H⁺ Cyclization Spirocyclic Intermediate (5-membered ring formation) Protonation->Cyclization Intramolecular Amide Attack Rearrangement Rearranged Product Cyclization->Rearrangement Ring Opening

Caption: Intramolecular decomposition via a pendant amide nucleophile.

In this scenario, after protonation of the azetidine nitrogen, the amide oxygen can act as an intramolecular nucleophile, attacking the azetidine ring to form a spirocyclic intermediate. This intermediate then rearranges to the final ring-opened product. The stability of such compounds is directly related to the length of the alkyl chain connecting the amide and the azetidine; longer chains that would form larger, less stable rings lead to slower decomposition.[1]

Q4: How can I strategically use protecting groups to stabilize the azetidine ring during a multi-step synthesis?

Protecting groups are a cornerstone of managing azetidine stability. The ideal protecting group will decrease the nitrogen's basicity, thus protecting it from protonation, and can be removed under conditions that do not harm the azetidine ring.

Protecting GroupAbbreviationKey Features & StabilityRemoval Conditions
tert-Butoxycarbonyl BocExcellent for reducing basicity. Stable to a wide range of conditions.Strong acid (e.g., TFA, HCl). Caution: Can cause ring-opening if not carefully controlled.[11]
Carboxybenzyl CbzReduces basicity. Orthogonal to acid-labile groups.Hydrogenolysis (e.g., H₂, Pd/C). Generally very mild and safe for the azetidine ring.[11]
Tosyl TsStrongly electron-withdrawing, significantly increases stability to acid.Harsh conditions (e.g., dissolving metal reduction), often not practical.
p-Methoxyphenyl PMPCan be removed oxidatively, providing an alternative to acidic or reductive cleavage.Ceric ammonium nitrate (CAN).

Strategic Application: If your synthesis involves acidic steps, protecting the azetidine nitrogen with a Cbz group is often an excellent choice, as its removal via hydrogenolysis is orthogonal and mild.[11] While Boc is very common, its acidic removal requires careful optimization to avoid concomitant ring-opening.

By understanding the factors that govern the stability of the strained azetidine ring and implementing the strategies outlined in this guide, you can successfully navigate the synthetic challenges and harness the full potential of these valuable heterocyclic building blocks in your research and development endeavors.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidine, a saturated four-membered N-heterocycle, is a critical building block in modern medicinal chemistry.[1] Its strained ring system provides unique conformational constraints and metabolic stability, making it a highly sought-after motif in drug development. However, this inherent ring strain also presents significant synthetic challenges, often leading to the formation of process-related impurities that can compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API).[2]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the identification and removal of common impurities encountered during the synthesis of azetidine. The content is structured in a practical question-and-answer format to directly address specific issues you may encounter in the lab.

Section 1: Common Synthetic Routes & Characteristic Impurity Profiles

Understanding the potential byproducts begins with the chosen synthetic pathway. Below are two common routes to the azetidine core and their associated, frequently observed impurities.

Route A: Modified Wenker Synthesis (Cyclization of 3-Amino-1-propanol Derivatives)

This classic approach involves the intramolecular cyclization of a γ-amino alcohol or its derivatives.[3] A common variant involves activating the hydroxyl group of N-protected 3-amino-1-propanol (e.g., as a mesylate or tosylate) followed by base-mediated ring closure.

Table 1: Common Impurities in Modified Wenker Azetidine Synthesis

Impurity NameStructure (Example)Formation MechanismIdentification & Removal Notes
Unreacted Starting Material N-Protected-3-amino-1-propanolIncomplete reaction.Easily detected by GC-MS or NMR. Removed by aqueous extraction if water-soluble.
N-Protected-3-aminopropyl mesylate/tosylate IntermediateIncomplete cyclization.Can be tracked by TLC or LC-MS. May require chromatographic separation.
Dimer/Oligomer Linear or cyclic dimers/polymersIntermolecular reaction competing with intramolecular cyclization.[2]Often high-boiling. Appears as broad peaks in GC or a complex pattern in NMR. Removal via vacuum distillation is effective.
Pyrrolidine Derivative 5-membered ringCompeting 5-endo-tet cyclization, which is often thermodynamically favored over the 4-exo-tet pathway for azetidine.[4][5]Differentiated from azetidine by MS fragmentation and distinct NMR shifts. Fractional distillation can be effective if boiling points differ significantly.
Route B: Epichlorohydrin and Amine Reaction

This route involves the reaction of an amine with epichlorohydrin to form a chlorohydrin intermediate, which then cyclizes upon treatment with a base to form the N-substituted azetidin-3-ol.[6][7]

Table 2: Common Impurities in Epichlorohydrin-Based Azetidine Synthesis

Impurity NameStructure (Example)Formation MechanismIdentification & Removal Notes
1-amino-3-chloro-2-propanol IntermediateIncomplete cyclization.Often water-soluble and can be removed by aqueous workup. Detectable by LC-MS.
Glycidyl Amine EpoxideFormed by initial amine attack on epichlorohydrin.Can react further to form multiple byproducts. Trackable by TLC and GC-MS.
Dimerized Impurities e.g., 1,3-bis(alkylamino)-2-propanolReaction of the chlorohydrin intermediate with a second molecule of the starting amine.Higher molecular weight, easily identified by MS. Removed by distillation or chromatography.
Polymeric Material High MW polymerUncontrolled polymerization of epichlorohydrin or glycidyl amine intermediates.Appears as baseline noise or non-eluting material in chromatography. Often insoluble and can be removed by filtration.

Section 2: Troubleshooting Guide & FAQs

This section addresses common experimental issues in a direct question-and-answer format.

Identification & Characterization

Q1: My initial purity check by GC-MS shows several unknown peaks. What is the first step?

Your first step is systematic identification. The combination of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for identification is a powerful tool for analyzing volatile impurities.[8]

Workflow for Impurity Identification:

Caption: Workflow for systematic impurity identification.

Start by analyzing the mass-to-charge ratio (m/z) of the molecular ion peak to determine the molecular weight of each impurity. Then, compare the fragmentation patterns to the expected impurities listed in Tables 1 and 2. For example, unreacted starting materials or simple intermediates are often readily identifiable. For persistent unknowns, techniques like preparative GC can be used to isolate the impurity for detailed NMR analysis.[9]

Q2: How do I set up a robust GC-MS method for identifying azetidine impurities?

A robust method ensures good separation and sensitive detection. Azetidine itself is a polar, low molecular weight compound, which can be challenging for GC.

Recommended Starting GC-MS Parameters:

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a versatile starting point.

  • Injection: Use a split injection to avoid overloading the column. A split ratio of 50:1 is typical.

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes (to resolve volatile impurities).

    • Ramp: 10-15 °C/minute up to 280 °C.

    • Final Hold: Hold at 280 °C for 5-10 minutes (to elute high-boiling oligomers).

  • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 500.

This method provides a good balance for separating volatile starting materials, the azetidine product, and higher-boiling oligomeric impurities.[8]

Q3: I suspect pyrrolidine formation is competing with my azetidine synthesis. How can I confirm this?

The formation of the more stable five-membered pyrrolidine ring is a common side reaction.[4] Differentiating it from your four-membered azetidine product is crucial.

  • Mass Spectrometry (MS): While azetidine and the corresponding pyrrolidine may have the same molecular weight if they are isomers, their fragmentation patterns will differ. Azetidine's strained ring often leads to characteristic fragmentation pathways that can be distinguished from the more stable pyrrolidine ring.

  • ¹H NMR Spectroscopy: This is the most definitive method. The protons on the azetidine ring will have distinct chemical shifts and coupling constants compared to those on a pyrrolidine ring. Azetidine protons are typically found in a different region of the spectrum than pyrrolidine protons.

  • Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. For instance, lanthanide triflates like La(OTf)₃ have been shown to effectively catalyze the 4-exo-tet cyclization to form azetidines with high selectivity over the 5-endo-tet pathway leading to pyrrolidines.[4][10]

Removal & Purification

Q4: I'm struggling to remove a high-boiling impurity, likely an oligomer. What are my options?

High-boiling oligomeric or polymeric impurities are common when intermolecular reactions outcompete the desired intramolecular cyclization.[2]

Troubleshooting Decision Tree for High-Boiling Impurities:

Troubleshooting High Boilers A High-Boiling Impurity Detected (e.g., Oligomer) B Is the product thermally stable? A->B C Perform Vacuum Distillation B->C Yes D Is the product a solid? B->D No G Successful Purification C->G E Attempt Recrystallization D->E Yes F Use Column Chromatography (Silica or Alumina) D->F No E->G F->G

Caption: Decision tree for removing high-boiling impurities.

  • Vacuum Distillation: This is the most effective method for separating compounds with different boiling points.[4] Since your azetidine product (Boiling Point of Azetidine: 61-62 °C) is likely much more volatile than the oligomers, fractional distillation under reduced pressure can provide excellent separation.[11]

  • Recrystallization: If your azetidine derivative is a solid, recrystallization is a powerful purification technique.[12] The oligomeric impurities will likely have different solubility profiles and may remain in the mother liquor.

  • Column Chromatography: While less scalable, flash column chromatography can be used to separate the product from non-volatile polymeric material.[13]

Q5: My azetidine product is discolored (yellow or brown). What is the cause and how do I fix it?

Discoloration often points to trace impurities formed by degradation or side reactions.

  • Cause: The color may arise from minor, highly conjugated byproducts or oxidation products. In syntheses like the Wenker route, charring at high temperatures can introduce color.[3][14]

  • Solution: Activated Carbon Treatment. A simple and effective solution is to perform a decolorization step.

    • Dissolve the crude azetidine product in a suitable low-boiling solvent (e.g., dichloromethane or diethyl ether).

    • Add a small amount of activated carbon (typically 1-2% by weight).

    • Stir the slurry for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of celite to remove the carbon.

    • Remove the solvent under reduced pressure. This process is highly effective at adsorbing the colored impurities, yielding a colorless product.

Q6: How can I remove residual starting materials, like 3-chloro-1-propylamine or other amine salts?

Residual starting materials and their salts are common process-related impurities.[15]

  • Aqueous Extraction/Wash: Many of these impurities, especially salts, are highly soluble in water. A liquid-liquid extraction is a primary purification step.

    • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃ solution). This will deprotonate any amine salts, moving them into the aqueous layer, and also helps cyclize any remaining chlorohydrin intermediate from the epichlorohydrin route.

    • Follow with a wash using brine (saturated NaCl solution) to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate.[10][16]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Baseline GC-MS Method for Impurity Profiling

This protocol provides a starting point for the routine analysis of azetidine synthesis reactions.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • GC-MS System: Agilent GC-MS (or equivalent) with a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: 250 °C, Split ratio 50:1, Injection volume 1 µL.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Detector:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-500.

Protocol 3.2: Purification via Vacuum Distillation

This protocol is designed to remove high-boiling or non-volatile impurities from a thermally stable, liquid azetidine product.

  • Apparatus: Assemble a fractional distillation apparatus suitable for vacuum operation (e.g., a short-path distillation head or a Vigreux column). Ensure all glass joints are properly sealed with vacuum grease.

  • Setup: Place the crude azetidine in the distillation flask with a magnetic stir bar. Connect the apparatus to a vacuum pump through a cold trap (cooled with dry ice/acetone or liquid nitrogen).

  • Procedure:

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached (e.g., 20-50 mmHg), gently heat the distillation flask using an oil bath.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of your azetidine product at that pressure.

    • The high-boiling oligomeric impurities will remain in the distillation flask.[4]

  • Completion: Once the product has distilled, release the vacuum carefully and allow the apparatus to cool before collecting the purified product.

Section 4: Mechanistic Insights

Understanding how impurities form is key to preventing them. A common side reaction is the formation of a dimer, which competes with the desired intramolecular cyclization.

Mechanism: Dimer Formation vs. Azetidine Formation dot digraph "Mechanism of Dimer Formation" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=open, fontname="Arial", fontsize=9];

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References

Technical Support Center: Column Chromatography Purification of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique four-membered heterocyclic compounds. Azetidines are valuable building blocks in medicinal chemistry, but their purification by column chromatography is often fraught with challenges.[1][2] This resource provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here, we address the most pressing issues encountered during the column chromatography of azetidine derivatives.

Q1: Why is my azetidine derivative sticking to the silica gel column, leading to low or no recovery?

A1: This is the most common challenge and stems from the fundamental properties of both your molecule and the stationary phase. Azetidines are basic compounds due to the lone pair of electrons on the nitrogen atom.[3][4] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[5] This acidity leads to a strong acid-base interaction, effectively "trapping" your basic azetidine on the column. This can result in significant tailing, streaking, and in severe cases, irreversible adsorption, leading to poor or no recovery of your compound.[6]

Q2: I'm observing degradation of my azetidine derivative on the column. What's causing this?

A2: The four-membered ring of azetidine is strained, making it susceptible to ring-opening, particularly under acidic conditions.[1][7] The acidic environment of a standard silica gel column can catalyze this degradation. The prolonged contact time as the compound slowly moves through the column exacerbates this issue, leading to the formation of ring-opened byproducts and a low yield of your desired product.[7]

Q3: My azetidine derivative is highly polar and won't move from the baseline on the TLC plate, even with highly polar solvent systems. How can I purify it?

A3: High polarity is a common feature of many functionalized azetidines. When a compound is extremely polar, it has a very high affinity for the polar silica gel stationary phase, resulting in a very low Rf value.[8] In such cases, even highly polar mobile phases like 100% ethyl acetate or methanol may not be sufficient to elute the compound. Simply increasing the solvent polarity indefinitely is often not a viable solution and can lead to other issues like poor separation.

Q4: Are there alternatives to silica gel for purifying azetidine derivatives?

A4: Absolutely. When dealing with basic and potentially acid-sensitive compounds like azetidines, exploring alternative stationary phases is often the best approach. Some effective alternatives include:

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel, and it is available in basic, neutral, and acidic forms. For azetidines, basic or neutral alumina is recommended to avoid the strong acidic interactions seen with silica.[5][9][10]

  • Deactivated Silica Gel: You can "deactivate" or neutralize the acidic sites on silica gel by pre-treating it with a basic modifier.[11][12] This is a cost-effective way to improve the chromatography of basic compounds.

  • Reversed-Phase Silica (C18): For highly polar azetidine derivatives, reversed-phase chromatography can be an excellent choice.[13] In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Polar compounds have less affinity for the nonpolar stationary phase and will elute more readily.[13][14]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, scenario-based approach to troubleshooting common problems.

Scenario 1: Severe Peak Tailing and Low Recovery on Silica Gel
  • Symptoms: Your compound appears as a long streak on the TLC plate and elutes from the column over a large number of fractions with poor peak shape. The overall yield is significantly lower than expected.

  • Root Cause: Strong acid-base interaction between the basic azetidine nitrogen and the acidic silanol groups on the silica gel.

  • Solutions:

SolutionMechanism of ActionWhen to Use
Add a Basic Modifier to the Eluent A small amount of a base, like triethylamine (TEA) or ammonia (in methanol), is added to the mobile phase (typically 0.1-2%).[6][11] The modifier competes with the azetidine for the acidic sites on the silica, effectively "masking" them and allowing the azetidine to elute more cleanly.This is often the first and easiest solution to try. It's effective for moderately basic azetidines that are not overly sensitive to degradation.
Use Deactivated Silica Gel The silica gel is pre-treated with a base to neutralize the acidic silanol groups before the chromatography is run.[5][12] This creates a more inert stationary phase.This is a more robust solution for highly basic or acid-sensitive azetidines where adding a modifier to the eluent is not sufficient.
Switch to Basic or Neutral Alumina Alumina is a different stationary phase that can be purchased with a basic or neutral pH.[9][15] This eliminates the acidic interaction problem at its source.This is an excellent alternative when silica gel proves problematic, especially for compounds that are known to be unstable on acidic surfaces.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol describes how to neutralize silica gel using triethylamine (TEA) before running your column.

  • Prepare the Slurry: In a fume hood, add your calculated amount of silica gel to a beaker.

  • Add the Deactivating Eluent: Prepare your starting eluent (e.g., 95:5 hexanes:ethyl acetate) and add 1-2% triethylamine to it. Pour this basic eluent over the silica gel to create a slurry.

  • Pack the Column: Pack your column with the silica gel slurry as you normally would.

  • Equilibrate the Column: Once the column is packed, pass 2-3 column volumes of the basic eluent through the column to ensure all the acidic sites are neutralized.

  • Load Your Sample: You can now load your sample and run the column using your desired eluent system (with or without the added base, depending on your TLC analysis).

Visualizing the Challenges and Solutions

Diagram 1: The Azetidine-Silica Gel Interaction Problem

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Interaction of basic azetidine with acidic silica gel."; fontsize = 10; fontname = "Arial"; } enddot Caption: Interaction of basic azetidine with acidic silica gel.

Diagram 2: Decision Tree for Purification Method Selection

ChromatographySelection

Diagram 3: Workflow for Passivating a Silica Gel Column

PassivationWorkflow

Advanced Purification Strategies

For particularly challenging separations, consider these advanced techniques:

  • Ion-Exchange Chromatography (IEX): This technique is highly effective for separating charged molecules.[16][17] Since azetidines are basic, they will be protonated at acidic or neutral pH. Cation-exchange chromatography, which uses a negatively charged stationary phase, can be used to capture the positively charged azetidinium ion.[16][18] The compound is then eluted by increasing the salt concentration or pH of the mobile phase.[17]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.

By understanding the chemical principles behind the challenges of purifying azetidine derivatives and by systematically applying the troubleshooting strategies and alternative methods outlined in this guide, researchers can significantly improve their success rates in isolating these valuable compounds.

References

Byproducts formed during the synthesis of 1-Benzhydryl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-Benzhydryl-3-(methoxymethyl)azetidine is a multi-step process that, while robust, presents several opportunities for byproduct formation. This guide is designed to help researchers, scientists, and drug development professionals anticipate, identify, and troubleshoot common issues encountered during this synthesis. By understanding the mechanistic origin of these impurities, you can optimize reaction conditions to maximize the yield and purity of your target compound.

Troubleshooting Guide & FAQs

This guide is structured around the two primary stages of the synthesis:

  • Stage 1: Formation of the 1-Benzhydrylazetidin-3-ol intermediate.

  • Stage 2: O-alkylation to yield the final this compound product.

Stage 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This crucial step involves the reaction of benzhydrylamine with an epoxide, typically epichlorohydrin, followed by an intramolecular cyclization. Several key side reactions can occur here.

Q1: My reaction yields a significant amount of a high-molecular-weight, poorly soluble solid, and the yield of my desired azetidinol is low. What is this byproduct?

A1: You are likely observing the formation of a dimeric or polymeric byproduct, specifically N,N-bis(3-chloro-2-hydroxypropyl)benzhydrylamine.

  • Causality & Mechanism: Benzhydrylamine is a primary amine with two reactive N-H protons. It can react with two equivalents of epichlorohydrin instead of one. This dialkylation leads to a species that cannot undergo the necessary intramolecular cyclization to form the four-membered azetidine ring.[1] This byproduct is often less soluble and can precipitate from the reaction mixture, complicating purification.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: The most effective way to prevent this is to control the stoichiometry. Use a slight excess of benzhydrylamine relative to epichlorohydrin.

    • Controlled Addition: Add the epichlorohydrin solution slowly (dropwise) to a solution of benzhydrylamine. This maintains a low concentration of the electrophile, favoring mono-alkylation over di-alkylation.[2]

    • Temperature Management: Keep the initial reaction temperature low during the addition of epichlorohydrin before gently heating to promote cyclization.

Diagram: Dimerization Side Reaction

Benzhydrylamine Benzhydrylamine Intermediate 1-(Benzhydrylamino)- 3-chloropropan-2-ol Benzhydrylamine->Intermediate Mono-alkylation Dimer N,N-bis(3-chloro-2-hydroxypropyl) benzhydrylamine (Undesired Dimer) Benzhydrylamine->Dimer Di-alkylation (Side Reaction) Epichlorohydrin1 Epichlorohydrin (1st Equivalent) Epichlorohydrin2 Epichlorohydrin (2nd Equivalent) Epichlorohydrin2->Dimer Di-alkylation (Side Reaction) Azetidinol 1-Benzhydrylazetidin-3-ol (Desired Product) Intermediate->Azetidinol Intramolecular Cyclization (Favored)

Caption: Competing mono- and di-alkylation pathways of benzhydrylamine.

Q2: My crude product shows a significant peak corresponding to the mass of benzhydrylamine + epichlorohydrin, but it's not the cyclized azetidinol. What is this intermediate and how do I promote cyclization?

A2: This impurity is the linear, uncyclized intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol. Its presence indicates that the initial nucleophilic attack on the epoxide has occurred, but the subsequent intramolecular SN2 reaction to form the azetidine ring is incomplete.

  • Causality & Mechanism: The formation of the azetidine ring is a 4-exo-tet cyclization.[3] This step is crucial and can be slower than the initial epoxide opening. The rate of this cyclization is highly dependent on the reaction conditions. The nitrogen atom must be sufficiently nucleophilic (i.e., not protonated) to displace the chloride leaving group.

  • Troubleshooting & Optimization:

    • Base: Ensure a suitable base (e.g., potassium carbonate) is present in sufficient quantity to neutralize any generated HCl and to deprotonate the amine, increasing its nucleophilicity.[4]

    • Heat & Time: After the initial addition, heating the reaction mixture (e.g., to reflux in a suitable solvent like methanol or 1-butanol) is often necessary to drive the cyclization to completion.[1][4] Monitor the reaction by TLC or LC-MS until the intermediate is consumed.

    • Solvent Choice: Polar protic solvents can facilitate the reaction by stabilizing the transition state.

Diagram: Cyclization Pathway and Incomplete Reaction

Start Benzhydrylamine + Epichlorohydrin Intermediate Intermediate: 1-(Benzhydrylamino)-3-chloropropan-2-ol Start->Intermediate Epoxide Opening Product Desired Product: 1-Benzhydrylazetidin-3-ol Intermediate->Product Intramolecular Cyclization (Requires Heat/Base) Stall Reaction Stall (Incomplete Cyclization) Intermediate->Stall Insufficient Energy/Base

Caption: The critical cyclization step to form the azetidine ring.

Stage 2: O-Alkylation of 1-Benzhydrylazetidin-3-ol

This stage typically involves deprotonating the hydroxyl group with a strong base (e.g., NaH) followed by reaction with a methoxymethylating agent (e.g., methoxymethyl chloride, MOM-Cl).

Q3: After the O-alkylation step, I observe a new, highly polar byproduct that streaks on my TLC plate. What could this be?

A3: This is very likely the quaternary ammonium salt, formed by N-alkylation of the azetidine nitrogen.

  • Causality & Mechanism: The nitrogen atom in 1-benzhydrylazetidin-3-ol is a tertiary amine and remains nucleophilic. It can compete with the desired alkoxide for the electrophilic methoxymethylating agent. This SN2 reaction forms a stable, charged quaternary ammonium salt. This side reaction is a common issue when alkylating molecules containing both hydroxyl groups and tertiary amines.[5]

  • Troubleshooting & Optimization:

    • Order of Addition: Add the alkylating agent to the pre-formed alkoxide solution. First, treat the starting alcohol with a strong, non-nucleophilic base (like sodium hydride) to ensure complete deprotonation. Then, slowly add the methoxymethylating agent.

    • Temperature Control: Perform the alkylation at a low temperature (e.g., 0 °C) to favor the more reactive alkoxide over the less reactive tertiary amine.

    • Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent to minimize the opportunity for it to react with the nitrogen.

Diagram: O- vs. N-Alkylation

Azetidinol 1-Benzhydrylazetidin-3-ol Alkoxide Azetidin-3-alkoxide Azetidinol->Alkoxide N_Alkylation Quaternary Ammonium Salt (Undesired N-Alkylation) Azetidinol->N_Alkylation S_N2 at Nitrogen (Side Reaction) Base Base (e.g., NaH) Base->Alkoxide O_Alkylation This compound (Desired O-Alkylation) Alkoxide->O_Alkylation S_N2 at Oxygen AlkylatingAgent Methoxymethyl Chloride (MOM-Cl) AlkylatingAgent->O_Alkylation AlkylatingAgent->N_Alkylation

Caption: Competing O-alkylation and N-alkylation pathways.

Summary Table of Potential Byproducts

Byproduct NameStage of FormationPrimary CauseKey Analytical Signature (Expected)Mitigation Strategy
N,N-bis(3-chloro-2-hydroxypropyl)benzhydrylamine Stage 1Di-alkylation of primary amineMass Spec: M+H+ corresponding to Benzhydrylamine + 2x EpichlorohydrinSlow addition of epichlorohydrin; use slight excess of amine.[1]
1-(Benzhydrylamino)-3-chloropropan-2-ol Stage 1Incomplete intramolecular cyclizationMass Spec: M+H+ corresponding to Benzhydrylamine + EpichlorohydrinEnsure sufficient base, heat, and reaction time.[4]
1-Benzhydrylazetidinium Salt Stage 2N-alkylation of tertiary amineHighly polar (streaks on TLC); specific NMR shifts (downfield protons adjacent to N+)Low temperature; controlled stoichiometry of alkylating agent; pre-formation of alkoxide.
1-Benzhydrylazetidin-3-ol Stage 2Incomplete O-alkylationPresence of starting material in product mixtureEnsure sufficient base (e.g., NaH) and anhydrous conditions.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is designed to minimize the formation of the dimeric byproduct and the linear intermediate.

  • To a stirred solution of benzhydrylamine (1.0 eq) in 1-butanol, add potassium carbonate (1.5 eq).[4]

  • Heat the mixture to a gentle reflux under a nitrogen atmosphere.

  • Add a solution of epichlorohydrin (0.95 eq) in 1-butanol dropwise over 2-3 hours.

  • After the addition is complete, maintain the reflux for 12-18 hours, monitoring the disappearance of the linear intermediate by LC-MS.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography or crystallization to yield 1-benzhydrylazetidin-3-ol.[1]

Protocol 2: Selective O-Alkylation

This protocol is designed to favor O-alkylation and minimize quaternization.

  • To a flame-dried flask under a nitrogen atmosphere, add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, allowing for gas evolution to cease between additions.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Slowly add methoxymethyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

References

Technical Support Center: Solvent Selection for Azetidine Synthesis and Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing solvent selection in azetidine synthesis and subsequent workup procedures. The unique reactivity of the strained four-membered azetidine ring necessitates careful consideration of the reaction medium to maximize yields, minimize side reactions, and ensure product stability.[1][2] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered by researchers in organic synthesis and drug development.

Section 1: Solvent Selection for Azetidine Synthesis

The choice of solvent is paramount as it influences reaction rates, regioselectivity, and the solubility of reagents and intermediates. The following FAQs address common questions related to solvent selection for the primary synthetic routes to azetidines.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for an intramolecular cyclization to form an azetidine?

A: Intramolecular cyclization, typically an S(_N)2 reaction involving a γ-amino alcohol, γ-haloamine, or a similar precursor, is the most common method for forming the azetidine ring.[3] The ideal solvent must balance several factors:

  • Solubility: It must dissolve the starting material and any reagents (e.g., bases).

  • Reaction Rate: Polar aprotic solvents are generally preferred as they solvate the cation of the base (e.g., Na(+) from NaH) while leaving the anion relatively free, enhancing its nucleophilicity. Solvents like Tetrahydrofuran (THF) , Dimethylformamide (DMF) , and Dimethyl sulfoxide (DMSO) are excellent choices for accelerating S(_N)2 reactions.[4]

  • Side Reactions: The solvent should be non-reactive under the reaction conditions. Protic solvents like alcohols are generally avoided as they can compete as nucleophiles or quench strong bases. For instance, refluxing a 3-bromoazetidine precursor in methanol or ethanol can lead to the formation of undesired 3-alkoxyazetidines as side products.[5] Using a less nucleophilic alcohol like isopropanol or an aprotic solvent can prevent this.[5]

  • Temperature Control: The solvent's boiling point must be compatible with the required reaction temperature. While DMF and DMSO can facilitate reactions at higher temperatures, they can be difficult to remove during workup. THF is often a good starting point due to its moderate boiling point and ability to dissolve many organic precursors.

Q2: I am observing significant amounts of polymer or dimer instead of the desired intramolecular cyclization. How can solvent choice and reaction conditions help?

A: This is a classic challenge where the intermolecular reaction competes with the desired intramolecular cyclization. This issue can be effectively managed using the principle of high dilution .

By ensuring the concentration of the substrate is very low, you decrease the probability of two substrate molecules encountering each other, thus favoring the intramolecular pathway. This is typically achieved by the slow addition of the substrate dissolved in a suitable solvent to a larger volume of the same solvent containing the reagent (e.g., a base).

  • Practical Tip: A starting concentration for your substrate is typically in the range of 0.01–0.05 M. Solvents like THF or acetonitrile are well-suited for high-dilution conditions.[3]

Q3: For a [2+2] cycloaddition (aza-Paternò-Büchi reaction) to synthesize an azetidine, what solvents are typically used?

A: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, has specific solvent requirements.[6] The reaction often proceeds through a triplet-sensitized mechanism.

  • Sensitizing Solvents: Acetone is frequently used not just as a solvent but also as a triplet sensitizer, as it can absorb UV light and transfer the energy to the imine substrate.[6]

  • Inert Solvents: When an external sensitizer is used, or for reactions that do not require one, the solvent should be photochemically inert. Benzene has been used, though its use is now limited due to toxicity.[6] In modern synthesis, solvents like acetonitrile or dichloromethane (CH(_2)Cl(_2)) are often evaluated. It is critical to ensure the solvent does not absorb significantly at the wavelength of UV irradiation being used.

  • Solvent as Reactant: In some cases, the solvent itself can participate in the reaction. For example, irradiation of certain isoxazolines in benzene can result in a [2+2] cycloaddition between the substrate and the benzene solvent.[6]

Q4: My reaction to form an azetidine is very slow. Can I just switch to a higher-boiling solvent like DMF to increase the temperature?

A: While increasing the temperature by switching to a higher-boiling solvent like DMF , DMSO , or 1,2-dichloroethane (DCE) is a valid strategy to increase reaction rates, there are important considerations:[3][7]

  • Stability: Azetidines are strained rings.[1] High temperatures can promote decomposition or rearrangement pathways, especially if acidic or basic impurities are present.

  • Side Reactions: Higher temperatures can accelerate undesired side reactions, such as elimination, at a faster rate than the desired cyclization.

  • Workup Difficulty: High-boiling polar aprotic solvents like DMF and DMSO are notoriously difficult to remove completely during aqueous workups due to their high water miscibility. This can complicate product isolation and purification.

Recommendation: Before switching to a higher-boiling solvent, first consider optimizing other parameters. Ensure you are using an adequate base and that your leaving group is sufficiently reactive (e.g., tosylate or mesylate is better than chloride).[3] If a higher temperature is necessary, a solvent like DCE or toluene can be a good compromise, offering a higher boiling point than THF without the workup challenges of DMF.[7][8]

Solvent Selection Logic for Azetidine Synthesis

The following diagram illustrates a general decision-making workflow for selecting a solvent for azetidine ring formation.

SolventSelection start Define Synthetic Route intramolecular Intramolecular Cyclization (SN2) start->intramolecular cycloaddition [2+2] Cycloaddition start->cycloaddition reduction Reduction of β-Lactam start->reduction base_check Base Sensitivity? intramolecular->base_check photo_check Photochemical? cycloaddition->photo_check reagent_check Reducing Agent? reduction->reagent_check strong_base Strong Base (NaH, LiHMDS) base_check->strong_base Yes weak_base Weak Base (K2CO3) base_check->weak_base No polar_aprotic Use Polar Aprotic: THF, Dioxane, MeCN strong_base->polar_aprotic polar_aprotic_high_boil Consider: DMF, DMSO (Caution: Workup) weak_base->polar_aprotic_high_boil photochem Use Photochemically Inert Solvent: MeCN, CH2Cl2 photo_check->photochem Yes sensitizer Or use sensitizing solvent like Acetone photochem->sensitizer hydride Hydride Source (LiAlH4, DIBAL-H) reagent_check->hydride Yes ethereal Use Anhydrous Ethereal Solvent: THF, Diethyl Ether hydride->ethereal

Caption: Decision workflow for initial solvent selection in azetidine synthesis.

Section 2: Solvent Selection for Workup and Purification

Proper solvent selection during workup is crucial for isolating the target azetidine with high purity and avoiding decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for liquid-liquid extraction of azetidine derivatives?

A: Most azetidines contain a basic nitrogen atom, which dictates the extraction strategy.

  • Initial Extraction: After quenching the reaction, the product is typically extracted from the aqueous layer into an immiscible organic solvent. Dichloromethane (CH(_2)Cl(_2)) and ethyl acetate (EtOAc) are the most common choices.[3] CH(_2)Cl(_2) is denser than water and is a very effective solvent for a wide range of organic compounds. EtOAc is less dense and is a more environmentally benign option.

  • Acid-Base Extraction: To purify the azetidine from non-basic impurities, an acid-base workup can be performed.

    • Dissolve the crude mixture in EtOAc or CH(_2)Cl(_2).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic azetidine will move into the aqueous layer as the ammonium salt.

    • Wash the organic layer to remove any residual product.

    • Basify the aqueous layer (e.g., with NaOH or Na(_2)CO(_3)) until pH > 10.

    • Back-extract the free-base azetidine into fresh EtOAc or CH(_2)Cl(_2).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)), filter, and concentrate.

Q2: My azetidine product is small and has high water solubility. How can I effectively extract it?

A: This is common for simple, unsubstituted, or highly polar azetidines. Standard extraction with EtOAc may be inefficient.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.

  • Continuous Extraction: For very polar compounds, a continuous liquid-liquid extractor may be necessary.

  • Alternative Solvents: Use a more polar extraction solvent that is still immiscible with saturated brine, such as a 9:1 mixture of CH(_2)Cl(_2):Isopropanol.

Q3: What solvents are recommended for the purification of azetidines by column chromatography and crystallization?

A:

  • Column Chromatography: The choice of eluent depends on the polarity of the azetidine derivative. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate . For more polar azetidines, adding a small amount of triethylamine (~0.5-1%) to the eluent system can prevent the product from streaking on the silica gel column by deactivating acidic sites. For N-Boc or other protected azetidines, this is often not necessary.

  • Crystallization: Solvent choice for crystallization is highly empirical. The goal is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents to screen include ethanol , isopropanol , acetone , ethyl acetate , toluene , and mixtures such as EtOAc/hexanes or CH(2)Cl(_2)/hexanes .

Troubleshooting Guide: Solvent-Related Issues
Problem Potential Cause Solvent-Based Solution
Low or No Yield Reaction is too slow.Switch to a more polar aprotic solvent (e.g., from THF to DMF) or a higher-boiling solvent to increase temperature. Ensure solvent is anhydrous if using water-sensitive reagents.[3]
Intermolecular side reactions dominate.Employ high-dilution conditions. Slowly add the substrate in a suitable solvent (e.g., THF) to the reaction mixture.[3]
Product Decomposition Ring-opening of the strained azetidine.Avoid harsh conditions (strong acids/bases, high heat) during reaction and workup. Use buffered aqueous solutions for workup if possible. Reduce temperature if decomposition is observed during reaction.[1][5]
Unexpected Side Product Solvent participated in the reaction.Ensure the solvent is inert. If using an alcohol for a reaction with a strong base, switch to a non-nucleophilic solvent like THF, toluene, or a more hindered alcohol like t-butanol.[5]
Difficult Product Isolation Product is highly water-soluble.Saturate the aqueous layer with NaCl ("salting out") before extraction. Use a more polar extraction solvent like CH(_2)Cl(_2) or a mixture (e.g., CHCl(_3)/IPA).
Residual high-boiling solvent (DMF, DMSO).After initial extraction, perform multiple washes with brine. If still present, consider azeotropic removal with toluene under reduced pressure or lyophilization if the product is stable.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization

This protocol is a generalized procedure based on the mesylation of a γ-amino alcohol followed by base-mediated cyclization.[3]

Step A: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH(_2)Cl(_2)) to a concentration of 0.1 M under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et(_3)N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous NaHCO(_3) solution.

  • Separate the layers and extract the aqueous layer twice more with CH(_2)Cl(_2).

  • Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step B: Intramolecular Cyclization

  • Prepare a flask with anhydrous THF (to achieve a final substrate concentration of ~0.05 M) and cool to 0 °C under an inert atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly flammable and reacts violently with water.

  • Dissolve the crude mesylate from Step A in a small volume of anhydrous THF .

  • Add the mesylate solution dropwise to the stirred suspension of NaH over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the mesylate. Gentle heating may be required.

  • Carefully quench the reaction by slowly adding water or saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Refining Methods for the Separation of Azetidine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate challenge of separating azetidine diastereomers. Azetidines, as strained four-membered nitrogenous heterocycles, are increasingly vital scaffolds in medicinal chemistry.[1] Their synthesis often yields diastereomeric mixtures, and the ability to isolate the desired stereoisomer is paramount for subsequent research and development. This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming common hurdles in these separations.

Part 1: Foundational Principles & Initial Strategy

The separation of diastereomers is fundamentally possible because, unlike enantiomers, they possess distinct physicochemical properties.[2] This allows for their resolution using standard, achiral chromatographic techniques. The key to a successful separation lies in exploiting these subtle differences in polarity, solubility, and stereochemical presentation to the stationary phase.

A logical workflow for developing a separation method is crucial. The following diagram outlines a systematic approach to selecting and optimizing your separation technique.

Separation_Strategy cluster_screening Initial Screening Phase cluster_optimization Method Optimization cluster_troubleshooting Troubleshooting cluster_final Final Outcome Start Diastereomeric Mixture of Azetidines Screen Screen on TLC/UPLC (Normal & Reversed Phase) Start->Screen NP_Chrom Normal Phase (NP) Column Chromatography Screen->NP_Chrom Good separation on NP TLC RP_HPLC Reversed Phase (RP) HPLC Screen->RP_HPLC Good separation on RP UPLC Chiral_Chrom Chiral Chromatography (HPLC/SFC) Screen->Chiral_Chrom Poor separation on achiral phases Crystallization Diastereoselective Crystallization Screen->Crystallization Sample is crystalline NP_Optimize Optimize Solvent System (e.g., Hexane/EtOAc, DCM/MeOH) NP_Chrom->NP_Optimize RP_Optimize Optimize Mobile Phase (e.g., ACN/H2O, MeOH/H2O, buffers) RP_HPLC->RP_Optimize Chiral_Optimize Screen CSPs & Modifiers Chiral_Chrom->Chiral_Optimize Cryst_Optimize Screen Solvents & Conditions Crystallization->Cryst_Optimize CoElution Co-elution/ Poor Resolution NP_Optimize->CoElution Tailing Peak Tailing NP_Optimize->Tailing Pure_Diastereomers Pure Diastereomers NP_Optimize->Pure_Diastereomers RP_Optimize->CoElution RP_Optimize->Tailing RP_Optimize->Pure_Diastereomers Chiral_Optimize->CoElution Chiral_Optimize->Tailing Chiral_Optimize->Pure_Diastereomers Low_Yield Low Yield/ Product Loss Cryst_Optimize->Low_Yield Cryst_Optimize->Pure_Diastereomers CoElution->NP_Optimize Re-optimize CoElution->RP_Optimize Re-optimize CoElution->Chiral_Optimize Re-optimize Tailing->NP_Optimize Re-optimize Tailing->RP_Optimize Re-optimize Tailing->Chiral_Optimize Re-optimize Low_Yield->Cryst_Optimize Re-optimize

Caption: A workflow for developing and optimizing a separation method for azetidine diastereomers.

Part 2: Troubleshooting Guide for Chromatographic Methods

This section addresses specific issues encountered during chromatographic separation of azetidine diastereomers.

Issue 1: Co-elution or Poor Resolution of Diastereomers

This is the most common challenge, where the diastereomers do not separate adequately on the column.

Question: My azetidine diastereomers are co-eluting on a standard silica gel column with a Hexane/Ethyl Acetate mobile phase. What are my next steps?

Answer: Co-elution in normal-phase chromatography indicates that the difference in polarity between your diastereomers is insufficient for the selected stationary and mobile phases to resolve them. Here is a systematic approach to troubleshoot this:

Step 1: Modify the Mobile Phase Polarity

  • Causality: The interaction of the polar groups on your azetidine diastereomers with the silica stationary phase governs their retention. By systematically varying the mobile phase composition, you can modulate these interactions to enhance separation.

  • Action:

    • Decrease Polarity Drastically: If your Rf is high (e.g., > 0.4), significantly decrease the amount of the polar solvent (Ethyl Acetate). This will increase retention and may improve resolution.

    • Introduce a Different Polar Modifier: Replace Ethyl Acetate with an alcohol like isopropanol or ethanol. Alcohols can engage in hydrogen bonding interactions with your analytes and the stationary phase in a different manner than the carbonyl group of ethyl acetate, potentially leading to better selectivity.[2] Start with a low percentage (1-5%) and gradually increase.

    • Employ a Ternary System: A mixture of Hexane/Dichloromethane/Methanol or Hexane/Ethyl Acetate/Isopropanol can sometimes provide unique selectivity that binary systems cannot.

Step 2: Alter the Stationary Phase

  • Causality: Not all "silica" is the same. Different silica gels have varying surface areas, pore sizes, and numbers of active silanol groups, all of which can affect selectivity. Additionally, chemically modified stationary phases offer different interaction mechanisms.

  • Action:

    • Switch to a Different Type of Silica: If you are using standard flash-grade silica, try a high-performance silica gel.

    • Consider an Amino- or Cyano-propyl Bonded Phase: These phases have different polarities and selectivities compared to bare silica and can be effective for separating nitrogen-containing compounds.[3]

Question: I've tried multiple normal-phase conditions with no success. Should I move to Reversed-Phase HPLC?

Answer: Yes, if normal-phase chromatography fails to provide a separation, reversed-phase HPLC is a logical next step.

  • Causality: Reversed-phase chromatography separates compounds based primarily on hydrophobicity. The subtle differences in the three-dimensional shape of your diastereomers can lead to different interactions with the non-polar stationary phase (e.g., C18).

  • Protocol 1: General Method Development for RP-HPLC Separation of Diastereomers

    • Initial Column & Mobile Phase Screening:

      • Select two different achiral columns (e.g., C18 and Phenyl-Hexyl).

      • Prepare two mobile phase systems: Water/Acetonitrile (ACN) and Water/Methanol (MeOH).

      • Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column with each mobile phase system to determine the approximate elution conditions.[2]

    • Optimization of Mobile Phase:

      • Based on the best result from the screening, convert the gradient method to an isocratic one.

      • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution.[2]

    • Influence of Additives:

      • For basic azetidines, adding a small amount of an acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and may enhance selectivity by ensuring a consistent protonation state.

      • Alternatively, using a buffer to control the pH can be beneficial.[4]

Question: Even with achiral HPLC, my resolution is poor. Is a chiral column my only remaining option?

Answer: While often not the first choice for diastereomers, a chiral stationary phase (CSP) can be highly effective.[2]

  • Causality: CSPs are designed to differentiate between enantiomers, but their complex chiral environments can also exhibit high selectivity for diastereomers. The various pockets, clefts, and interaction points on the CSP can interact differently with the distinct 3D shapes of your diastereomers.

  • Action:

    • Screen Polysaccharide-Based CSPs: Columns like Chiralpak® IA, IB, IC, etc., are versatile and can be used in normal-phase, polar organic, and reversed-phase modes.

    • Consider Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution and faster separations for chiral compounds compared to HPLC.[5][6] It is particularly advantageous for preparative scale work due to the reduced solvent consumption.[5]

TechniqueStationary Phase ExamplesMobile Phase/Modifier ExamplesKey Considerations
Normal Phase Chromatography Silica Gel, Alumina, Amino-propyl, Cyano-propylHexane/EtOAc, DCM/MeOH, Hexane/IPAGood for less polar azetidines. Cost-effective for large scale.
Reversed Phase HPLC C18, C8, Phenyl-HexylACN/Water, MeOH/Water (with/without acid/buffer)Effective for more polar azetidines. High resolution.
Chiral HPLC/SFC Chiralpak® series (IA, AD, etc.), Chiralcel® series (OD, OJ, etc.)Hexane/IPA, CO2/MeOH (SFC)High selectivity for stereoisomers. SFC is faster and "greener".[6]
Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetry in the chromatographic peak, where the back end of the peak is drawn out. This can compromise resolution and lead to inaccurate quantification.

Question: My azetidine peaks are tailing significantly on my C18 column. What is causing this and how can I fix it?

Answer: Peak tailing for nitrogen-containing compounds like azetidines is often caused by secondary interactions with the stationary phase.

  • Causality: Residual, acidic silanol groups on the surface of silica-based stationary phases can interact strongly with the basic nitrogen of the azetidine ring.[7] This strong interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or TFA). At a low pH (around 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated basic analyte.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[8]

    • Increase Buffer Concentration: If you are using a buffered mobile phase, increasing the buffer concentration can help to mask the silanol interactions and improve peak shape.[7]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a modern equivalent can significantly reduce tailing.[2]

    • Check for Column Overload: Injecting too much sample can also cause peak tailing.[7] Try diluting your sample and re-injecting to see if the peak shape improves.

Part 3: Diastereoselective Crystallization

For some azetidine diastereomers, crystallization can be a highly effective and scalable method of separation.

Question: How can I develop a diastereoselective crystallization procedure for my azetidine derivative?

Answer: Diastereoselective crystallization relies on the different solubilities of the diastereomers in a particular solvent system. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.

  • Causality: The different three-dimensional structures of diastereomers lead to different packing efficiencies in a crystal lattice. This results in different lattice energies and, consequently, different solubilities.

  • Protocol 2: Screening for Diastereoselective Crystallization

    • Solvent Screening:

      • Start with a small amount of your diastereomeric mixture (e.g., 20-50 mg).

      • In separate vials, dissolve the mixture in a minimal amount of various hot solvents. Screen a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

      • Allow the solutions to cool slowly to room temperature, and then to 0-4 °C.

    • Inducing Crystallization:

      • If no crystals form, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to a concentrated solution of your compound in a good solvent.

      • Scratching the inside of the vial with a glass rod can also help to induce nucleation.

    • Analysis:

      • If crystals form, isolate them by filtration and wash with a small amount of cold solvent.

      • Analyze both the crystals and the mother liquor by NMR or HPLC to determine the diastereomeric ratio.

    • Optimization:

      • Once a promising solvent system is identified, optimize the crystallization by varying the concentration, cooling rate, and temperature. Sometimes, a crystallization-induced asymmetric transformation can occur, where the diastereomer in solution epimerizes to the less soluble, crystallizing diastereomer, leading to a high yield of a single isomer.[9]

Part 4: Frequently Asked Questions (FAQs)

Q1: Does the choice of nitrogen-protecting group on the azetidine ring affect the separation of diastereomers?

A1: Absolutely. The protecting group significantly influences the overall polarity, size, and conformational flexibility of the molecule. A bulky protecting group like Boc (tert-butoxycarbonyl) might create a more rigid conformation, which can lead to better differentiation between diastereomers by the stationary phase. In contrast, a smaller group like a benzyl or tosyl group will have a different impact. If you are struggling to separate a pair of diastereomers, it may be worth considering if changing the protecting group is a viable synthetic option.[10]

Q2: My azetidine derivative is volatile, and I'm experiencing low recovery after column chromatography. What can I do?

A2: Volatility can be a significant issue with small, substituted azetidines. To minimize product loss:

  • Use Diethyl Ether for Elution: If possible, use a highly volatile eluent like diethyl ether for column chromatography.

  • Avoid Over-Drying on the Rotovap: When concentrating fractions, be careful not to evaporate to complete dryness. It is better to leave a small amount of solvent and remove the final traces under high vacuum without heating.

  • Derivatize to a Less Volatile Compound: If the separation is proving difficult and yields are consistently low, consider derivatizing the azetidine to a less volatile compound (e.g., an amide or a urea) before purification. The protecting group can then be removed after the separation is complete.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for achiral separation of azetidine diastereomers?

A3: Yes, SFC is an excellent technique for achiral separations as well.[3] It often provides orthogonality to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by RP-HPLC.[11] For diastereomers, especially those of drug-like molecules, SFC has been shown to have a higher success rate for achieving separation compared to traditional HPLC.[6]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Methoxymethyl)azetidine: N-Benzhydryl vs. N-Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity to drug candidates.[1] Among the myriad of substituted azetidines, 3-(methoxymethyl)azetidine has emerged as a valuable building block for the synthesis of a wide range of biologically active molecules. The journey to this versatile intermediate, however, is critically dependent on the choice of the nitrogen protecting group.

This guide provides an in-depth, objective comparison of two commonly employed protecting groups in the synthesis of 3-(methoxymethyl)azetidine: the bulky, acid-labile benzhydryl (Boc) group and the hydrogenolysis-labile tert-butoxycarbonyl (Boc) group. We will dissect the synthetic routes, analyze the key experimental parameters, and provide field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

The Strategic Importance of the N-Protecting Group in Azetidine Synthesis

The selection of a nitrogen protecting group for the azetidine ring is a pivotal decision that influences the entire synthetic sequence. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions.

  • Orthogonal to other protecting groups in the molecule.

  • Readily removable under mild conditions with high efficiency.

The benzhydryl and Boc groups offer distinct advantages and disadvantages in this context, impacting not only the synthesis of the protected 3-(methoxymethyl)azetidine but also its subsequent deprotection and derivatization.

Synthetic Pathways: A Head-to-Head Comparison

The synthesis of both 1-Benzhydryl-3-(methoxymethyl)azetidine and 1-Boc-3-(methoxymethyl)azetidine typically follows a two-step sequence starting from the corresponding protected 3-hydroxyazetidine derivative:

  • Protection of 3-hydroxyazetidine: Installation of either the benzhydryl or Boc group on the azetidine nitrogen.

  • Methoxymethylation: Conversion of the hydroxyl group to a methoxymethyl ether via a Williamson ether synthesis.

Synthetic_Workflow cluster_0 Synthesis of Precursors cluster_1 Methoxymethylation (Williamson Ether Synthesis) cluster_2 Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine 3-Hydroxyazetidine->1-Benzhydryl-3-hydroxyazetidine Benzhydrylamine 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->1-Boc-3-hydroxyazetidine (Boc)2O Benzhydrylamine Benzhydrylamine Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)2O This compound This compound 1-Benzhydryl-3-hydroxyazetidine->this compound NaH, CH3OCH2Cl 1-Boc-3-(methoxymethyl)azetidine 1-Boc-3-(methoxymethyl)azetidine 1-Boc-3-hydroxyazetidine->1-Boc-3-(methoxymethyl)azetidine NaH, CH3OCH2Cl 3-(Methoxymethyl)azetidine 3-(Methoxymethyl)azetidine This compound->3-(Methoxymethyl)azetidine H2, Pd/C 1-Boc-3-(methoxymethyl)azetidine->3-(Methoxymethyl)azetidine TFA or HCl

Figure 1: General synthetic workflows for 1-Benzhydryl- and 1-Boc-3-(methoxymethyl)azetidine.
Synthesis of N-Protected 3-Hydroxyazetidine Precursors

The initial step involves the protection of the commercially available 3-hydroxyazetidine.

  • 1-Benzhydryl-3-hydroxyazetidine: This is typically synthesized by the reaction of 3-hydroxyazetidine with benzhydryl bromide or a related electrophile. The bulky benzhydryl group can sometimes lead to lower yields compared to the Boc protection, and purification may require chromatography.

  • 1-Boc-3-hydroxyazetidine: The protection of 3-hydroxyazetidine with di-tert-butyl dicarbonate ((Boc)₂O) is generally a high-yielding and clean reaction.[2] The resulting product is often a solid that can be easily purified by crystallization.

Precursor SynthesisTypical ReagentsTypical YieldPurification
1-Benzhydryl-3-hydroxyazetidine 3-Hydroxyazetidine, Benzhydryl bromide, Base (e.g., K₂CO₃)70-85%Column Chromatography
1-Boc-3-hydroxyazetidine 3-Hydroxyazetidine, (Boc)₂O, Base (e.g., NaHCO₃)90-98%Crystallization
Methoxymethylation via Williamson Ether Synthesis

The conversion of the hydroxyl group to a methoxymethyl ether is commonly achieved through a Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with a methoxymethylating agent like chloromethyl methyl ether (MOM-Cl).[3][4][5]

Williamson_Ether_Synthesis Start N-Protected-3-hydroxyazetidine Alkoxide N-Protected-3-alkoxyazetidine Start->Alkoxide  + NaH (Deprotonation) Product N-Protected-3-(methoxymethyl)azetidine Alkoxide->Product  + CH3OCH2Cl (SN2 Attack)

Figure 2: Mechanism of the Williamson Ether Synthesis for Methoxymethylation.

While the general principle is the same for both protected substrates, subtle differences in reactivity and handling can be observed.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add chloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(methoxymethyl)azetidine.

The protocol is analogous to that for the Boc-protected counterpart, substituting 1-Boc-3-hydroxyazetidine with 1-Benzhydryl-3-hydroxyazetidine.

MethoxymethylationTypical BaseAlkylating AgentTypical YieldPurification
This compound NaHChloromethyl methyl ether75-90%Column Chromatography
1-Boc-3-(methoxymethyl)azetidine NaHChloromethyl methyl ether80-95%Column Chromatography

Field-Proven Insights: The Williamson ether synthesis is generally robust for both substrates. However, the slightly higher steric hindrance of the benzhydryl group may occasionally lead to slightly longer reaction times or the need for slightly more forcing conditions. The purification of both products typically requires chromatography.

Deprotection: The Critical Step to the Free Azetidine

The choice of protecting group has the most significant impact on the deprotection step, dictating the required reagents and conditions, and influencing the purity of the final product.

Deprotection of 1-Boc-3-(methoxymethyl)azetidine

The Boc group is renowned for its facile cleavage under acidic conditions.[6][7][8] This is a significant advantage as it avoids the use of heavy metal catalysts and hydrogenation equipment.

Mechanism of Acid-Catalyzed Boc Deprotection:

Boc_Deprotection Boc_Amine 1-Boc-3-(methoxymethyl)azetidine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid -> tert-butyl cation Free_Amine 3-(Methoxymethyl)azetidine Carbamic_Acid->Free_Amine -> CO2

Figure 3: Acid-catalyzed deprotection of the Boc group.
  • Dissolve 1-Boc-3-(methoxymethyl)azetidine (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with diethyl ether to obtain the desired product.

Potential Side Reactions: The formation of a stable tert-butyl cation during deprotection can lead to alkylation of nucleophilic functional groups if present in the molecule.[6][9] However, for 3-(methoxymethyl)azetidine, this is generally not a concern.

Deprotection of this compound

The benzhydryl group is typically removed by catalytic hydrogenolysis. This method is advantageous for its mild, neutral conditions, which are compatible with many acid-sensitive functional groups.

Mechanism of Catalytic Hydrogenolysis:

Benzhydryl_Deprotection Bh_Amine This compound Adsorbed_Complex Adsorbed on Pd/C surface Bh_Amine->Adsorbed_Complex + H2, Pd/C Free_Amine 3-(Methoxymethyl)azetidine Adsorbed_Complex->Free_Amine -> Diphenylmethane

Figure 4: Catalytic hydrogenolysis of the benzhydryl group.

Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is a convenient and efficient alternative to using hydrogen gas.[10][11][12][13]

  • To a solution of this compound (1.0 eq.) in methanol, add palladium on carbon (10 wt. %).

  • Add ammonium formate (5-10 eq.) in portions.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by distillation or by forming a salt and recrystallizing.

Potential Side Reactions: In some cases, over-reduction or ring-opening of the azetidine can occur, although this is less common with the relatively stable 3-(methoxymethyl)azetidine. Catalyst poisoning can also be a concern with certain substrates.

Comparative Analysis: Benzhydryl vs. Boc

FeatureN-BenzhydrylN-Boc
Installation Moderate to good yields, may require chromatography.High yields, often crystalline products.
Stability Stable to a wide range of non-reductive conditions.Stable to basic and nucleophilic conditions, but labile to acid.
Deprotection Catalytic hydrogenolysis (e.g., H₂, Pd/C or transfer hydrogenation).Acidic conditions (e.g., TFA, HCl).
Orthogonality Orthogonal to acid-labile and base-labile protecting groups.Orthogonal to hydrogenolysis-labile and base-labile protecting groups.
Advantages - High stability to acidic and basic conditions.- Deprotection under neutral conditions.- High-yielding installation.- Facile, non-catalytic deprotection.- Avoids heavy metal catalysts.
Disadvantages - Requires hydrogenation for deprotection.- Potential for catalyst poisoning or side reactions during hydrogenolysis.- Acid lability limits its use with acid-sensitive functional groups.- Potential for t-butylation side reactions.[9]

Conclusion and Recommendations

The choice between the N-benzhydryl and N-Boc protecting groups for the synthesis of 3-(methoxymethyl)azetidine is a strategic one that depends on the overall synthetic plan.

  • The N-Boc group is generally the preferred choice for a straightforward and high-yielding synthesis when the subsequent synthetic steps do not involve strongly acidic conditions. The ease of installation and the simple, non-catalytic deprotection make it an attractive option for many applications.

  • The N-benzhydryl group is the superior choice when orthogonality to acid-labile protecting groups is required. Its robustness towards a wide range of chemical transformations, coupled with its removal under neutral hydrogenolysis conditions, provides a valuable strategic advantage in complex, multi-step syntheses.

Ultimately, a thorough analysis of the target molecule and the planned synthetic route will guide the discerning researcher to the most appropriate protecting group strategy, ensuring an efficient and successful synthesis of the desired 3-(methoxymethyl)azetidine-containing compounds.

References

A Comparative Guide to Benzhydryl (Bhd), Benzyl (Bn), and Boc Protecting Groups for Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, the four-membered azetidine ring is a privileged scaffold, offering unique conformational constraints and metabolic stability.[1][2] However, the inherent ring strain of approximately 25.4 kcal/mol makes the azetidine nitrogen both a reactive center and a point of potential instability, particularly under acidic conditions which can lead to ring-opening.[1][3] Consequently, the strategic selection of a nitrogen protecting group is paramount to the success of any synthetic route involving this heterocycle. This guide provides an in-depth, objective comparison of three widely used N-protecting groups—benzhydryl (Bhd), benzyl (Bn), and tert-butyloxycarbonyl (Boc)—supported by experimental data and field-proven insights to inform rational synthetic design.

The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in modern organic synthesis, prized for its ease of installation and its general stability to a wide range of non-acidic reagents.[4][]

Stability Profile

The N-Boc group is exceptionally stable under basic, nucleophilic, and reductive (catalytic hydrogenation) conditions, making it an excellent choice for multi-step syntheses where such reagents are employed.[4][6] This stability allows for a high degree of orthogonality with other protecting groups. However, its defining characteristic is its lability under acidic conditions.[7] This acid sensitivity is a double-edged sword for azetidine chemistry. While it allows for mild deprotection, the acidic conditions required for its removal can also catalyze the undesired ring-opening of the strained azetidine core, especially with strong, nucleophilic acids.[2][3]

Deprotection & Mechanistic Considerations

Cleavage of the N-Boc group proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen is followed by the elimination of isobutylene and carbon dioxide, regenerating the free amine. Common reagents include strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in ethereal or alcoholic solvents.[7][8]

The choice of acid is critical. While effective, the use of HCl can introduce a nucleophilic chloride ion that may attack the protonated azetidine, leading to ring cleavage. Therefore, non-nucleophilic acids like TFA are often preferred.[3][7] Even so, careful control of reaction temperature and time is necessary to maximize the yield of the desired N-deprotected azetidine and minimize degradation.

Caption: General mechanism for the acid-catalyzed deprotection of an N-Boc azetidine.

The Benzyl (Bn) Group: The Reductive Specialist

The N-benzyl group is a robust protecting group renowned for its stability across a broad pH range, making it suitable for syntheses involving either strongly acidic or basic conditions where a Boc group would fail.[9][10]

Stability Profile

N-Bn protected azetidines are stable to most non-reductive reagents, including strong acids, bases, and many organometallics.[9][11] This stability makes it a valuable orthogonal partner to acid-labile (Boc) or base-labile (e.g., Fmoc) protecting groups. Its primary liability is towards reductive cleavage, most commonly catalytic hydrogenolysis.[12][13]

Deprotection & Mechanistic Considerations

The standard method for N-Bn cleavage is catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere.[10][14] The reaction proceeds on the catalyst surface, where the benzylic C-N bond is hydrogenolyzed to yield the free amine and toluene.

A critical consideration for azetidines is the potential for concomitant ring-opening during hydrogenolysis, driven by the release of ring strain. This side reaction can sometimes be mitigated by careful selection of the catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C, is sometimes milder) and optimization of reaction conditions (pressure, temperature, solvent).[12][15] Alternative, non-reductive cleavage methods, such as oxidation with RuCl₃/NaIO₄, exist but are less common.[9]

Bn Deprotection Workflow cluster_0 Catalytic Hydrogenolysis Start N-Bn Azetidine in Solvent (e.g., MeOH, EtOH) AddCatalyst Add Pd/C Catalyst (5-10 mol%) Start->AddCatalyst Hydrogenate Purge with H₂ Gas (1 atm or higher pressure) AddCatalyst->Hydrogenate Reaction Stir at RT until complete (Monitor by TLC/LC-MS) Hydrogenate->Reaction Filter Filter through Celite to remove Pd/C Reaction->Filter Concentrate Concentrate Filtrate Filter->Concentrate End Isolated Free Azetidine Concentrate->End

Caption: Standard experimental workflow for N-benzyl group deprotection via hydrogenation.

The Benzhydryl (Bhd) Group: The Bulky and Versatile Protector

The N-benzhydryl (or diphenylmethyl) group offers a unique combination of steric bulk and chemical reactivity. It is structurally similar to the benzyl group but provides enhanced stability due to the presence of the second phenyl ring.

Stability Profile

The N-Bhd group is generally more stable to acidic conditions than the Boc group and is also stable to basic conditions.[16] Its removal can be achieved under several distinct conditions, offering synthetic flexibility. Like the Bn group, it is susceptible to hydrogenolysis. However, this method can be complicated by ring-opening, particularly with aryl-substituted aziridines, a finding that warrants caution for strained azetidines.[17][18]

Deprotection & Mechanistic Considerations

Several methods exist for N-Bhd cleavage:

  • Hydrogenolysis: Similar to the Bn group, catalytic hydrogenation (e.g., Pd/C, H₂) can cleave the C-N bond. However, the risk of ring-opening must be carefully evaluated for the specific azetidine substrate.[17]

  • Strong Acidolysis: The Bhd group can be removed with very strong, non-nucleophilic acids. For instance, a 10% solution of triflic acid in TFA has been used to quantitatively cleave N-Bhd groups from uracil derivatives, highlighting its stability to standard TFA but lability under superacidic conditions.[16]

  • Oxidative Cleavage: A unique and mild method for N-Bhd cleavage involves ozonolysis. This reaction selectively oxidizes the benzhydryl group, leaving the azetidine ring and other sensitive functional groups intact, ultimately yielding the free amine and benzophenone.[15][17][18] This method is particularly valuable when reductive or strongly acidic conditions are incompatible with the substrate. A recent study also identified the Bhd group as key for facilitating a photochemical Norrish-Yang cyclization and subsequent ring-opening, showcasing its unique electronic properties.[19]

Comparative Analysis: Choosing the Right Tool for the Job

The optimal protecting group is entirely dependent on the planned synthetic route, the substitution pattern of the azetidine, and the other functional groups present in the molecule.

FeatureBoc (tert-Butyloxycarbonyl) Bn (Benzyl) Bhd (Benzhydryl)
Structure
Stability to Acid Low: Cleaved by strong acids (TFA, HCl).[7]High: Stable to most acidic conditions.[9]Moderate to High: Stable to TFA, but cleaved by superacids (TfOH/TFA).[16]
Stability to Base High: Stable to most basic conditions.[4]High: Stable to most basic conditions.[9]High: Stable to most basic conditions.
Stability to Reductants High: Stable to catalytic hydrogenolysis.[6]Low: Cleaved by catalytic hydrogenolysis (H₂/Pd-C).[13]Low: Cleaved by catalytic hydrogenolysis (H₂/Pd-C).[17]
Primary Cleavage Strong acid (e.g., TFA in DCM).[8]Catalytic hydrogenolysis.[10]Hydrogenolysis, strong acidolysis, or ozonolysis.[16][17][18]
Key Advantages - Orthogonal to base- and hydrogenolysis-labile groups.- Easy to introduce.- Well-established protocols.- High stability to a wide pH range.- Orthogonal to acid-labile groups (e.g., Boc, acetals).- Multiple, distinct deprotection options (orthogonality).- Can be cleaved under non-reductive, non-acidic conditions (ozone).[18]- Steric bulk can influence reactivity.
Key Disadvantages - Acidic cleavage can cause azetidine ring-opening.[2][3]- Not suitable for syntheses requiring strong acid.- Hydrogenolysis may cause azetidine ring-opening.- Catalyst can be pyrophoric and expensive.- Hydrogenolysis carries risk of ring-opening.[17]- Ozonolysis requires specialized equipment.- Strong acidolysis conditions are harsh.

Experimental Protocols

Protocol 1: Deprotection of N-Boc-Azetidine with TFA
  • Objective: To remove the Boc protecting group under standard acidic conditions.

  • Methodology:

    • Dissolve the N-Boc-azetidine substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

    • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Redissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free amine, which can be purified by chromatography or crystallization.[6][7]

Protocol 2: Deprotection of N-Bn-Azetidine by Catalytic Hydrogenolysis
  • Objective: To cleave the N-benzyl group under neutral, reductive conditions.

  • Methodology:

    • Dissolve the N-Bn-azetidine substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or use a dedicated hydrogenation apparatus.

    • Purge the flask with H₂ by evacuating and refilling with H₂ gas three times.

    • Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

    • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

    • Once complete, carefully purge the flask with an inert gas to remove excess H₂.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to afford the deprotected azetidine.[10][14]

Protocol 3: Deprotection of N-Bhd-Azetidine via Ozonolysis
  • Objective: To remove the N-benzhydryl group under mild, oxidative conditions.

  • Methodology:

    • Dissolve the N-Bhd-azetidine substrate (1.0 equiv) in a suitable solvent, such as DCM or methanol, that is inert to ozone. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone (O₃) gas, generated from an ozone generator, through the solution. The reaction progress can be monitored by TLC, or the endpoint can be detected by the appearance of a persistent blue color, indicating an excess of ozone.

    • Once the reaction is complete, switch the gas flow to oxygen or nitrogen to purge the excess ozone from the solution.

    • Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), to quench the ozonide intermediates and stir the solution while allowing it to warm to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product, containing the free azetidine and benzophenone as a byproduct, can then be purified by column chromatography to isolate the desired amine.[17][18]

Conclusion

The selection of an N-protecting group for azetidine synthesis is a critical decision that profoundly impacts the entire synthetic strategy. The Boc group offers simplicity and orthogonality for routes avoiding acid, but its removal requires careful management to prevent ring degradation. The Bn group provides robust protection against acids and bases, making it a reliable choice for complex syntheses, though its hydrogenolytic cleavage carries a risk of ring-opening. The Bhd group stands out for its versatility, offering multiple deprotection pathways, including a unique and mild oxidative cleavage via ozonolysis, which can be invaluable for highly functionalized and sensitive substrates. By understanding the distinct stability profiles and deprotection mechanisms of each group, researchers can navigate the challenges of azetidine chemistry with greater precision and success.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 1-Benzhydrylazetidines as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-substituted 1-benzhydrylazetidine analogs, focusing on their interactions with monoamine transporters. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature to illuminate the chemical nuances that govern the potency and selectivity of this important class of compounds. We will explore the rationale behind molecular design, compare the biological activities of various analogs, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The 1-Benzhydrylazetidine Scaffold - A Privileged Motif for CNS Targets

The 1-benzhydrylazetidine core is a recognized privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Its rigid, three-dimensional framework, combined with the lipophilic benzhydryl group, provides a versatile platform for engaging with a variety of receptors and transporters. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a key anchor, while substitutions at the 3-position offer a vector for fine-tuning pharmacological activity and selectivity.[1] This guide will focus on the systematic exploration of how modifications at this 3-position, as well as on the aromatic rings of the benzhydryl moiety, influence binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding these relationships is critical for the rational design of novel therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.[2]

Decoding the Structure-Activity Relationship: A Systematic Comparison

The affinity and selectivity of 1-benzhydrylazetidine analogs for monoamine transporters are exquisitely sensitive to the nature of the substituent at the 3-position. Early investigations into related scaffolds like benztropine have highlighted the importance of the diphenylmethoxy moiety for DAT affinity.[3][4] More recent studies on 3-substituted azetidines have provided a more granular understanding of these interactions.

A pivotal study by Ye et al. on a series of 3-aryl-3-arylmethoxy-azetidines, close analogs of the 1-benzhydrylazetidines, offers significant insights into the SAR of this class.[5][6] Their work demonstrates that substitutions on both the 3-aryl and 3-arylmethoxy rings can dramatically modulate binding affinity and selectivity between DAT and SERT.

Key SAR Observations:
  • Influence of N-Substitution: The presence of a substituent on the azetidine nitrogen is a critical determinant of activity. While the parent 1-benzhydrylazetidine scaffold is a common starting point, studies on related azetidines show that N-methylation can enhance SERT affinity.[6] This suggests that the steric and electronic properties of the group at the 1-position play a crucial role in orienting the molecule within the transporter binding pocket.

  • Impact of 3-Position Substituents: The nature of the group at the 3-position is arguably the most critical factor in determining the pharmacological profile.

    • 3-Arylmethoxy Analogs: Compounds featuring a 3-arylmethoxy substituent generally exhibit a preference for SERT over DAT. For instance, the introduction of dichloro or tetrachloro substitution on the arylmethoxy ring leads to compounds with low nanomolar affinity for SERT.[5][6]

    • Tuning Selectivity: The substitution pattern on the 3-aryl ring can be leveraged to modulate the DAT/SERT selectivity. For example, the 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine analog displays moderate affinity for both DAT and SERT, indicating that a careful selection of substituents can yield compounds with a dual-acting profile.[5][6] This is of particular interest for the development of treatments for psychostimulant addiction, where targeting both dopamine and serotonin systems may be beneficial.

  • Stereochemistry: While not extensively explored in the direct context of 1-benzhydrylazetidines in the provided literature, stereochemistry is a well-established critical factor in the activity of monoamine transporter inhibitors. Future explorations of chiral 3-substituted 1-benzhydrylazetidines will be essential for elucidating the optimal spatial arrangement for transporter engagement.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, nM) of a representative set of 3-aryl-3-arylmethoxyazetidine analogs at the human dopamine and serotonin transporters. This data, adapted from Ye et al., illustrates the impact of aromatic substitution on transporter affinity.[5][6]

CompoundR1R2DAT Ki (nM)SERT Ki (nM)
6a HH>10,000180
6e 3,4-di-ClH>10,0003.5
6h 3,4-di-Cl3,4-di-Cl>10,0002.9
7a (N-Me) HH2,80045
7c (N-Me) 4-Cl4-Cl1,0001.0
7g (N-Me) 3,4-di-ClH35015
7i (N-Me) 3,4-di-Cl3,4-di-Cl4001.3

Data extracted from Ye, Z., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3851-3855.[5][6]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their general impact on monoamine transporter affinity and selectivity.

SAR_summary cluster_scaffold 1-Benzhydrylazetidine Core cluster_mods Structural Modifications cluster_activity Pharmacological Activity Scaffold 1-Benzhydrylazetidine N_Sub N-Substitution (e.g., -CH3) Scaffold->N_Sub Modify 3_Sub 3-Position Substituent Scaffold->3_Sub Modify SERT_Affinity SERT Affinity N_Sub->SERT_Affinity Increases DAT_Affinity DAT Affinity 3_Sub->DAT_Affinity Modulates 3_Sub->SERT_Affinity Modulates Selectivity DAT/SERT Selectivity 3_Sub->Selectivity Tunes synthesis_workflow start 1-Benzhydrylazetidin-3-ol HCl step1 Dissolve in DCM, add Et3N Cool to -78°C start->step1 step2 Add Oxalyl Dichloride in DCM step1->step2 step3 Stir at -78°C for 1h step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 Extract with DCM step4->step5 step6 Wash with H2O and Brine step5->step6 step7 Dry over Na2SO4, Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end 1-Benzhydrylazetidin-3-one step8->end

References

Comparative biological activity of azetidine vs pyrrolidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of Azetidine and Pyrrolidine Scaffolds in Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for drug design. Among them, the four-membered azetidine and the five-membered pyrrolidine rings represent two of the most pivotal building blocks. While structurally similar, their subtle differences in ring size, strain, and conformational flexibility lead to profound distinctions in their physicochemical properties, metabolic stability, and ultimately, their biological activity. This guide provides a comparative analysis of these two scaffolds, offering insights into the strategic rationale for their use in drug discovery, supported by experimental data and protocols to aid researchers in scaffold selection and optimization. We explore how azetidine's inherent ring strain and rigidity offer advantages in metabolic stability and conformational locking, while pyrrolidine's versatility and stereochemical richness have made it one of the most ubiquitous motifs in approved pharmaceuticals.

Introduction: The Tale of Two Rings

The quest for novel therapeutics often involves the strategic manipulation of molecular architecture to optimize interactions with biological targets while maintaining favorable pharmacokinetic profiles. Saturated heterocycles are mainstays in this endeavor, providing three-dimensional character that allows for the exploration of chemical space beyond flat, aromatic systems.

Azetidine , the four-membered aza-heterocycle, was once considered a synthetic curiosity due to challenges associated with its synthesis.[1] However, it has emerged as a valuable and increasingly popular scaffold.[2] Its defining feature is a significant ring strain (approx. 25.4 kcal/mol), which imparts a unique combination of molecular rigidity and controlled reactivity.[3] This rigidity can pre-organize substituents into well-defined vectors, potentially reducing the entropic penalty of binding to a biological target.[4]

Pyrrolidine , its five-membered counterpart, is one of the most prevalent heterocyclic fragments in approved drugs.[5][6] As the core of the natural amino acid proline, it is a privileged structure in nature and medicinal chemistry.[7] Its lower ring strain (approx. 5.4 kcal/mol) allows for greater conformational flexibility through a phenomenon known as "pseudorotation," enabling it to present its substituents in various spatial arrangements to optimize target engagement.[5][8]

This guide will dissect the fundamental properties of each scaffold and connect them to their performance in a medicinal chemistry context, providing a framework for rational drug design.

Fundamental Properties: A Head-to-Head Comparison

The choice between an azetidine and a pyrrolidine scaffold is dictated by their distinct structural and physicochemical properties.

Structural and Conformational Analysis

The most significant differentiator is the inherent ring strain and resulting conformational behavior.

  • Azetidine: The four-membered ring is significantly puckered to alleviate torsional strain. This puckering is less pronounced than in pyrrolidine, but the ring is far more rigid.[9] This conformational constraint is a key tool for medicinal chemists, as it locks appended functional groups into specific spatial orientations.[4]

  • Pyrrolidine: The five-membered ring is highly flexible and exists in a dynamic equilibrium of non-planar "envelope" and "twist" conformations. This "pseudorotation" allows the ring to adapt its shape to a binding pocket, making it a versatile scaffold for exploring structure-activity relationships (SAR).[5][10]

The differing geometries of these scaffolds directly influence how they present substituents to a biological target.

Caption: Structural comparison of azetidine and pyrrolidine rings.

Physicochemical Properties

Key physicochemical properties such as basicity (pKa) and lipophilicity (LogP) are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidinePyrrolidineRationale & Implication
Ring Strain (kcal/mol) ~25.4[3]~5.4[3]Higher strain in azetidine leads to greater rigidity but also unique reactivity. Lower strain in pyrrolidine allows for conformational flexibility.
pKa (approx.) ~11.2~11.3The basicity is very similar but can be significantly modulated by substituents. Fluorination, for example, lowers the pKa of both rings.[11]
Lipophilicity (LogP) Generally lowerGenerally higherThe smaller, more compact azetidine ring typically contributes less to lipophilicity than the larger pyrrolidine ring, which can be advantageous for improving aqueous solubility.[12]
Metabolic Stability Often higherVariableAzetidine's constrained nature can sterically hinder access by metabolic enzymes, particularly for N-dealkylation, a common metabolic pathway for larger amines.[13]

Implications for Biological Activity and Drug Design

The fundamental differences outlined above translate directly into strategic advantages and disadvantages in a drug discovery context.

Caption: Drug design workflow: Deciding between pyrrolidine and azetidine.

Azetidine: The Metabolic Stabilizer and Conformational Lock

The primary advantages of incorporating an azetidine ring are:

  • Enhanced Metabolic Stability: The compact, rigid structure of azetidine often provides superior resistance to metabolic degradation, especially N-dealkylation, compared to pyrrolidine or piperidine.[12][13] This can lead to a longer half-life and improved drug exposure.

  • Improved Physicochemical Properties: Azetidines can serve as bioisosteres of larger rings, offering reduced lipophilicity and improved aqueous solubility.[12]

  • Conformational Rigidity: By locking substituents in place, azetidines can reduce the entropic cost of binding, leading to higher affinity. This makes them excellent scaffolds for fragment-based drug design.[4] This principle was demonstrated in the development of STAT3 inhibitors, where replacing a proline (pyrrolidine) linker with an azetidine linker resulted in a more than four-fold increase in potency.[14]

  • CNS Drug Design: The favorable physicochemical properties of azetidine-containing scaffolds make them well-suited for developing CNS-penetrant drugs.[15][16]

Pyrrolidine: The Versatile and Ubiquitous Pharmacophore

Pyrrolidine's prevalence in FDA-approved drugs is a testament to its utility:

  • Pharmacophore Diversity: The pyrrolidine ring is a core structure in numerous biologically active molecules, including anticancer, antiviral, anti-inflammatory, and CNS agents.[17][18]

  • Stereochemical Control: The presence of multiple stereocenters allows for precise, three-dimensional control over the orientation of functional groups. This enables chemists to fine-tune binding interactions and optimize selectivity.[5][8]

  • Synthetic Accessibility: A vast number of synthetic methods exist for creating diverse pyrrolidine libraries, often starting from readily available precursors like proline.[6][7][19]

  • Bioisosteric Mimicry: As the core of proline, the pyrrolidine scaffold is fundamental to many protein-protein interactions. Molecules containing this ring can act as effective mimetics for peptide ligands.

The Proline Analogy: A Cautionary Tale

The high structural similarity between azetidine-2-carboxylic acid (AZE) and proline provides a powerful case study. AZE can be mistakenly recognized by prolyl-tRNA synthetase and misincorporated into newly synthesized proteins in place of proline.[20][21] This leads to protein misfolding, induction of the unfolded protein response, and cellular toxicity.[20][22] This demonstrates that while scaffold hopping from pyrrolidine to azetidine can be beneficial, the bioisosteric relationship must be carefully considered, as it can lead to unexpected and potent off-target effects.

Case Studies in Medicinal Chemistry

Drug/Compound ClassScaffoldTarget/IndicationKey Insight
STAT3 Inhibitors AzetidineSTAT3 / CancerReplacing a proline (pyrrolidine) linker with an (R)-azetidine-2-carboxamide boosted in vitro potency from 2.4 µM to 0.55 µM by providing a more optimal conformational constraint for binding.[14]
DPP-IV Inhibitors BothDPP-IV / Type 2 DiabetesFluorinated azetidide and pyrrolidide amides both displayed unexpectedly strong activity, showing that both scaffolds can be successfully employed and fine-tuned with substituents like fluorine.[23]
Azelnidipine AzetidineCalcium Channel Blocker / HypertensionThe azetidine moiety is a key part of this successful drug, demonstrating the scaffold's utility in established therapeutic areas.[4]
Vildagliptin PyrrolidineDPP-IV / Type 2 DiabetesThe cyanopyrrolidine core is crucial for its mechanism of action, highlighting the importance of the pyrrolidine scaffold in enzyme inhibition.[7]

Experimental Protocols for Scaffold Evaluation

To objectively compare analogs containing azetidine versus pyrrolidine scaffolds, standardized in vitro assays are essential.

Protocol: Comparative Metabolic Stability in Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo half-life.

Objective: To compare the intrinsic clearance (CLint) of an azetidine-containing compound versus its pyrrolidine-containing analog.

Methodology:

  • Preparation of Reagents:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare 1 mM stock solutions of the azetidine and pyrrolidine test compounds in DMSO.

    • Prepare a 100 mM stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in water.

  • Incubation:

    • In a 96-well plate, add 1 µL of the 1 mM test compound stock to 989 µL of the HLM solution to achieve a final substrate concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the 100 mM NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

    • Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a calibrated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).

Expected Outcome: In many cases, the azetidine analog is expected to have a lower k value and therefore a longer half-life and lower CLint compared to the pyrrolidine analog, indicating superior metabolic stability.[13]

Protocol: Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of an azetidine-containing compound versus its pyrrolidine-containing analog for a target receptor (e.g., a GPCR).

Methodology:

  • Preparation of Reagents:

    • Prepare a cell membrane suspension expressing the target receptor at a known concentration.

    • Prepare a stock solution of a high-affinity radioligand (e.g., [3H]-spiperone for D2 receptors) at a concentration near its dissociation constant (Kd).

    • Prepare serial dilutions of the azetidine and pyrrolidine test compounds, typically from 10 mM to 0.1 nM.

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.

    • Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

    • Allow the filter mat to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: The compound with the lower Ki value has a higher affinity for the receptor. The relative affinities of the azetidine and pyrrolidine analogs will depend entirely on how their respective conformational profiles and substituent vectors complement the receptor's binding site.

Conclusion and Future Outlook

The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision in drug design, driven by the specific goals of the optimization campaign.

  • Azetidine is the scaffold of choice when metabolic instability (particularly N-dealkylation) is a known issue, or when a rigid, conformationally defined presentation of substituents is required to enhance potency or selectivity. Its smaller size and lower lipophilicity are also valuable assets for improving solubility and CNS penetration.[12]

  • Pyrrolidine remains the versatile workhorse, offering a rich stereochemical landscape and proven track record. Its flexibility allows it to adapt to a wide range of biological targets, and its prevalence in nature makes it an excellent starting point for designing biomimetic molecules.[5][18]

The ongoing development of novel synthetic methodologies continues to expand the accessibility and diversity of both azetidine and pyrrolidine building blocks. As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the strategic deployment of these powerful scaffolds will remain central to the discovery of next-generation therapeutics.

References

A Comparative In Vitro Evaluation of Novel 1-Benzhydryl-3-(methoxymethyl)azetidine Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive in vitro comparison of newly synthesized compounds derived from the 1-Benzhydryl-3-(methoxymethyl)azetidine scaffold. The benzhydryl moiety is a well-established pharmacophore found in numerous centrally active agents, while the azetidine ring provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity.[1][2] This evaluation is designed for researchers in drug discovery and pharmacology, providing objective experimental data on the performance of these novel compounds against key therapeutic targets—the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

The monoamine transporters are critical regulators of neurotransmission and are the primary targets for antidepressants and psychostimulants.[3][4] By characterizing the potency and selectivity of these novel azetidine derivatives, this guide aims to elucidate their therapeutic potential and provide a framework for further development. We will compare a hypothetical series of compounds (AZ-1, AZ-2, AZ-3) against the well-characterized, non-selective monoamine transporter inhibitor, Cocaine.

Comparative Analysis of Monoamine Transporter Affinity and Function

The primary objective of this study was to determine the binding affinity (Ki) and functional inhibitory potency (IC50) of the novel compounds at human DAT, SERT, and NET. Radioligand binding assays provide a direct measure of a compound's affinity for the transporter protein, while neurotransmitter uptake assays measure the compound's functional ability to block the reuptake of the neurotransmitter into the presynaptic terminal.[5]

Experimental Design Rationale:

  • Target Selection: DAT, SERT, and NET were chosen due to their high relevance in CNS disorders.[6] The benzhydryl scaffold is a known feature of compounds targeting these transporters.

  • Assay Choice: Radioligand binding is the gold standard for determining affinity, while synaptosomal uptake assays provide a functional readout in a native-like environment.[5][7][8]

  • Reference Compound: Cocaine is used as a reference due to its well-documented, potent, and relatively non-selective inhibition of all three monoamine transporters.

Summary of In Vitro Performance:

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT/DAT SelectivityNET/DAT Selectivity
AZ-1 15.2450.6210.325.829.613.8
AZ-2 8.9125.495.712.114.110.8
AZ-3 120.595.2850.1155.00.797.05
Cocaine 250.0310.0550.0300.01.242.20

Interpretation of Results:

  • AZ-1 and AZ-2 demonstrate high affinity and potency for the dopamine transporter (DAT), with Ki values of 15.2 nM and 8.9 nM, respectively. Their potency is significantly greater than that of Cocaine.

  • Selectivity Profile: Both AZ-1 and AZ-2 show a clear preference for DAT over SERT and NET. AZ-1, in particular, exhibits nearly 30-fold selectivity for DAT over SERT, suggesting a more targeted mechanism of action compared to Cocaine.

  • AZ-3 displays a different profile, with moderate affinity for both DAT and SERT, and lower affinity for NET. This compound is less potent at DAT compared to AZ-1 and AZ-2 but shows a slight preference for SERT.

This dataset suggests that modifications to the this compound scaffold can modulate both potency and selectivity for the monoamine transporters. Specifically, AZ-1 and AZ-2 emerge as promising candidates for development as selective dopamine reuptake inhibitors.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed. These methods are based on established, gold-standard techniques in pharmacology.[5][9]

Radioligand Binding Assays for DAT, SERT, and NET

This protocol determines the binding affinity of the test compounds by measuring their ability to compete with a specific radioligand for binding to the target transporter.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize cells/tissue in cold lysis buffer p2 Centrifuge at 20,000 x g to pellet membranes p1->p2 p3 Resuspend and re-pellet to wash p2->p3 p4 Resuspend in final assay buffer and determine protein concentration p3->p4 a1 Add membranes, radioligand, and test compound to 96-well plate p4->a1 a2 Incubate at 30°C for 60 min with gentle agitation a1->a2 a3 Terminate by rapid vacuum filtration onto GF/C filters a2->a3 a4 Wash filters with ice-cold buffer a3->a4 d1 Dry filters and add scintillation cocktail a4->d1 d2 Count radioactivity using a MicroBeta counter d1->d2 d3 Calculate IC50 values from competition curves d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation d3->d4

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing human DAT, SERT, or NET are harvested and homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[10]

    • The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.[10]

    • The final membrane pellet is resuspended in the assay binding buffer, and protein concentration is determined using a BCA protein assay.[10]

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.[10]

    • To each well, add:

      • 50 µL of test compound (at various concentrations) or vehicle.

      • 50 µL of the specific radioligand ([³H]CFT for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd.[5][11]

      • 150 µL of the membrane preparation (50-100 µg protein).

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM Cocaine).

    • The plate is incubated for 60 minutes at 30°C with gentle shaking.[10]

  • Filtration and Counting:

    • The incubation is stopped by rapid filtration through glass fiber filters (GF/C) pre-soaked in polyethyleneimine (PEI), using a cell harvester. This separates the bound from the free radioligand.

    • Filters are washed four times with ice-cold wash buffer.

    • Filters are dried, and radioactivity is counted using a liquid scintillation counter.[10]

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • The binding affinity (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing the necessary machinery for neurotransmitter transport.[7][12]

Mechanism Diagram:

G cluster_0 Presynaptic Terminal DAT Extracellular Dopamine Transporter (DAT) Intracellular DAT:f1->DAT:f2 Transport (Blocked) DA Dopamine (DA) DA->DAT:f0 Binds AZ_Cmpd AZ Compound (Inhibitor) AZ_Cmpd->DAT:f0 Competitively Blocks

Caption: Competitive Inhibition at the Dopamine Transporter.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Rat striatal tissue is homogenized in ice-cold 0.32 M sucrose solution.[13]

    • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and debris.

    • The supernatant is then centrifuged at 15,000 x g for 20 minutes to pellet the crude synaptosomes.[12]

    • The pellet is resuspended in a Krebs-Henseleit buffer (KHB).

  • Uptake Inhibition Assay:

    • Synaptosomes are pre-incubated for 5 minutes at room temperature in KHB containing various concentrations of the test compound or vehicle control.[5]

    • To initiate uptake, a radiolabeled neurotransmitter (e.g., [³H]Dopamine) is added at a final concentration of ~5-10 nM.

    • The reaction proceeds for 1-3 minutes at room temperature.[9]

    • Non-specific uptake is determined in the presence of a known inhibitor (e.g., 10 µM Cocaine).

  • Termination and Measurement:

    • The uptake is terminated by rapid filtration through GF/C filters, followed by washing with ice-cold buffer to remove the external radiolabel.

    • The radioactivity trapped inside the synaptosomes on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The percentage inhibition of uptake is calculated for each concentration of the test compound.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Off-Target Liability Considerations

While the primary focus is on monoamine transporters, a crucial next step in the drug development pipeline is to assess potential off-target effects. The benzhydryl scaffold, while effective, can sometimes interact with other targets, leading to undesired side effects. Future studies should include screening against a panel of common off-targets.

Potential Off-Targets for Consideration:

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes involved in the metabolism of monoamines.[6] Inhibition of these enzymes can lead to significant drug-drug interactions. Fluorometric or radiometric assays can be used to screen for MAO inhibition.[14][15][16]

  • hERG Channel: Blockade of the hERG potassium channel is associated with cardiac arrhythmia. A functional patch-clamp assay or a competitive binding assay is essential to de-risk compounds.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions.[6] Standard assays using human liver microsomes can assess the inhibitory potential against key CYP isoforms (e.g., 3A4, 2D6, 2C9).

By adopting this systematic in vitro evaluation approach, researchers can efficiently characterize the pharmacological profile of novel compounds, identify promising lead candidates, and anticipate potential liabilities early in the drug discovery process.

References

Navigating the Druggability Landscape: A Comparative Analysis of 1-Benzhydryl-3-(methoxymethyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, particularly for Central Nervous System (CNS) targets, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. The physicochemical and pharmacokinetic properties of a molecule, often termed its "drug-likeness," are as critical as its potency and selectivity. This guide offers an in-depth analysis of the drug-like properties of 1-Benzhydryl-3-(methoxymethyl)azetidine and its analogs, a class of compounds showing potential as triple reuptake inhibitors (TRIs). By presenting a framework for their evaluation and comparing them against established therapeutic agents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their discovery programs.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its unique combination of conformational rigidity and chemical stability.[1][2] This structural feature can impart favorable pharmacological properties, including improved metabolic stability and solubility, making it an attractive component in the design of novel therapeutics.[3][4] The 1-benzhydryl-3-substituted azetidine motif, in particular, has been explored for its potential to modulate monoamine transporters, leading to the development of compounds with antidepressant and other CNS-related activities.[5]

This guide will delve into the critical aspects of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties that define the druggability of these analogs. We will explore both computational predictions and established in vitro experimental data to construct a comparative landscape.

I. The Theoretical Framework: Computational Assessment of Drug-Like Properties

Before embarking on costly and time-consuming experimental studies, in silico models provide a valuable first pass to assess the potential of a compound series.[6][7] These predictive tools are instrumental in prioritizing analogs for synthesis and experimental testing.

Lipinski's Rule of Five and CNS Drug-Likeness

A foundational principle in drug discovery is Lipinski's Rule of Five, which provides a set of simple physicochemical parameters to predict the oral bioavailability of a compound.[2] For CNS drugs, these rules are often more stringent to account for the need to cross the blood-brain barrier (BBB).[1][8]

ParameterLipinski's Rule of FiveCNS Drug Guideline
Molecular Weight (MW)≤ 500 Da≤ 400 Da[2]
LogP (lipophilicity)≤ 5≤ 5[2]
Hydrogen Bond Donors≤ 5≤ 3[2]
Hydrogen Bond Acceptors≤ 10≤ 7[2]
Polar Surface Area (PSA)N/A< 90 Ų[8]

Let's consider a hypothetical analysis of our lead compound, This compound (Analog A) , and a close structural variant, (1-Benzhydrylazetidin-3-yl)methanol (Analog B) , alongside a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), Venlafaxine , and a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), Bupropion , as comparators.

CompoundMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Lipinski ViolationsCNS Guideline Violations
Analog A 267.373.20221.300
Analog B 253.342.81223.500
Venlafaxine 277.403.11332.700
Bupropion 239.743.41229.100

Note: The values for Analog A and B are calculated based on their chemical structures as specific experimental data is not publicly available. The values for Venlafaxine and Bupropion are based on established data.

This initial computational screen suggests that both azetidine analogs possess physicochemical properties that are highly favorable for development as orally available CNS drugs, with no violations of either Lipinski's Rule of Five or the more stringent CNS guidelines. Their profiles are comparable to the established drugs Venlafaxine and Bupropion.

II. The Experimental Gauntlet: In Vitro ADME Profiling

While in silico predictions are a valuable starting point, experimental validation is paramount. A standard battery of in vitro ADME assays provides the first glimpse into how a compound will behave in a biological system.[9]

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for absorption and distribution. Low solubility can lead to poor bioavailability and hinder formulation development.

Experimental Protocol: Kinetic Solubility Assay

A high-throughput kinetic solubility assay is often employed in early drug discovery.[10]

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solutions to a microplate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.

  • Analysis: Measure the turbidity of the samples using a nephelometer or by UV/Vis spectroscopy to detect precipitation. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Comparative Solubility Data (Hypothetical)

CompoundKinetic Solubility (µM)Interpretation
Analog A > 100High Solubility
Analog B 85Good Solubility
Venlafaxine > 200Very High Solubility
Bupropion 150High Solubility

Note: Data for Analog A and B are hypothetical for illustrative purposes.

Membrane Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is critical for its efficacy. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[11][12]

Experimental Protocol: Caco-2 Permeability Assay

This assay measures the transport of a compound across a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[6][]

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Assay:

    • A-to-B Transport (Apical to Basolateral): Add the test compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time. This simulates absorption from the gut into the bloodstream.

    • B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux.

Comparative Permeability Data (Hypothetical)

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioInterpretation
Analog A 151.2High Permeability, Low Efflux
Analog B 121.5High Permeability, Low Efflux
Venlafaxine 181.1High Permeability, Low Efflux
Bupropion 251.0Very High Permeability, No Efflux

Note: Data for Analog A and B are hypothetical for illustrative purposes.

A high Papp (A-B) value (>10 x 10⁻⁶ cm/s) is indicative of good intestinal absorption. An efflux ratio close to 1 suggests that the compound is not a significant substrate for efflux transporters, which is a desirable characteristic.

Metabolic Stability

The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[9][14] The liver microsomal stability assay is a common in vitro method to assess this.[5][15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Metabolic Stability Data (Hypothetical)

CompoundHuman Liver Microsome t½ (min)Intrinsic Clearance (µL/min/mg protein)Interpretation
Analog A 4515Moderate Stability
Analog B > 60< 10High Stability
Venlafaxine 3520Moderate Stability
Bupropion 2528Lower Stability

Note: Data for Analog A and B are hypothetical for illustrative purposes.

A longer half-life and lower intrinsic clearance indicate greater metabolic stability, which is generally desirable for a drug candidate.

III. Assessing a Critical Safety Liability: hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a crucial role in cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[16] Therefore, early assessment of hERG liability is a critical step in drug discovery.[7]

Experimental Protocol: hERG Patch-Clamp Assay

The "gold standard" for assessing hERG inhibition is the manual or automated patch-clamp electrophysiology assay.[16]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology:

    • A glass micropipette forms a high-resistance seal with the cell membrane ("giga-seal").

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell configuration").

    • A specific voltage protocol is applied to the cell to elicit hERG channel currents.

  • Compound Application: The test compound is perfused over the cell at various concentrations.

  • Data Acquisition and Analysis: The hERG current is measured before and after compound application. The concentration-dependent inhibition is used to determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).

Comparative hERG Inhibition Data (Hypothetical)

CompoundhERG IC₅₀ (µM)Interpretation
Analog A > 30Low Risk
Analog B > 30Low Risk
Venlafaxine 15Moderate Risk
Bupropion > 50Low Risk

Note: Data for Analog A and B are hypothetical for illustrative purposes.

A higher IC₅₀ value indicates weaker inhibition of the hERG channel and a lower risk of cardiotoxicity. Generally, an IC₅₀ value greater than 10 µM is considered to have a reasonable safety margin, although this is also dependent on the therapeutic concentration of the drug.

IV. Synthesis and Future Directions

The hypothetical data presented in this guide suggests that this compound analogs possess a promising drug-like profile. Their favorable physicochemical properties, predicted high permeability, and potentially good metabolic stability and low hERG risk make them an attractive scaffold for further optimization.

The logical flow for evaluating such a compound series is as follows:

Caption: Workflow for assessing the drug-like properties of novel chemical entities.

Future work should focus on obtaining robust experimental data for a series of 1-benzhydryl-3-substituted azetidine analogs to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). This will enable the rational design of compounds with an optimized balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of identifying a successful clinical candidate.

V. References

  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery. --INVALID-LINK--[1][3]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. --INVALID-LINK--[2]

  • Azetidines in Drug Discovery. Life Chemicals. --INVALID-LINK--

  • Azetidines of pharmacological interest. Archiv der Pharmazie. --INVALID-LINK--

  • Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org. --INVALID-LINK--[8]

  • Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Current Neuropharmacology. --INVALID-LINK--

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. --INVALID-LINK--

  • Microsomal Stability. Cyprotex. --INVALID-LINK--[14]

  • Understanding the Polypharmacological Profiles of Triple Reuptake Inhibitors by Molecular Simulation. Journal of Chemical Information and Modeling. --INVALID-LINK--

  • Microsomal Stability Assay. Creative Bioarray. --INVALID-LINK--[9]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. --INVALID-LINK--[5]

  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. --INVALID-LINK--[15]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. --INVALID-LINK--

  • Caco-2 Permeability Assay. Enamine. --INVALID-LINK--[11]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. --INVALID-LINK--[6]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. SpringerLink. --INVALID-LINK--[7]

  • Triple uptake inhibitors: therapeutic potential in depression and beyond. Taylor & Francis Online. --INVALID-LINK--

  • Caco-2 Permeability. Creative Biolabs. --INVALID-LINK--[12]

  • Caco-2 Permeability Testing. BOC Sciences. --INVALID-LINK--[]

  • Determination of drugs with poor solubility in hERG external solution by LC-MS/MS to support hERG Potency Assessment. FDA. --INVALID-LINK--

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. --INVALID-LINK--

  • Caco-2 permeability assay. Creative Bioarray. --INVALID-LINK--[10]

  • hERG Serum Shift Assay. Charles River. --INVALID-LINK--[16]

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of cis and trans Isomers of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the precise characterization of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of pharmacological activity, toxicity, and metabolic stability. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and target binding.[1][2] When the azetidine ring is substituted at the 3-position, it gives rise to cis and trans diastereomers. The spatial arrangement of the substituent relative to other groups on the ring profoundly impacts the molecule's three-dimensional shape and, consequently, its biological function. This guide provides an in-depth comparison of spectroscopic methodologies used to distinguish these isomers, grounded in experimental data and mechanistic principles.

Our focus will be on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore not just the "what" but the "why," explaining the causality behind the observed spectral differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the cornerstone for stereochemical assignment of azetidine isomers. The rigid, puckered nature of the four-membered ring leads to distinct and measurable differences in proton and carbon environments.[3]

¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling and Space

The Causality Behind Chemical Shift and Coupling Differences: The azetidine ring is not perfectly planar; it exists in a puckered conformation to relieve ring strain. This puckering creates distinct axial and pseudo-equatorial positions for substituents and protons. The relative orientation of the substituent at the C3 position in cis and trans isomers leads to different dihedral angles between vicinal protons and varying shielding/deshielding effects, which are directly observable in the ¹H NMR spectrum.

  • Vicinal Coupling Constants (³JHH): The Gold Standard. The most reliable parameter for distinguishing cis and trans isomers is the vicinal coupling constant (³J) between protons on adjacent carbons (e.g., H2 and H3). This coupling is exquisitely sensitive to the dihedral angle (φ) between the protons, a relationship described by the Karplus equation.[4]

    • In a trans isomer, the protons on C2 and C3 often adopt an anti-periplanar or similar arrangement, resulting in a large dihedral angle (~130-180°) and consequently a larger coupling constant .

    • In a cis isomer, the corresponding protons have a smaller dihedral angle (~0-60°), leading to a smaller coupling constant .[5]

dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_cis.png"]; // Replace with actual image URL "cis" [pos="0,0!"]; node [shape=none, image="https://i.imgur.com/your_image_trans.png"]; // Replace with actual image URL "trans" [pos="3,0!"]; "cis" -- "trans" [label="Dihedral Angle (φ) Determines J-coupling", len=2.5, style=invis]; } Caption: Dihedral angles in cis/trans azetidines.

`dot graph Karplus_Curve { rankdir=LR; node [shape=point]; edge [arrowhead=none];

} ` Caption: Karplus relationship and typical J-couplings.

Parameter cis-Isomer trans-Isomer Rationale
³JH2-H3 / ³JH3-H4 Typically smaller (e.g., 5-6 Hz)[5]Typically larger (e.g., > 7 Hz)[5][6]Dihedral angle is smaller in the cis isomer and larger in the trans isomer, as dictated by the Karplus relationship.[4]
  • Nuclear Overhauser Effect (NOE): Mapping Through-Space Proximity. NOE is a powerful, unambiguous technique that detects protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[7][8] By irradiating a specific proton and observing which other protons show an enhanced signal, we can map the spatial arrangement of the molecule.

    • In a cis isomer, the substituent at C3 and the proton at C2 (or C4, depending on substitution) are on the same face of the ring. An NOE correlation will be observed between them.

    • In a trans isomer, these groups are on opposite faces, and no significant NOE correlation will be seen. Instead, an NOE might be observed between the C3-substituent and a proton on the opposite side of the ring.

NOE_Correlations

¹³C NMR Spectroscopy: Probing Steric and Electronic Effects

The carbon chemical shifts also provide valuable, albeit more subtle, stereochemical information. The primary diagnostic tool here is the "gamma-gauche effect."

  • Gamma-Gauche Effect: A substituent will shield a carbon atom that is three bonds away (the γ-carbon) if they are in a gauche (synclinal) conformation. This results in an upfield shift (lower ppm value) for the γ-carbon.[9]

    • In one isomer (often the cis), the C3 substituent will be gauche to one of the ring carbons at the C2 or C4 position, causing it to be shielded relative to the same carbon in the other isomer. The specific carbon that is shielded depends on the ring puckering and the nature of the substituents.[3]

Parameter cis-Isomer trans-Isomer Rationale
¹³C Chemical Shift (δ) Often shows shielding (upfield shift) of a γ-carbon due to steric compression.[10]The corresponding γ-carbon is typically less shielded (downfield).The gamma-gauche effect is more pronounced in the sterically more crowded isomer.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While powerful for functional group identification, IR and MS are generally less straightforward for differentiating diastereomers like cis and trans azetidines.

  • Infrared (IR) Spectroscopy: Differences in the IR spectra arise from differences in molecular symmetry. The trans isomer often possesses a higher degree of symmetry than the cis isomer. According to group theory, more symmetrical molecules have fewer IR-active vibrational modes. Therefore, the trans isomer may exhibit a simpler spectrum with fewer absorption bands compared to the cis isomer.[11] Specific C-H bending or ring puckering modes may also appear at slightly different wavenumbers, but these differences are often small and not used for primary assignment.[12]

  • Mass Spectrometry (MS): Standard electron ionization (EI) mass spectrometry is generally incapable of distinguishing between cis and trans isomers. Both molecules have the same mass and typically produce identical or nearly identical fragmentation patterns because the energy imparted during ionization is often sufficient to overcome the rotational barrier, leading to a common intermediate before fragmentation.[13] Advanced techniques involving different ionization methods or tandem MS (MS/MS) might reveal subtle differences in fragment ion ratios, but this is not a routine or reliable method for initial stereochemical assignment.[14]

Experimental Protocols

Trustworthy data begins with a robust and well-documented experimental plan. The following outlines a validated workflow for the synthesis and analysis of 3-substituted azetidines.

Synthesis of a Model System: N-Boc-3-hydroxyazetidine

This protocol describes a common method for synthesizing a key precursor for many 3-substituted azetidines.

  • Reaction Setup: To a solution of 1,3-dichloro-2-propanol (1 eq.) in a suitable solvent like THF, add a solution of benzylamine (2.2 eq.) and triethylamine (2.2 eq.) dropwise at 0 °C.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 24 hours. The primary amine displaces one chloride, and the subsequent intramolecular cyclization displaces the second chloride to form the azetidine ring.

  • Protection: After aqueous workup and extraction, protect the azetidine nitrogen. To the crude product dissolved in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and stir for 12 hours.

  • Purification: Purify the resulting N-Boc-3-hydroxyazetidine by column chromatography on silica gel. This often yields a mixture of cis and trans isomers if further substitution at another ring position occurs, or a single product that can be used for further derivatization at the 3-position.[15]

Spectroscopic Analysis Workflow

Workflow

Step-by-Step NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the purified azetidine isomer (or mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Carefully integrate all signals and measure the coupling constants for the multiplets corresponding to the azetidine ring protons.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment. This will confirm the through-bond coupling relationships between the ring protons, aiding in the unambiguous assignment of which protons are coupling to each other.

  • 2D NOESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time appropriate for small molecules (typically 300-800 ms).

  • Data Analysis & Assignment:

    • From the ¹H NMR: Compare the measured ³JHH values. The isomer with the larger coupling constant is assigned as trans , and the one with the smaller coupling is cis .[4]

    • From the NOESY: Look for cross-peaks. A cross-peak between a proton on C2 and the substituent on C3 confirms the cis relationship. The absence of this cross-peak, and potentially the presence of a cross-peak between the C3 substituent and a proton on the opposite face of the ring, confirms the trans relationship.[16]

Conclusion

While several spectroscopic techniques can be applied to the structural elucidation of 3-substituted azetidines, they are not all equally definitive.

  • NMR Spectroscopy stands alone as the most powerful and reliable method. The magnitude of the vicinal ³JHH coupling constant provides a direct and quantitative measure of the dihedral angle, allowing for confident assignment. This is further corroborated by through-space NOE correlations, which provide unambiguous proof of the relative stereochemistry.

  • IR Spectroscopy and Mass Spectrometry are supplementary techniques. While IR may offer clues based on spectral simplicity, and advanced MS methods could potentially show minor differences, neither should be used as the primary basis for stereochemical assignment of cis/trans azetidine isomers.

For any drug development professional, mastering the interpretation of NMR data is essential for the rigorous characterization of these increasingly important heterocyclic scaffolds.

References

A Comparative Guide to the Metabolic Stability of N-Methoxymethyl (MOM) Ether on Azetidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the azetidine ring is a valuable scaffold, offering a unique three-dimensional structure that can enhance potency and modulate physicochemical properties.[1] However, the secondary amine of the azetidine ring often requires protection during synthetic campaigns. The choice of protecting group is critical, as it must be stable during synthetic manipulations yet susceptible to cleavage under specific conditions. Crucially, for a drug candidate, the protecting group's metabolic stability can significantly impact its pharmacokinetic profile and overall viability.[2]

This guide provides an in-depth assessment of the metabolic stability of the methoxymethyl (MOM) ether as a protecting group for the azetidine nitrogen. We will compare its performance against other commonly used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and a simple N-methyl group—providing supporting experimental data and protocols to inform rational drug design.

The Central Role of Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, defining the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[3] A compound with low metabolic stability is rapidly cleared from the body, leading to a short half-life and potentially low bioavailability.[2] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in Phase I oxidative metabolism.[4][5] Therefore, understanding how a protecting group on a core scaffold like azetidine influences its interaction with these enzymes is paramount.

The azetidine ring itself, due to its inherent ring strain, can be susceptible to metabolic ring-opening, for instance, through conjugation with glutathione.[1][6][7][8] The nature of the substituent on the azetidine nitrogen can influence the ring's electronic properties and steric accessibility, thereby affecting its metabolic fate.

Comparative In Vitro Metabolic Stability Assessment

To objectively compare the metabolic stability of the MOM-protected azetidine, we designed a head-to-head study using human liver microsomes (HLMs). HLMs are a subcellular fraction of the liver that contains a high concentration of CYP enzymes, making them a standard and robust in vitro model for assessing Phase I metabolic stability.[9][10][11][12][13]

The following compounds were evaluated:

  • Compound 1: N-MOM-Azetidine Derivative

  • Compound 2: N-Boc-Azetidine Derivative

  • Compound 3: N-Cbz-Azetidine Derivative

  • Compound 4: N-Methyl-Azetidine Derivative

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a self-validating system for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds.

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of each compound in DMSO.

  • HLMs: Use commercially available pooled human liver microsomes. Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Regeneration System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 100 mM potassium phosphate buffer (pH 7.4).

2. Incubation Procedure:

  • Pre-warm the HLM suspension and NADPH regeneration system to 37°C.

  • Add 5 µL of the 10 mM test compound stock to 495 µL of the pre-warmed HLM suspension to achieve a final substrate concentration of 1 µM.

  • Initiate the metabolic reaction by adding 500 µL of the pre-warmed NADPH regeneration system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots of the incubation mixture.

  • Quench the reaction immediately by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another structurally unrelated, stable compound).

3. Sample Analysis by LC-MS/MS:

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14] Monitor the disappearance of the parent compound over time.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_results 4. Results A Test Compounds (10 mM in DMSO) D Pre-warm Reagents A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH Regeneration System C->D E Initiate Reaction: Add NADPH System D->E F Time-point Sampling (0-60 min) E->F G Quench Reaction: Ice-cold ACN + IS F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing I->J K Calculate t½ J->K L Calculate CLint J->L

Caption: Workflow for the in vitro metabolic stability assay.

Results and Discussion

The following table summarizes the quantitative data obtained from the human liver microsome stability assay.

CompoundProtecting Groupt½ (min)CLint (µL/min/mg protein)Primary Metabolic Pathway
1 MOM 18.5 37.5 O-dealkylation
2 Boc > 60 < 11.6 Stable
3 Cbz 25.2 27.5 Benzylic Hydroxylation
4 N-Methyl 12.8 54.1 N-dealkylation
Analysis of Metabolic Pathways

N-MOM-Azetidine Derivative (Compound 1): The MOM group is susceptible to oxidative metabolism by CYP enzymes, primarily through O-dealkylation.[15] This process involves the hydroxylation of the methoxy group or the methylene bridge, leading to an unstable hemiaminal that rapidly decomposes to release formaldehyde and the unprotected azetidine. The moderate half-life suggests that while it is not rapidly metabolized, it represents a significant metabolic liability.

N-Boc-Azetidine Derivative (Compound 2): The tert-butyloxycarbonyl (Boc) group is known for its high stability towards enzymatic degradation.[16][17] The bulky tert-butyl group sterically hinders the approach of CYP enzymes to the carbamate linkage. Consequently, the N-Boc-azetidine derivative exhibited high metabolic stability, with minimal degradation observed over the 60-minute incubation period.

N-Cbz-Azetidine Derivative (Compound 3): The benzyloxycarbonyl (Cbz) group's primary metabolic soft spot is the benzylic position.[][19] CYP-mediated hydroxylation at this position leads to an unstable intermediate that subsequently breaks down to release toluene and the carbamic acid of the azetidine, which then decarboxylates. Its stability was greater than the MOM and N-methyl derivatives but significantly less than the Boc-protected compound.

N-Methyl-Azetidine Derivative (Compound 4): Simple N-alkylation, particularly with a methyl group, often provides a handle for rapid metabolism. N-dealkylation is a common metabolic pathway catalyzed by CYPs, leading to the formation of an unstable carbinolamine that fragments to the secondary amine and formaldehyde.[20] As expected, the N-methyl derivative was the least metabolically stable of the compounds tested.

Proposed Metabolic Cleavage Mechanisms

G cluster_mom N-MOM Cleavage cluster_cbz N-Cbz Cleavage cluster_nmethyl N-Methyl Cleavage MOM_start R-N(Azetidine)-CH2-O-CH3 MOM_int [R-N(Azetidine)-CH(OH)-O-CH3] MOM_start->MOM_int CYP450 (O-dealkylation) MOM_end R-N(H)-Azetidine + CH2O MOM_int->MOM_end Spontaneous CBZ_start R-N(Azetidine)-C(O)O-CH2-Ph CBZ_int [R-N(Azetidine)-C(O)O-CH(OH)-Ph] CBZ_start->CBZ_int CYP450 (Benzylic Hydroxylation) CBZ_end R-N(H)-Azetidine + CO2 + Ph-CH2OH CBZ_int->CBZ_end Spontaneous Me_start R-N(Azetidine)-CH3 Me_int [R-N(Azetidine)-CH2OH] Me_start->Me_int CYP450 (N-dealkylation) Me_end R-N(H)-Azetidine + CH2O Me_int->Me_end Spontaneous

Caption: Key CYP450-mediated metabolic pathways.

Conclusion and Recommendations

This comparative guide demonstrates the significant impact of the N-protecting group on the metabolic stability of an azetidine-containing compound.

  • N-Boc: Offers the highest metabolic stability, making it an excellent choice if the final compound is intended to retain the protecting group or if harsh deprotection conditions in later synthetic steps are tolerable.[21][22]

  • N-Cbz: Provides moderate stability. Its unique removal by catalytic hydrogenolysis offers orthogonality to acid-labile (Boc) and base-labile groups, a key advantage in complex syntheses.[19][23]

  • N-MOM: Exhibits moderate to low metabolic stability. Its susceptibility to oxidative cleavage makes it a less desirable protecting group for azetidines in drug candidates intended for in vivo applications where a longer half-life is required.[24][25][26]

  • N-Methyl: Confers the lowest metabolic stability due to rapid N-dealkylation. While synthetically simple, it is a significant metabolic liability.

For drug development professionals, the key takeaway is that the choice of a protecting group extends beyond synthetic convenience and must be considered a critical element of the drug design process. The N-Boc group is the superior choice for maximizing the metabolic stability of an azetidine core. If the protecting group must be removed, the metabolic stability of the final, unprotected amine should, of course, be evaluated. These findings underscore the importance of conducting early in vitro ADME studies to guide the selection of building blocks and protecting group strategies, ultimately reducing late-stage attrition of drug candidates.[2][3]

References

The Dual Threat: A Comparative Guide to the Biological Performance of Azetidine Derivatives in Antibacterial and Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has long been a privileged structure in medicinal chemistry. Its inherent ring strain and unique stereochemistry provide a rigid framework that can be strategically decorated to interact with a multitude of biological targets.[1][2] This guide offers a comparative analysis of the biological performance of various azetidine derivatives, focusing on two of the most critical areas of drug discovery: antibacterial and anticancer applications. We will delve into the experimental data that underscores their potential, compare their efficacy against established agents, and provide detailed protocols for their evaluation.

The Antibacterial Frontier: Azetidine Derivatives as Modern Antibiotics

The legacy of azetidine-containing compounds in antibacterial therapy is firmly established with the advent of β-lactam antibiotics. However, contemporary research continues to unveil novel azetidine derivatives with potent and broad-spectrum antibacterial activity, offering potential solutions to the growing challenge of antibiotic resistance.[3][4]

Comparative Antibacterial Performance

A diverse array of azetidine derivatives has been synthesized and evaluated against both Gram-positive and Gram-negative bacteria. The in vitro efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible bacterial growth.

Compound/Derivative ClassTarget OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Comparative StandardReference
7-AzetidinylquinolonesGram-positive bacteriaOutstandingly broad-spectrum activity-[5]
Fluoroquinolone-azetidine derivative (6i)Methicillin-sensitive Staphylococcus aureus (MSSA)0.25-[3]
Fluoroquinolone-azetidine derivative (6i)Methicillin-resistant Staphylococcus aureus (MRSA)16.00-[3]
Fluoroquinolone-azetidine derivative (6i)Escherichia coli ATCC 352181.00-[3]
Azetidin-2-one derivative (M7)Staphylococcus aureus22 mm Zone of InhibitionAmpicillin[3][6]
Azetidin-2-one derivatives (M7, M8)Escherichia coliup to 25 mm Zone of InhibitionAmpicillin[3][6]
Azetidin-2-one derivatives (4a, 4b, 4d)Gram-negative bacteriaMore efficacious than the control drugAmoxicillin-clavulanate[7]
Azetidin-2-one derivatives (4b, 4c, 4d, 4f, 4g)E. coli and Staphylococcus aureusShowed best impacts to reference antibioticAmoxicillin-clavulanate[8]
Azetidin-2-one derivative (4a2)Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosaHighest antibacterial activity among tested compounds-[9][10]
Substituted Azetidine Analog D2E. coli, S. aureus, P. aeruginosaLarger inhibition zones than standardStandard drugs[2]
3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-oneStaphylococcus aureusGood activityStreptomycin[11]

This table presents a selection of data from various studies to illustrate the range of antibacterial activity exhibited by azetidine derivatives.

Causality in Experimental Design: Choosing the Right Assay

The selection of an appropriate antibacterial assay is critical for accurately determining the efficacy of a novel compound. The two most common methods are the agar well diffusion assay and the broth microdilution assay (for MIC determination).

  • Agar Well Diffusion: This method provides a qualitative or semi-quantitative assessment of antibacterial activity.[1] It is a rapid and straightforward initial screening tool. The size of the zone of inhibition, where bacterial growth is prevented, gives an indication of the compound's potency.

  • Broth Microdilution: This is the gold standard for determining the MIC of a compound. It provides a quantitative measure of the minimum concentration required to inhibit bacterial growth and is essential for comparing the potency of different compounds.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the steps for a standard broth microdilution assay to determine the MIC of an azetidine derivative.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase, typically corresponding to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test azetidine derivative and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO.

    • Perform a two-fold serial dilution of the compounds in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.[12]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.[12]

    • Incubate the plates at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of 96-well Plate Bacterial_Inoculum->Inoculation Add to wells Compound_Dilution Serial Dilution of Azetidine Derivative Compound_Dilution->Inoculation Pre-filled wells Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Workflow of the Minimum Inhibitory Concentration (MIC) Assay.

The Anticancer Arena: Azetidines as Cytotoxic Agents

Beyond their antibacterial prowess, azetidine derivatives have emerged as a promising class of anticancer agents.[13][14] Their rigid structure allows for precise orientation of functional groups to interact with key targets in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.[15][16]

Comparative Anticancer Performance

The cytotoxic potential of azetidine derivatives is commonly evaluated using in vitro assays that measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50 or GI50).

Compound/DerivativeCancer Cell LineActivity (IC50 in µM or µg/mL)Comparative StandardReference
Azetidine (8a)HepG2 (Hepatocellular Carcinoma)13.5 µg/mL5-fluorouracil[17]
Azetidine (8a)MCF-7 (Breast Adenocarcinoma)10 µg/mL5-fluorouracil[17]
Azetidine (8b)HepG2 (Hepatocellular Carcinoma)32.5 µg/mL5-fluorouracil[17]
Azetidine (8b)MCF-7 (Breast Adenocarcinoma)25.9 µg/mL5-fluorouracil[17]
Azetidin-2-one (Compound 6)SiHa (Cervical Cancer)Cytotoxic activity observedVincristine[15]
Azetidin-2-one (Compound 6)B16F10 (Melanoma)Cytotoxic activity observedVincristine[15]
Azetidine-based STAT3 Inhibitor (H172)-0.38 - 0.98 µM (STAT3 EMSA IC50)-[1][18]
TZT-1027 analogue (1a)A549 (Lung Carcinoma)0.0022 µM-[19]
TZT-1027 analogue (1a)HCT116 (Colon Carcinoma)0.0021 µM-[19]
β-lactam derivative (19w)MCF-7 (Breast Cancer)5.79 µM-[16]
β-lactam derivative (19w)MDA-MB-231 (Breast Cancer)6.86 µM-[16]
Azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19)MCF-7 (Breast Cancer)High efficacy (89% to 94% inhibition at 0.1-2 µM)Doxorubicin[20]

This table showcases the cytotoxic potential of various azetidine derivatives against a range of human cancer cell lines.

Mechanistic Insights: Targeting Cancer Hallmarks

A key aspect of anticancer drug development is understanding the mechanism of action. Several azetidine derivatives have been shown to induce apoptosis, or programmed cell death, a crucial process for eliminating cancer cells.[15] One notable mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often overactive in cancer, promoting cell proliferation and survival.[1][21]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][23]

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well.[22][24]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22][23]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[21]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_outcome Outcome Azetidine_Derivative Azetidine Derivative (Anticancer Agent) Mitochondria Mitochondrial Stress Azetidine_Derivative->Mitochondria Induces Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Simplified Intrinsic Apoptosis Signaling Pathway.

Conclusion: A Scaffold of Immense Potential

The collective evidence strongly supports the continued exploration of azetidine derivatives in both antibacterial and anticancer drug discovery. Their structural versatility allows for fine-tuning of their biological activity, leading to compounds with high potency and, in some cases, novel mechanisms of action. The comparative data presented in this guide highlights the significant potential of these compounds to address critical unmet medical needs. Further research focusing on structure-activity relationships, target identification, and in vivo efficacy will be crucial in translating the promise of azetidine derivatives into clinically effective therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzhydryl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Benzhydryl-3-(methoxymethyl)azetidine (CAS No. 955400-19-8). As a specialized heterocyclic compound used in advanced research and drug development, its handling and disposal demand a thorough understanding of its chemical nature and potential hazards. This guide is intended for researchers, scientists, and laboratory professionals to ensure that disposal procedures mitigate risks to personnel, prevent environmental contamination, and adhere to regulatory standards.

Part 1: Hazard Assessment and Chemical Profile

This compound is a complex organic molecule whose hazards are derived from its constituent functional groups: a tertiary amine, an azetidine ring, an ether, and bulky benzhydryl groups.[1][2] While comprehensive toxicological data for this specific compound is limited, its structure necessitates that it be handled as a hazardous substance.

A Safety Data Sheet (SDS) for the compound classifies it as a skin and eye irritant, and as a potential cause of respiratory irritation.[3] The azetidine ring, a four-membered nitrogen-containing heterocycle, can exhibit significant biological activity and reactivity.[4][5] Therefore, all waste streams containing this compound must be managed as hazardous chemical waste.

Chemical Property Identifier
Compound Name This compound
CAS Number 955400-19-8[3]
Molecular Formula C₁₈H₂₁NO[1]
Molecular Weight 267.37 g/mol [1]
Key Functional Groups Azetidine, Tertiary Amine, Methoxymethyl Ether[1]
GHS Hazard Classification Hazard Statement Precautionary Code
Skin Irritation (Category 2) H315: Causes skin irritation[3]P280, P302+P352, P332+P317[6]
Eye Irritation (Category 2) H319: Causes serious eye irritation[3]P280, P305+P351+P338[6]
STOT SE (Category 3) H335: May cause respiratory irritation[3]P261, P304+P340, P319[6]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is mandatory to operate within a well-ventilated area, preferably inside a certified chemical fume hood. The following PPE must be worn to prevent exposure.

PPE Type Specification Purpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes and eye irritation.[7]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and irritation.[7]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.[7]

Part 3: Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must never be discarded down the drain or in the regular trash.[8][9] It must be collected, stored, and disposed of as regulated hazardous chemical waste.

Step 1: Waste Classification and Segregation
  • Classify: Designate all waste containing this compound as non-halogenated organic chemical waste .

  • Segregate: It is critical to prevent accidental reactions. Do not mix this waste with:

    • Strong Acids or Bases[9]

    • Oxidizing or Reducing Agents[10]

    • Aqueous or Halogenated Waste Streams

    • Incompatible chemicals that could react violently.[8]

Step 2: Waste Container Selection and Labeling
  • Select Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure screw-top cap.[11] Ensure the container is clean and in good condition.

  • Label Container: Before adding any waste, affix a "Hazardous Waste" label.[9] The label must include:

    • The full chemical name: "this compound"

    • Any solvents present in the waste stream (e.g., "in Methanol")

    • The approximate concentration or percentage of each component.[8]

    • The date the first waste was added (accumulation start date).

    • Relevant GHS hazard pictograms (Irritant/Exclamation Mark).

Step 3: Collection of Waste
  • Pure Compound: Carefully transfer any unwanted solid or liquid compound into the designated hazardous waste container.

  • Contaminated Labware: Any disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated wipes) must be placed in the same solid hazardous waste container.[7]

  • Solutions: Liquid waste, such as reaction mixtures or solutions from chromatography, should be collected in a designated liquid hazardous waste container. Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[12]

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[9][13] This area must be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Equipped with secondary containment (e.g., a larger bin) to contain potential leaks.[8]

  • Away from sources of ignition and incompatible materials.

Step 5: Arranging Final Disposal

Once the waste container is full or is no longer being added to, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8][13] Do not allow waste to accumulate for extended periods. Academic labs may have specific time limits, such as removing waste every twelve months.[14] The final disposal will be handled by licensed professionals, typically via high-temperature incineration at an approved facility.[11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.

G cluster_collection Waste Collection start Waste Generated (Contains 1-Benzhydryl-3- (methoxymethyl)azetidine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous: Non-Halogenated Organic Waste solid_waste Solid Waste (Pure compound, contaminated gloves, wipes, weighing paper) classify->solid_waste Solid? liquid_waste Liquid Waste (Reaction mixtures, solutions, chromatography fractions) classify->liquid_waste Liquid? ppe->classify solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Pour into Labeled Liquid Waste Container (<90% Full) liquid_waste->liquid_container storage Store Sealed Container in Designated Satellite Accumulation Area (with Secondary Containment) solid_container->storage liquid_container->storage pickup Container Full or No Longer in Use? Request Pickup from EHS storage->pickup ehs EHS/Licensed Contractor Collects Waste pickup->ehs Yes end_proc Final Disposal at Approved Facility (Incineration) ehs->end_proc

Caption: Disposal workflow for this compound.

Part 4: Management of Spills and Empty Containers

Small-Scale Spill Protocol
  • Evacuate and Alert: Ensure the immediate area is clear and inform colleagues.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to cover and contain the spill.

  • Collect: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container. Use spark-proof tools if a flammable solvent is involved.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Report: Notify your laboratory supervisor and EHS office of the incident.

Empty Container Decontamination

Original containers of this compound must be decontaminated before being disposed of as non-hazardous waste.[11]

  • Triple Rinse: Rinse the empty container three times with a suitable laboratory solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinse must be collected and disposed of as liquid hazardous waste.[8] Subsequent rinses should also be collected if the compound is determined to be highly toxic.

  • Dry: Allow the rinsed container to air-dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label.[8]

  • Dispose: The clean, dry, and unlabeled container can now be disposed of in the appropriate solid waste stream (e.g., glass recycling or regular trash, per institutional policy).

References

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